molecular formula C9H17BrO3 B606384 Bromo-PEG1-C2-Boc CAS No. 1393330-36-3

Bromo-PEG1-C2-Boc

Número de catálogo: B606384
Número CAS: 1393330-36-3
Peso molecular: 253.13 g/mol
Clave InChI: KRGOEVTUVNSLIG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Bromo-PEG1-t-butyl ester (CAS 1393330-36-3) is a heterobifunctional PEG-based linker of high value in bioconjugation and chemical biology. This compound features a bromide group at one terminus and a tert-butyl-protected carboxyl group at the other. The hydrophilic PEG spacer significantly enhances solubility in aqueous media, which is beneficial for reactions in biological buffers . The bromide (Br) acts as an excellent leaving group, enabling efficient nucleophilic substitution reactions to attach molecules such as proteins, peptides, or other chemical entities . The tert-butyl ester is a robust protecting group for the carboxylic acid, which can be readily deprotected under acidic conditions to reveal a free carboxylic acid for further conjugation via amide bond formation . This dual functionality makes Bromo-PEG1-t-butyl ester a versatile building block for constructing complex molecules. Its primary research applications include the synthesis of Antibody-Drug Conjugates (ADCs) and as a key component in the development of PROTACs (PROteolysis TArgeting Chimeras) . It is also widely used in nanotechnology, drug delivery systems, and as a general crosslinker for tool compound development in medicinal chemistry. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

tert-butyl 3-(2-bromoethoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO3/c1-9(2,3)13-8(11)4-6-12-7-5-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGOEVTUVNSLIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393330-36-3
Record name tert-butyl 3-(2-bromoethoxy)propanoate
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Foundational & Exploratory

An In-depth Technical Guide to PROTAC-Mediated Protein Degradation: The Role of the Bromo-PEG1-C2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to complete protein elimination. Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this innovation, utilizing the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins. This technical guide provides a comprehensive overview of the core mechanism of action for PROTACs, with a specific focus on the structural and functional role of linker chemistry, exemplified by the heterobifunctional linker, Bromo-PEG1-C2-Boc. We detail the formation of the critical ternary complex, the ubiquitination cascade, and subsequent proteasomal degradation. Furthermore, this guide furnishes detailed experimental protocols for the validation of novel PROTACs and presents data in a structured format to aid in the evaluation of degrader efficiency and cytotoxicity.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to a target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] Unlike traditional inhibitors that require continuous occupancy of a protein's active site, PROTACs act catalytically. A single PROTAC molecule can induce the degradation of multiple target proteins, enabling potent and sustained pharmacological effects at lower doses.[1][3]

The mechanism proceeds through a sequence of orchestrated intracellular events:

  • Ternary Complex Formation: The PROTAC molecule enters the cell and acts as a molecular bridge, simultaneously binding to the POI and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). This crucial step results in the formation of a transient POI-PROTAC-E3 ligase ternary complex.[4][5][6] The stability and conformation of this complex are paramount for degradation efficiency.

  • Ubiquitination of the Target Protein: The proximity induced by the ternary complex allows the E3 ligase to catalyze the transfer of ubiquitin (a small regulatory protein) from an E2 conjugating enzyme to lysine residues on the surface of the POI.[1][7] This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.[8]

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and proteolytically degrades the target protein into small peptides.[7][9] The PROTAC molecule and ubiquitin are released and recycled to initiate another degradation cycle.[10][11]

This entire catalytic cycle is visualized in the signaling pathway diagram below.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC (e.g., using this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (Protein of Interest) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds PolyUb_POI Polyubiquitinated Target Protein Ternary_Complex->PolyUb_POI Catalyzes Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme Ub_E1 Ub-E1 (Activated) E1->Ub_E1 Activates AMP_PPi AMP + PPi E1->AMP_PPi E2 E2 Ubiquitin-Conjugating Enzyme Ub_E2 Ub-E2 (Charged) E2->Ub_E2 Ub Ubiquitin (Ub) Ub->E1 Ub_E1->E2 Transfers Ub Ub_E2->Ternary_Complex Delivers Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized by Peptides Degraded Peptides Proteasome->Peptides Degrades into Recycled_PROTAC Recycled PROTAC Proteasome->Recycled_PROTAC Releases Recycled_Ub Recycled Ub Proteasome->Recycled_Ub Releases Recycled_PROTAC->PROTAC Catalytic Cycle ATP1 ATP ATP1->E1

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Critical Role of the Linker: this compound

While the warhead and E3 ligase ligand provide specificity, the linker is a critical determinant of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[12] It is not a passive spacer but an active contributor that dictates the geometry and stability of the ternary complex.[13][14]

This compound is a heterobifunctional, PEG-based linker used in the modular synthesis of PROTACs. Its key features include:

  • PEG (Polyethylene Glycol) Moiety: The single PEG unit imparts hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule—often a challenge for these large compounds.[2]

  • Bromo Group: The bromoethyl group serves as a reactive handle for conjugation to a nucleophilic site on either the POI ligand or the E3 ligase ligand.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group protects a primary amine. This amine can be deprotected under acidic conditions and then coupled to the other half of the PROTAC, allowing for controlled, stepwise synthesis.

The length and flexibility of the linker, defined by the PEG1-C2 chain, are crucial for allowing the POI and E3 ligase to adopt a productive orientation that facilitates efficient ubiquitin transfer.[13] An suboptimal linker can lead to an unstable ternary complex or steric hindrance, abrogating degradation.

Experimental Validation of a Novel PROTAC

A rigorous, multi-assay approach is essential to characterize a novel PROTAC. The typical workflow involves assessing target degradation, confirming the mechanism of action, and evaluating downstream cellular consequences.

Experimental_Workflow Start Start: Novel PROTAC Synthesis WB 1. Western Blot (Target Degradation) Start->WB Data1 Determine DC50 & Dmax WB->Data1 MS 2. Quantitative Proteomics (MS) (Selectivity) Data1->MS Potent Degraders Data2 Identify On- and Off-Targets MS->Data2 Viability 3. Cell Viability Assay (Functional Outcome) Data2->Viability Selective Degraders Data3 Determine IC50 / EC50 Viability->Data3 Mech_Validation 4. Mechanistic Validation Data3->Mech_Validation Functionally Active Degraders Controls Controls: - Proteasome Inhibitor (MG132) - Inactive Epimer PROTAC Mech_Validation->Controls End End: Candidate Characterized Mech_Validation->End

Caption: A typical experimental workflow for PROTAC evaluation.

Quantitative Data Summary

The efficacy of a PROTAC is quantified by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximal degradation). Its effect on cell health is measured by the IC₅₀ (concentration for 50% inhibition of viability). The table below presents hypothetical data for a novel PROTAC synthesized using the this compound linker ("PROTAC-Boc-1") targeting the protein BRD4, compared to a well-characterized BRD4 degrader, MZ1.

CompoundTarget ProteinE3 Ligase RecruitedCell LineDC₅₀ (nM)[15][16]Dₘₐₓ (%)[15][16]IC₅₀ (nM)
PROTAC-Boc-1 BRD4VHLHeLa25>90%55
MZ1 (Reference) BRD4VHLHeLa8>95%18
Inactive Control BRD4VHL (mutated)HeLa>10,000<10%>10,000

Note: Data are representative and for illustrative purposes only.

Detailed Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol is used to directly measure the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa) in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is 0.1 nM to 10 µM.

    • Treat cells with the PROTAC dilutions for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to prevent protein degradation.[17][18]

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate supernatant using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Normalize lysate concentrations with lysis buffer and add Laemmli sample buffer. Heat samples at 95°C for 5-10 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Probe the same membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.

  • Data Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to the loading control signal for each lane.

    • Calculate the percentage of protein remaining relative to the vehicle control and plot the dose-response curve to determine DC₅₀ and Dₘₐₓ values.

Protocol 2: Mass Spectrometry for Proteome-Wide Selectivity

This method assesses the specificity of the PROTAC by quantifying changes across the entire proteome.

  • Sample Preparation: Treat cells with the PROTAC at a concentration known to induce maximal degradation (e.g., 10x DC₅₀) and a vehicle control.

  • Lysis and Digestion: Lyse cells, extract proteins, and digest them into peptides using trypsin.

  • Isobaric Labeling: Label the peptide samples from different conditions (e.g., PROTAC-treated vs. control) with tandem mass tags (TMT). This allows for multiplexed analysis.[19]

  • LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will identify peptides and quantify the relative abundance of each protein across the different conditions based on the TMT reporter ions.[20][21]

  • Data Analysis: Analyze the data to identify proteins whose abundance is significantly decreased only in the PROTAC-treated sample. The intended target should be the most significantly degraded protein, while minimal changes to other proteins indicate high selectivity.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the functional consequence of target degradation, such as reduced proliferation in cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in an opaque-walled 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Add serially diluted PROTACs to the wells and incubate for a relevant duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which correlates with the number of metabolically active (viable) cells.

  • Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC₅₀ value.

Conclusion

PROTAC technology represents a powerful and versatile platform for drug discovery, enabling the targeted destruction of proteins previously considered "undruggable." The mechanism of action, centered on the formation of a productive ternary complex, is highly dependent on the careful design of all three components of the PROTAC molecule. As demonstrated, linkers such as this compound are not merely passive tethers but are crucial architectural elements that influence the overall potency, selectivity, and drug-like properties of the degrader. A systematic approach to experimental validation, employing a suite of biochemical and cellular assays, is essential for characterizing novel PROTACs and advancing the development of this transformative therapeutic modality.

References

Technical Guide: Synthesis of Bromo-PEG1-C2-Boc (tert-butyl (2-(2-bromoethoxy)ethyl)carbamate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG1-C2-Boc, chemically known as tert-butyl (2-(2-bromoethoxy)ethyl)carbamate, is a valuable heterobifunctional linker molecule widely employed in the field of drug discovery and development. Its structure incorporates a bromo group, a short polyethylene glycol (PEG) spacer, and a Boc-protected amine. This arrangement makes it a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2]

This technical guide provides an in-depth overview of the synthesis of this compound, including a detailed experimental protocol, physicochemical properties, and characterization data. Additionally, it outlines the role of this linker in the mechanism of action of PROTACs.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing from the commercially available starting material, 2-(2-(tert-butoxycarbonylamino)ethoxy)ethanol. The synthetic route involves the conversion of the terminal hydroxyl group to a good leaving group, followed by nucleophilic substitution with a bromide ion.

Physicochemical Properties
PropertyValueReference
CAS Number 164332-88-1[3][4][5]
Molecular Formula C9H18BrNO3[3][5]
Molecular Weight 268.15 g/mol [3][5]
Appearance Colorless oil or solid[4]
Purity ≥95%[4]
Storage Store at -20°C[1]
Reaction Components
ReagentMolecular FormulaMolar Mass ( g/mol )Purpose
2-(2-(tert-butoxycarbonylamino)ethoxy)ethanolC9H19NO4205.25Starting material
Methanesulfonyl chloride (MsCl)CH3ClO2S114.55To activate the hydroxyl group
Triethylamine (Et3N)C6H15N101.19Base
Lithium bromide (LiBr)LiBr86.85Bromide source
Dichloromethane (DCM)CH2Cl284.93Solvent
AcetoneC3H6O58.08Solvent
Ethyl acetate (EtOAc)C4H8O288.11Extraction solvent
Water (H2O)H2O18.02Washing agent
BrineNaCl(aq)VariableWashing agent
Anhydrous sodium sulfate (Na2SO4)Na2SO4142.04Drying agent
Experimental Protocol

This protocol is adapted from a known synthetic route.

Step 1: Mesylation of 2-(2-(tert-butoxycarbonylamino)ethoxy)ethanol

  • Dissolve 2-(2-(tert-butoxycarbonylamino)ethoxy)ethanol (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (2.2 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.7 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 3 hours.

Step 2: Bromination

  • Dilute the reaction mixture with acetone.

  • Add lithium bromide (17 eq) to the mixture.

  • Stir the reaction overnight at room temperature.

  • Remove the solvents under reduced pressure.

  • Dissolve the crude residue in ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate in vacuo.

  • Purify the crude product by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a colorless oil. A reported yield for a similar procedure is 98%.

Characterization Data
Data TypeDescription
¹H NMR (500 MHz, CDCl₃) δ 4.91 (s, 1H), 3.78 (t, 2H), 3.56 (t, 2H), 3.47 (t, 2H), 3.33 (d, 2H), 1.45 (s, 9H).
¹³C NMR Expected peaks around: 156.0 (C=O), 79.2 (C(CH₃)₃), 71.2, 70.4, 40.5, 30.8, 28.5 (C(CH₃)₃). (Note: Specific spectral data was not available in the search results; these are predicted chemical shifts).
Mass Spectrometry Expected [M+H]⁺ at m/z 268.05. (Note: Specific spectral data was not available in the search results).

Application in Drug Discovery

This compound is a crucial linker for the synthesis of PROTACs. PROTACs are bifunctional molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Mesylation cluster_step2 Step 2: Bromination cluster_workup Workup & Purification SM 2-(2-(Boc-amino)ethoxy)ethanol Reagents1 MsCl, Et3N, DCM, 0°C to rt SM->Reagents1 Intermediate Mesylated Intermediate Reagents1->Intermediate Reagents2 LiBr, Acetone, rt Intermediate->Reagents2 Product This compound Reagents2->Product Workup Extraction & Washing Product->Workup Purification Flash Chromatography Workup->Purification PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (Protein of Interest) PROTAC PROTAC (this compound based) POI->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Ubiquitination Ubiquitination E3->Ubiquitination catalyzes Ub Ubiquitin Ub->Ubiquitination PolyUb_POI Polyubiquitinated Target Protein Ubiquitination->PolyUb_POI tags Proteasome Proteasome PolyUb_POI->Proteasome recognized by Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

References

An In-Depth Technical Guide on the Solubility and Stability of Bromo-PEG1-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Bromo-PEG1-C2-Boc, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Understanding these properties is critical for its effective handling, storage, and application in drug discovery and development.

Introduction to this compound

This compound is a molecule featuring a bromo group for nucleophilic substitution, a single polyethylene glycol (PEG) unit to enhance hydrophilicity, a C2 hydrocarbon spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This unique combination of functional groups makes it a versatile building block in medicinal chemistry. The solubility and stability of this linker are paramount for ensuring reproducibility in chemical reactions and for the development of stable and effective drug candidates.

Solubility Profile

The solubility of this compound is a key parameter for its use in various reaction conditions. The presence of the PEG unit generally imparts good aqueous solubility.

Quantitative Solubility Data

Table 1: Solubility of this compound

SolventQuantitative SolubilityQualitative Solubility (for similar compounds)
Water≥ 100 mg/mL (395.05 mM)[1][2]Soluble
DMSOData not availableLikely Soluble
DMFData not availableLikely Soluble
DCMData not availableLikely Soluble
EthanolData not availableLikely Soluble
Experimental Protocol for Solubility Determination

A standardized protocol to determine the quantitative solubility of this compound in various solvents involves the shake-flask method, followed by a suitable analytical technique for quantification.

Objective: To determine the saturation solubility of this compound in a panel of relevant laboratory solvents.

Materials:

  • This compound

  • Solvents: Water, DMSO, DMF, DCM, Ethanol, etc.

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a calibrated analytical balance.

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method or by gravimetric analysis after solvent evaporation.

  • Calculate the original concentration in the supernatant, which represents the saturation solubility.

Stability Profile

The stability of this compound is influenced by its three main chemical moieties: the Boc-protected amine, the PEG linker, and the propanoate ester. Understanding the stability of each is crucial for predicting its overall shelf-life and degradation pathways.

pH Stability
  • Acidic Conditions: The Boc protecting group is known to be labile under strongly acidic conditions, leading to its removal and the formation of the corresponding primary amine. The ester linkage can also undergo acid-catalyzed hydrolysis, although this is typically slower than hydrolysis under basic conditions.[3][4]

  • Neutral Conditions: The molecule is expected to be relatively stable at neutral pH.

  • Basic Conditions: The Boc group is generally stable under basic conditions. However, the propanoate ester is susceptible to base-catalyzed hydrolysis (saponification), which is typically an irreversible reaction.[3][4]

Thermal Stability

The PEG linker can undergo thermal degradation, particularly at elevated temperatures and in the presence of oxygen.[5][6] This degradation can proceed via random chain scission. For short PEG chains, the thermal stability is generally good under recommended storage conditions.

Photostability

Exposure to light, particularly UV radiation, can lead to the photodegradation of PEG-containing molecules.[7][8] The degradation mechanism often involves the formation of reactive oxygen species that can lead to chain scission.

Recommended Storage Conditions

Based on supplier recommendations, the following storage conditions are advised to ensure the stability of this compound:

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Pure (neat)-20°C3 years[1][2]
Pure (neat)4°C2 years[1][2]
In Solvent-80°C6 months[1][2]
In Solvent-20°C1 month[1][2]

Experimental Protocols for Stability Studies

pH Stability Study

Objective: To assess the hydrolytic stability of this compound at different pH values.

Materials:

  • This compound

  • Buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9, 12)

  • HPLC system with a stability-indicating method

  • Constant temperature incubator

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).

  • Dilute the stock solution into the different buffer solutions to a final known concentration.

  • Incubate the samples at a constant temperature (e.g., 37 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Immediately quench the reaction if necessary (e.g., by neutralizing the pH).

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any major degradation products.

  • Plot the percentage of the remaining parent compound against time for each pH to determine the degradation kinetics.

Thermal Stability Study

Objective: To evaluate the thermal stability of this compound.

Materials:

  • This compound (neat and in solution)

  • Ovens or incubators set at various temperatures (e.g., 40°C, 60°C, 80°C)

  • HPLC system

Procedure:

  • Place accurately weighed samples of neat this compound and solutions in vials.

  • Store the vials at the selected elevated temperatures.

  • At specified time points, remove a vial from each temperature, allow it to cool to room temperature, and prepare a solution of known concentration.

  • Analyze the samples by HPLC to determine the percentage of the remaining parent compound.

  • A control sample should be stored at the recommended storage temperature (-20°C).

Photostability Study (Based on ICH Q1B Guidelines)

Objective: To assess the stability of this compound under light exposure.

Materials:

  • This compound (neat and in solution)

  • Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white and UV-A fluorescent lamps).

  • Transparent and light-impermeable containers (e.g., clear and amber vials, or vials wrapped in aluminum foil for dark controls).

  • HPLC system

Procedure:

  • Place samples of this compound (neat and in solution) in transparent containers.

  • Prepare dark controls by wrapping identical containers in aluminum foil.

  • Expose the samples and dark controls in the photostability chamber to a specified light exposure (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

  • At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.

  • Compare the results to determine the extent of photodegradation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility and stability testing for this compound.

G start Start: this compound Sample solubility_testing Solubility Testing Determine saturation solubility in various solvents start->solubility_testing stability_testing Stability Testing Assess degradation under different stress conditions start->stability_testing shake_flask Shake-Flask Method Equilibrate excess compound in solvent solubility_testing->shake_flask ph_stability pH Stability Test in acidic, neutral, and basic buffers stability_testing->ph_stability thermal_stability Thermal Stability Expose to elevated temperatures stability_testing->thermal_stability photo_stability Photostability Expose to ICH Q1B compliant light source stability_testing->photo_stability quantification Quantification HPLC or Gravimetric Analysis shake_flask->quantification data_presentation {Data Presentation | Summarize in tables and graphs} quantification->data_presentation analysis Analysis Stability-indicating HPLC method ph_stability->analysis thermal_stability->analysis photo_stability->analysis analysis->data_presentation end End: Comprehensive Profile data_presentation->end

Caption: Workflow for Solubility and Stability Studies of this compound.

Conclusion

This technical guide summarizes the known solubility and stability characteristics of this compound and provides detailed protocols for their experimental determination. While the compound exhibits good aqueous solubility, further quantitative studies in organic solvents are recommended for broader applications. Its stability is governed by the lability of the Boc group in strong acid, the susceptibility of the ester to hydrolysis (especially under basic conditions), and the potential for thermal and photodegradation of the PEG linker. Adherence to recommended storage conditions and the implementation of systematic stability studies are essential for the successful use of this versatile linker in research and drug development.

References

An In-depth Technical Guide to Bromo-PEG1-C2-Boc for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of PROTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins.

Bromo-PEG1-C2-Boc: A Versatile Linker for PROTAC Synthesis

The linker is a critical component of a PROTAC, profoundly influencing its efficacy, selectivity, and physicochemical properties. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length and composition can be modified.[1]

This compound is a PEG-based PROTAC linker that serves as a valuable building block in the synthesis of these targeted protein degraders.[2][3] Its structure features a single PEG unit, a bromo group for conjugation, and a Boc-protected amine, providing a versatile handle for modular PROTAC assembly.

Chemical Structure and Properties of this compound

PropertyValue
Molecular Formula C9H17BrO3
Molecular Weight 253.13 g/mol
Appearance Colorless to light yellow liquid
CAS Number 1393330-36-3
Storage -20°C for long-term storage

The inclusion of a short PEG linker like that in this compound can offer a balance between solubility and cell permeability. While longer PEG chains can enhance aqueous solubility, they may also increase molecular weight and polar surface area, potentially hindering passive diffusion across cell membranes.[4] Shorter linkers, conversely, often lead to better permeability.[5] The optimal linker length is target-dependent and requires empirical validation.

Data Presentation: The Impact of Linker Length on PROTAC Efficacy

Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionDC50 (nM) [a]Dmax (%) [b]
PROTAC 1 PEG2~50>90
PROTAC 2 PEG3<1>95
PROTAC 3 PEG4~25>90
PROTAC 4 PEG5~100~80

[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[6] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[6]

Data is illustrative and compiled from various sources in the literature for BRD4-targeting PROTACs.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using a Bromo-PEG-Boc Linker

This protocol describes a representative synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and therapeutic target in oncology. The synthesis involves the coupling of an amine-functionalized JQ1 derivative (a potent BRD4 inhibitor) with a CRBN E3 ligase ligand (e.g., pomalidomide) via a short PEG linker derived from a bromo-PEG-Boc precursor.

Step 1: Boc Deprotection of the Linker

  • Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) or a solution of HCl in dioxane, dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected bromo-PEG1-C2-amine salt.

Step 2: Conjugation of the Linker to the E3 Ligase Ligand (Pomalidomide)

  • Dissolve the pomalidomide derivative with a suitable reactive group (e.g., a carboxylic acid) (1.0 equivalent) and the deprotected bromo-PEG1-C2-amine salt (1.1 equivalents) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring its progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the bromo-PEG1-pomalidomide conjugate.

Step 3: Final Coupling to the Target-Binding Ligand (JQ1 derivative)

  • Dissolve the bromo-PEG1-pomalidomide conjugate (1.0 equivalent) and an amine-functionalized JQ1 derivative (1.2 equivalents) in a suitable solvent such as DMF.

  • Add a base like potassium carbonate or DIPEA to the mixture.

  • Heat the reaction mixture at a suitable temperature (e.g., 60-80°C) and stir for 12-24 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC product by preparative reverse-phase high-performance liquid chromatography (HPLC).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein in cells following treatment with a PROTAC.[7]

Materials:

  • Cell culture medium and supplements

  • PROTAC stock solution (in DMSO)

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., a human cancer cell line expressing the target protein) in 6-well plates and allow them to adhere and grow to 70-80% confluency. Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.[6]

Protocol 3: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in vitro.[8]

Principle:

Fluorescence polarization measures the change in the apparent molecular volume of a fluorescently labeled molecule. A small, fluorescently labeled ligand will tumble rapidly in solution, resulting in low polarization. When it binds to a larger protein, its tumbling is restricted, leading to an increase in polarization. To measure ternary complex formation, a fluorescently labeled ligand for one of the proteins is used, and the change in polarization is monitored upon the addition of the PROTAC and the second protein.

Materials:

  • Fluorescently labeled ligand for either the target protein or the E3 ligase (e.g., a fluorescently tagged JQ1 derivative).

  • Purified recombinant target protein (e.g., BRD4).

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC).

  • PROTAC of interest.

  • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • Microplate reader with fluorescence polarization capabilities.

Procedure:

  • Binary Binding Affinity Determination (Control):

    • Titrate the unlabeled PROTAC against a constant concentration of the fluorescently labeled ligand and one of the proteins (either the target protein or the E3 ligase) to determine the binary binding affinity.

  • Ternary Complex Formation Assay:

    • Prepare a solution containing the fluorescently labeled ligand and its corresponding protein at a concentration that ensures a significant portion is bound.

    • Add a fixed, saturating concentration of the PROTAC.

    • Titrate the second protein into this mixture.

    • Measure the fluorescence polarization at each titration point after an incubation period to allow for equilibrium to be reached.

  • Data Analysis:

    • An increase in fluorescence polarization upon the addition of the second protein indicates the formation of the ternary complex.

    • The data can be fitted to a binding isotherm to determine the affinity of the second protein for the binary complex (PROTAC-first protein), which reflects the stability of the ternary complex.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Protein (Peptides) Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis PROTAC Synthesis (e.g., using this compound) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization Degradation Protein Degradation Assay (Western Blot) Characterization->Degradation TernaryAssay Ternary Complex Assay (e.g., FP, TR-FRET) Characterization->TernaryAssay CellViability Cell Viability Assay (e.g., MTT) Degradation->CellViability

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Targeted Signaling Pathway: BET Protein (BRD4) Degradation

BET_Signaling cluster_nucleus Nucleus BRD4 BRD4 Transcription Gene Transcription (e.g., MYC) BRD4->Transcription Promotes Degradation BRD4 Degradation BRD4->Degradation AcetylatedHistones Acetylated Histones AcetylatedHistones->BRD4 Recruits PROTAC_BRD4 BRD4-targeting PROTAC PROTAC_BRD4->BRD4 Binds & Induces Degradation->Transcription Inhibits

Caption: Simplified signaling pathway of BRD4 and its disruption by a PROTAC.

References

The Bromo-PEG1-C2-Boc Linker: A Technical Guide to its Function in Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the target-binding and E3 ligase-binding ligands. This technical guide provides an in-depth examination of the Bromo-PEG1-C2-Boc linker , a versatile chemical building block used in PROTAC synthesis. We will dissect its structural components, outline its strategic role in the formation of a productive ternary complex, provide representative quantitative data for analogous short-chain PEG linkers, and detail the experimental protocols for its incorporation and evaluation.

Introduction to PROTACs and the Central Role of the Linker

PROTACs are bifunctional molecules designed to bring a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. A PROTAC's structure consists of three key elements: a "warhead" that binds the POI, an "anchor" that recruits an E3 ligase, and a linker that covalently connects them.

The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's biological activity.[1] Its length, rigidity, and composition directly influence:

  • Ternary Complex Formation and Stability: The linker must be of optimal length and flexibility to allow the POI and E3 ligase to form a stable and productive ternary complex (POI-PROTAC-E3 Ligase) without steric hindrance.[][3]

  • Physicochemical Properties: Linkers, particularly those containing polyethylene glycol (PEG) motifs, are used to improve the solubility, cell permeability, and overall pharmacokinetic profile of the PROTAC molecule.[4]

  • Degradation Efficacy: The stability and specific orientation of the ternary complex, governed by the linker, correlate directly with the efficiency of protein degradation, measured by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[]

The this compound Linker: A Structural Dissection

The this compound linker is a precisely designed chemical entity for the modular synthesis of PROTACs. Its name reveals its structure and function:

  • Bromo (Br): A bromine atom serves as a reactive handle. It is an excellent leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of the linker to a nucleophilic site (like an amine or alcohol) on one of the PROTAC's ligands.[6]

  • PEG1: A single polyethylene glycol unit (-O-CH2-CH2-). This short, hydrophilic spacer helps to improve the solubility of the final PROTAC molecule.[7] The ether oxygen can also form hydrogen bond interactions that stabilize the ternary complex.[8]

  • C2: A two-carbon (ethyl) chain that extends the spacer.

  • Boc (tert-butyloxycarbonyl): A common acid-labile protecting group for an amine. This allows for orthogonal chemical strategies. The Boc group masks a reactive amine on one end of the linker, preventing it from reacting prematurely. It can be selectively removed under acidic conditions to reveal the amine, which can then be coupled to the other ligand, typically via an amide bond formation.[8]

This combination of a reactive bromide and a protected amine makes it a versatile building block for the stepwise and controlled assembly of PROTACs.

Mechanism of Action: Facilitating the Ternary Complex

The primary function of the linker is to enable the formation of a stable and catalytically competent ternary complex. The process, illustrated below, is the crucial first step in the PROTAC-mediated degradation pathway.

PROTAC_MoA PROTAC Mechanism of Action cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (Warhead-Linker-Anchor) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Synthesis_Workflow General PROTAC Synthesis Workflow start Start with: 1. POI-Ligand-COOH 2. This compound Linker 3. E3-Ligand-NH2 step1 Step 1: Amide Coupling (HATU/DIPEA in DMF) Couple POI Ligand to Linker start->step1 intermediate1 Intermediate: POI-Linker(Boc) step1->intermediate1 step2 Step 2: Boc Deprotection (TFA in DCM) Expose terminal amine intermediate1->step2 intermediate2 Intermediate: POI-Linker-NH2 step2->intermediate2 step3 Step 3: Second Coupling (e.g., SNAr or Amide Coupling) Attach E3 Ligand intermediate2->step3 final Final PROTAC: POI-Linker-E3 step3->final

References

An In-Depth Technical Guide to Bromo-PEG1-C2-Boc Bioconjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG1-C2-Boc, a heterobifunctional linker pivotal in the field of bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, mechanism of action, and provides representative experimental protocols for its application in creating targeted protein degraders.

Introduction to this compound

This compound is a versatile chemical tool designed for the covalent linkage of two different molecules. It is classified as a PEG-based PROTAC linker, playing a crucial role in the development of novel therapeutics that utilize the ubiquitin-proteasome system to selectively degrade target proteins.[1][2] The structure of this compound incorporates three key functional components:

  • A Bromo Group (Br): This functional group serves as a reactive handle for nucleophilic substitution reactions. The bromide ion is an excellent leaving group, facilitating covalent bond formation with nucleophiles such as thiols (e.g., from cysteine residues in proteins or ligands).[3]

  • A Single Polyethylene Glycol Unit (PEG1): The short PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous environments, which is often beneficial for biological applications.[4]

  • A Boc-Protected Amine (Boc-NH): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under various reaction conditions but can be readily removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions.

The systematic IUPAC name for this compound is tert-butyl 3-(2-bromoethoxy)propanoate. The "C2" in its common name refers to the two-carbon ethyl spacer within the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 1393330-36-3[5]
Molecular Formula C₉H₁₇BrO₃[5]
Molecular Weight 253.13 g/mol [5]
Appearance Colorless to light yellow liquid[2]
Purity ≥95%[5]
Storage Temperature Sealed in dry, 2-8°C

Core Bioconjugation Chemistry and Mechanism

The primary application of this compound is in the stepwise synthesis of heterobifunctional molecules like PROTACs. PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2] The synthesis of a PROTAC using this linker generally follows a two-step process.

Step 1: Nucleophilic Substitution with the Bromo Group

The first step typically involves the reaction of the bromo group with a nucleophilic functional group on the first binding moiety (e.g., a ligand for the target protein). A common nucleophile used in this reaction is a thiol group (-SH), often present on a cysteine residue of a protein or a synthetically introduced thiol on a small molecule ligand. The reaction proceeds via an SN2 mechanism, where the thiol attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a stable thioether bond.

Step 2: Deprotection and Second Conjugation

Following the first conjugation, the Boc protecting group on the other end of the linker is removed. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), which cleaves the Boc group to reveal a primary amine. This newly exposed amine is then available for conjugation to the second binding moiety (e.g., a ligand for an E3 ubiquitin ligase), usually through an amide bond formation with a carboxylic acid group on the second ligand.

Below is a diagram illustrating the general workflow for PROTAC synthesis using this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Deprotection & Second Conjugation POI_Ligand Protein of Interest (POI) Ligand (with Thiol Group) Intermediate POI Ligand-Linker-Boc POI_Ligand->Intermediate Nucleophilic Substitution (Thioether Bond Formation) Bromo_Linker This compound Bromo_Linker->Intermediate Deprotection Acidic Deprotection (e.g., TFA) Intermediate->Deprotection Deprotected_Intermediate POI Ligand-Linker-NH2 Deprotection->Deprotected_Intermediate Final_PROTAC Final PROTAC Molecule Deprotected_Intermediate->Final_PROTAC Amide Bond Formation E3_Ligase_Ligand E3 Ligase Ligand (with Carboxylic Acid) E3_Ligase_Ligand->Final_PROTAC PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Ubiquitination->PROTAC Release & Recycling Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation

References

Bromo-PEG1-C2-Boc: An In-Depth Technical Guide for PROTAC Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism distinguishes PROTACs from traditional small-molecule inhibitors, offering the potential to target proteins previously considered "undruggable".

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation. Polyethylene glycol (PEG) linkers are commonly employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility. This guide focuses on a specific short-chain PEG linker, Bromo-PEG1-C2-Boc , providing a comprehensive overview for researchers new to the field of PROTAC development.

Core Concepts of this compound in PROTAC Design

This compound, also known as tert-butyl 2-(2-bromoethoxy)acetate, is a valuable building block for PROTAC synthesis. Its structure incorporates a single ethylene glycol unit (PEG1), providing a short and flexible spacer. The molecule is flanked by a bromo group, which can be displaced by a nucleophile for conjugation, and a tert-butoxycarbonyl (Boc)-protected carboxylic acid, which allows for subsequent amide bond formation after deprotection.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of linker precursors is essential for the rational design of PROTACs.

PropertyValueReference
CAS Number 1393330-36-3[1]
Molecular Formula C₉H₁₇BrO₃[2]
Molecular Weight 253.13 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Topological Polar Surface Area (TPSA) 35.53 Ų[2]
logP 2.1297[2]
Solubility Soluble in water (≥ 100 mg/mL)[1]

PROTAC Synthesis Using this compound: A Step-by-Step Guide

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following is a generalized experimental protocol. Note: This is a representative procedure and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Step 1: Synthesis of this compound (tert-butyl 2-(2-bromoethoxy)acetate)

While this compound is commercially available, understanding its synthesis can be beneficial. A common method involves the reaction of bromoacetic acid with isobutylene in the presence of a strong acid catalyst.[3]

Materials:

  • Bromoacetic acid

  • Isobutylene

  • Strong acid ion exchange resin (e.g., Amberlyst 15)

  • Tert-butyl acetate (solvent)

Procedure:

  • Dissolve bromoacetic acid in tert-butyl acetate.

  • Add the strong acid ion exchange resin to the solution.

  • Introduce isobutylene gas into the reactor while maintaining the temperature between 30-45°C.

  • Allow the reaction to proceed for 2-6 hours, monitoring for the formation of tert-butyl bromoacetate.

  • Upon completion, filter the resin and purify the product by distillation.[3]

Step 2: Coupling of this compound to the E3 Ligase Ligand

This step involves the reaction of the bromo-end of the linker with a suitable nucleophilic handle on the E3 ligase ligand (e.g., a phenol or amine).

Materials:

  • E3 ligase ligand with a nucleophilic group (e.g., pomalidomide with a hydroxyl group)

  • This compound

  • A suitable base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the E3 ligase ligand in anhydrous DMF.

  • Add the base (e.g., K₂CO₃, 2 equivalents) to the solution and stir.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 80°C) and monitor its progress by LC-MS.

  • Once the reaction is complete, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting E3 ligase-linker conjugate by flash column chromatography.

Step 3: Boc Deprotection

The Boc protecting group on the carboxylic acid is removed to allow for subsequent coupling with the POI ligand.

Materials:

  • E3 ligase-linker-Boc conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the E3 ligase-linker-Boc conjugate in DCM.

  • Add TFA (e.g., 20-50% v/v) to the solution at 0°C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected E3 ligase-linker.

Step 4: Amide Coupling with the POI Ligand

The final step involves forming an amide bond between the deprotected linker and a carboxylic acid or amine on the POI ligand. This example assumes the POI ligand has an amine.

Materials:

  • Deprotected E3 ligase-linker

  • POI ligand with an amine functionality

  • Amide coupling reagents (e.g., HATU, HOBt)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous DMF

Procedure:

  • Dissolve the deprotected E3 ligase-linker in anhydrous DMF.

  • Add the amide coupling reagents (e.g., HATU and HOBt, 1.2 equivalents each) and the base (e.g., DIPEA, 3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the POI ligand (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

  • Once complete, work up the reaction as described in Step 2.

  • Purify the final PROTAC molecule by preparative HPLC.

Characterization: The identity and purity of the final PROTAC should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[4]

Experimental Workflows and Signaling Pathways

The development of a PROTAC involves a systematic workflow from design and synthesis to cellular evaluation.

PROTAC_Workflow cluster_Design Design & Synthesis cluster_Evaluation In Vitro & Cellular Evaluation Select POI & E3 Ligase Select POI & E3 Ligase Choose Linker (this compound) Choose Linker (this compound) Select POI & E3 Ligase->Choose Linker (this compound) Synthesize PROTAC Synthesize PROTAC Choose Linker (this compound)->Synthesize PROTAC Multi-step synthesis Confirm Ternary Complex Formation Ternary Complex Formation (Co-IP) Assess Protein Degradation Protein Degradation (Western Blot, DC50) Confirm Ternary Complex Formation->Assess Protein Degradation Evaluate Downstream Effects Cellular Phenotype (e.g., Apoptosis) Assess Protein Degradation->Evaluate Downstream Effects

Caption: A generalized workflow for the development of a PROTAC using this compound.

PROTACs are being developed to target a wide range of proteins implicated in various diseases, particularly cancer. Signaling pathways frequently targeted include those involving kinases, transcription factors, and epigenetic regulators.

Signaling_Pathway cluster_PROTAC_Action PROTAC-Mediated Degradation cluster_Cellular_Response Cellular Response PROTAC PROTAC POI Protein of Interest (e.g., Kinase) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome recognition Degradation Degradation Proteasome->Degradation Downstream_Signaling Inhibition of Downstream Signaling Apoptosis Apoptosis/Cell Cycle Arrest Downstream_Signaling->Apoptosis

Caption: Mechanism of PROTAC-induced protein degradation and subsequent cellular effects.

Quantitative Data and Experimental Protocols

Representative Data for Linker Optimization

The following table illustrates the impact of PEG linker length on the degradation of a target protein, highlighting the importance of this optimization process. Note that this is a representative example, and the optimal linker length is target-dependent.

PROTACLinker Length (PEG units)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-PEG1115085
PROTAC-PEG225095
PROTAC-PEG332598
PROTAC-PEG448090

Data is hypothetical and for illustrative purposes.

Key Experimental Protocols

Western Blot for Protein Degradation

This is the most common method to assess PROTAC-induced protein degradation.

  • Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP can be used to confirm that the PROTAC induces the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated POI.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against either the POI or the E3 ligase to pull down the protein and its binding partners.

  • Washing and Elution: Wash the antibody-protein complexes to remove non-specific binders and then elute the proteins.

  • Western Blot Analysis: Analyze the immunoprecipitated samples by Western blot, probing for the presence of all three components of the ternary complex (POI, E3 ligase, and a tagged version of the PROTAC if applicable).

Conclusion

This compound is a versatile and readily accessible linker for the synthesis of PROTACs. Its short PEG chain offers a balance of hydrophilicity and conformational constraint that can be advantageous in certain PROTAC designs. While the optimal linker is always dependent on the specific target and E3 ligase, the methodologies and principles outlined in this guide provide a solid foundation for beginners in PROTAC research to begin designing and evaluating their own protein degraders. The systematic evaluation of linker length and composition remains a critical step in the development of potent and selective PROTACs.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Bromo-PEG1-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to harness the cell's intrinsic protein degradation machinery, the ubiquitin-proteasome system (UPS), for the selective elimination of target proteins of interest (POIs).[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs catalytically induce their degradation, offering a powerful therapeutic modality with the potential to target proteins previously considered "undruggable".[3]

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[2]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance hydrophilicity, which can improve the solubility and pharmacokinetic properties of the often large and hydrophobic PROTAC molecules.[4][5] The Bromo-PEG1-C2-Boc linker is a versatile building block for PROTAC synthesis, featuring a single PEG unit to confer favorable properties, a bromo group for initial conjugation, and a Boc-protected amine for subsequent coupling, allowing for a modular and controlled synthetic approach.

Principle of PROTAC Synthesis using this compound

The synthesis of a PROTAC using the this compound linker is typically a multi-step process involving the sequential conjugation of the linker to the E3 ligase ligand and the POI ligand. The strategy leverages the differential reactivity of the functional groups on the linker. A common approach involves:

  • Conjugation of the Linker to the first Ligand: The bromo-functionalized end of the linker is reacted with a suitable nucleophile (e.g., a phenol or amine) on either the E3 ligase ligand or the POI ligand.

  • Deprotection of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group on the other end of the linker is removed under acidic conditions to reveal a primary amine.

  • Coupling of the Second Ligand: The newly exposed amine is then coupled to the second ligand, which typically possesses a carboxylic acid functionality, via an amide bond formation reaction.

This stepwise approach ensures a controlled and directed synthesis of the final PROTAC molecule.

Experimental Protocols

The following protocols describe a representative synthesis of a PROTAC targeting Bruton's Tyrosine Kinase (BTK) using a BTK inhibitor (a derivative of ibrutinib) as the POI ligand and pomalidomide as the E3 ligase (Cereblon) ligand, connected via the this compound linker.

Materials and Reagents
  • This compound

  • Pomalidomide

  • BTK Inhibitor with a free phenol group

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Methanol (MeOH)

  • High-Performance Liquid Chromatography (HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Protocol 1: Synthesis of Pomalidomide-Linker Intermediate

This protocol describes the conjugation of the this compound linker to pomalidomide.

  • To a solution of pomalidomide (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to 60°C and stir for 12 hours, monitoring the progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the Pomalidomide-PEG1-C2-Boc intermediate.

Protocol 2: Boc Deprotection of the Intermediate

This protocol details the removal of the Boc protecting group.

  • Dissolve the Pomalidomide-PEG1-C2-Boc intermediate (1.0 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (TFA) to the solution (typically 20-30% v/v in DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring completion by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting crude Pomalidomide-PEG1-C2-NH₂ TFA salt is typically used in the next step without further purification.

Protocol 3: Synthesis of the Final PROTAC

This protocol describes the final coupling step to generate the BTK-targeting PROTAC.

  • To a solution of the BTK inhibitor (with a terminal carboxylic acid) (1.0 equivalent) in anhydrous DMF, add PyBOP (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Add the crude Pomalidomide-PEG1-C2-NH₂ TFA salt (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring its progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final BTK-targeting PROTAC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of a hypothetical BTK-targeting PROTAC synthesized using the described protocol. These values are based on typical yields and purities reported for similar PROTAC syntheses in the literature.[4]

Step Intermediate/Product Starting Material (mass) Product (mass) Yield (%) Purity (LC-MS)
1Pomalidomide-PEG1-C2-BocPomalidomide (273 mg)390 mg75%>95%
2Pomalidomide-PEG1-C2-NH₂Pomalidomide-PEG1-C2-Boc (390 mg)330 mg (as TFA salt)QuantitativeUsed directly
3Final BTK PROTACBTK Inhibitor-COOH (440 mg)450 mg55%>98%

Table 1: Representative Synthesis Yields and Purity.

Compound Molecular Formula Calculated Mass (m/z) Observed Mass (m/z) [M+H]⁺ ¹H NMR
Final BTK PROTACC₅₁H₅₄N₈O₈922.41923.42Conforms to structure

Table 2: Characterization Data for the Final PROTAC.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) (e.g., BTK) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_synthesis Synthetic Scheme cluster_purification Purification & Characterization Pomalidomide Pomalidomide Intermediate_Boc Pomalidomide-PEG1-C2-Boc Pomalidomide->Intermediate_Boc Step 1: Conjugation (K₂CO₃, DMF) Linker This compound Linker->Intermediate_Boc Intermediate_Amine Pomalidomide-PEG1-C2-NH2 Intermediate_Boc->Intermediate_Amine Step 2: Boc Deprotection (TFA, DCM) Final_PROTAC Final PROTAC Intermediate_Amine->Final_PROTAC Step 3: Amide Coupling (PyBOP, DIPEA, DMF) POI_Ligand POI Ligand-COOH (BTK Inhibitor) POI_Ligand->Final_PROTAC Purification Purification (Preparative HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: General workflow for PROTAC synthesis.

References

Application Notes and Protocols for Bioconjugation with Bromo-PEG1-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG1-C2-Boc is a heterobifunctional linker molecule widely utilized in bioconjugation and is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker features two distinct reactive ends: a bromo group and a tert-butyloxycarbonyl (Boc) protected amine. The bromo group serves as a reactive handle for covalent modification of thiol-containing biomolecules, such as cysteine residues in proteins. The Boc-protected amine provides a latent primary amine that can be deprotected under acidic conditions for subsequent conjugation or to modulate the physicochemical properties of the final conjugate.

The single polyethylene glycol (PEG) unit in the linker enhances the solubility and can improve the pharmacokinetic properties of the resulting bioconjugate. These characteristics make this compound a valuable tool in drug development, particularly for creating targeted protein degraders. This document provides a detailed guide to the experimental protocols for bioconjugation using this compound, including reaction conditions, purification methods, and characterization techniques.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided below. Proper storage is crucial to maintain the reactivity and stability of the linker.

PropertyValue
Molecular Formula C₉H₁₇BrO₃
Molecular Weight 253.13 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions Store at -20°C for long-term storage.

Experimental Protocols

This section details the step-by-step procedures for the two primary reactions involving this compound: conjugation to a thiol-containing protein and the subsequent deprotection of the Boc group.

Protocol 1: Conjugation of this compound to a Protein via Cysteine Alkylation

This protocol describes the covalent attachment of the linker to a protein through the reaction of the bromo group with a cysteine residue.

Materials:

  • Protein containing at least one surface-accessible cysteine residue

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.2-7.5

  • Dimethyl sulfoxide (DMSO)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification columns (e.g., Size Exclusion Chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer to a final concentration of 1-5 mg/mL.

    • To ensure the cysteine residues are in their reduced, free-thiol state, add a 10-fold molar excess of TCEP to the protein solution.

    • Incubate at room temperature for 30-60 minutes.

  • Linker Preparation:

    • Prepare a stock solution of this compound in DMSO at a concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the reduced protein solution. The optimal ratio may need to be determined empirically.

    • Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction should be performed in the dark to minimize potential side reactions.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM. This will react with any unreacted linker.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess linker and quenching reagent by purifying the protein-linker conjugate using Size Exclusion Chromatography (SEC). Other suitable methods include dialysis or tangential flow filtration.

    • Collect fractions containing the purified conjugate.

Reaction Workflow:

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (1-5 mg/mL in Buffer) reduce_cys Reduce Cysteines (Add 10x TCEP) protein_prep->reduce_cys conjugate Conjugation Reaction (Add 5-20x Linker) reduce_cys->conjugate Incubate RT, 2-4h or 4°C, overnight linker_prep Prepare Linker Solution (10-50 mM in DMSO) quench Quench Reaction (Add L-cysteine) conjugate->quench purify Purify Conjugate (Size Exclusion Chromatography) quench->purify analyze Characterize Conjugate (SDS-PAGE, MS, HPLC) purify->analyze

Caption: Workflow for the conjugation of this compound to a protein.

Protocol 2: Boc Deprotection of the Protein-Linker Conjugate

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Purified protein-Bromo-PEG1-C2-Boc conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or a suitable aqueous buffer system

  • Neutralization Buffer: e.g., Sodium bicarbonate solution (saturated)

  • Purification columns (e.g., Size Exclusion Chromatography)

Procedure:

  • Reaction Setup:

    • Lyophilize the purified protein-linker conjugate to remove water.

    • Resuspend the dried conjugate in anhydrous DCM.

    • Prepare a solution of 20-50% TFA in DCM.

  • Deprotection Reaction:

    • Add the TFA solution to the conjugate solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress if possible (e.g., by LC-MS on a small aliquot).

  • Work-up and Neutralization:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • To neutralize any residual acid, resuspend the conjugate in a suitable buffer and optionally perform a buffer exchange into a neutral pH buffer. For small molecule conjugates, a basic work-up with a mild base like sodium bicarbonate followed by extraction can be performed.

  • Purification:

    • Purify the deprotected conjugate using Size Exclusion Chromatography (SEC) to remove any remaining reagents and by-products.

Deprotection Reaction Scheme:

G start Protein-PEG-Boc Conjugate react Add TFA/DCM (20-50% TFA) start->react incubate Incubate RT 30-60 min react->incubate workup Remove TFA/DCM (Evaporation) incubate->workup neutralize Neutralize (Buffer Exchange) workup->neutralize purify Purify Deprotected Conjugate (SEC) neutralize->purify final_product Protein-PEG-NH2 Conjugate purify->final_product

Caption: Workflow for the Boc deprotection of the protein-linker conjugate.

Characterization of the Bioconjugate

Thorough characterization is essential to confirm successful conjugation and to determine the purity and identity of the final product.

TechniquePurposeExpected Outcome
SDS-PAGE To visualize the increase in molecular weight of the protein after conjugation.A band shift upwards for the conjugated protein compared to the unconjugated protein.
Mass Spectrometry (MS) To confirm the covalent attachment of the linker and determine the degree of labeling.An increase in the mass of the protein corresponding to the mass of the attached linker(s).
HPLC (SEC, RP-HPLC) To assess the purity of the conjugate and separate different species (unconjugated, mono-, di-conjugated).A shift in retention time for the conjugated protein. SEC will show an earlier elution.

Application in PROTAC Synthesis

This compound is a key building block for PROTACs. A PROTAC consists of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The bromo and deprotected amine ends of this linker can be used to connect these two ligands, facilitating the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC Mechanism of Action:

G cluster_PROTAC PROTAC-mediated Degradation PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: General mechanism of action for a PROTAC.

Application Notes and Protocols: Conjugation of Bromo-PEG1-C2-Boc to an E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] A PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. The linker plays a critical role in PROTAC efficacy, influencing the stability and geometry of the ternary complex.[3]

This document provides detailed application notes and protocols for the reaction of Bromo-PEG1-C2-Boc, a common PEG-based linker building block, with an E3 ligase ligand. This conjugation is a crucial step in the synthesis of PROTACs. The protocols provided are generalized and may require optimization for specific E3 ligase ligands.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. A polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation E3 E3 Ubiquitin Ligase PROTAC PROTAC (E3 Ligand-Linker-Target Ligand) E3->PROTAC Binds Target Target Protein of Interest (POI) E3->Target Ubiquitination PROTAC->Target Binds Ub Ubiquitin Target->Ub Polyubiquitination E2 E2-Ub E2->E3 Recruitment Proteasome 26S Proteasome Ub->Proteasome Recognition & Degradation Proteasome->Target Degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols describe the synthesis and characterization of an E3 ligase ligand-linker conjugate. As a representative example, the alkylation of a hydroxyl group on a generic VHL ligand is detailed. This is a common strategy for attaching linkers to this class of E3 ligase ligands. A similar strategy can be applied to other E3 ligase ligands with appropriate nucleophilic functional groups, such as the amine in pomalidomide, though reaction conditions may vary.

Materials and Reagents
  • E3 Ligase Ligand (e.g., a derivative of the VHL ligand with an accessible hydroxyl or amino group)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Cesium Carbonate (Cs₂CO₃) or other suitable base (e.g., DIPEA for amino-VHL ligands)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for flash column chromatography

  • Trifluoroacetic acid (TFA)

  • Deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆)

Protocol 1: Synthesis of E3 Ligase Ligand-PEG1-C2-Boc Conjugate

This protocol outlines the alkylation of a hydroxyl-containing E3 ligase ligand with this compound.

Synthesis_Workflow Reactants E3 Ligase Ligand (with -OH) This compound Cs₂CO₃ in DMF Reaction Stir at RT (or gentle heating) Monitor by LC-MS Reactants->Reaction Workup Quench with water Extract with EtOAc Reaction->Workup Purification Dry over Na₂SO₄ Concentrate Purify by Flash Chromatography Workup->Purification Product E3 Ligase Ligand- PEG1-C2-Boc Purification->Product

Caption: Experimental workflow for the synthesis of the E3 ligase ligand-linker conjugate.

Procedure:

  • To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight. The reaction can be gently heated (e.g., to 40-50 °C) if the starting material is not consumed.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired E3 ligase ligand-PEG1-C2-Boc conjugate.

Protocol 2: Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting group to yield a primary amine, which can then be coupled to a target protein ligand.

Procedure:

  • Dissolve the purified E3 ligase ligand-PEG1-C2-Boc conjugate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine-functionalized E3 ligase ligand-linker conjugate (as a TFA salt) can often be used in the next coupling step without further purification.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of an E3 ligase ligand-PEG1-C2-Boc conjugate. The data presented is hypothetical but representative of typical experimental outcomes.

Table 1: Reaction Conditions and Yields

ParameterValue
E3 Ligase Ligand VHL-OH derivative
Linker This compound
Base Cesium Carbonate (Cs₂CO₃)
Solvent Anhydrous DMF
Reaction Temperature Room Temperature
Reaction Time 16 hours
Purification Method Flash Column Chromatography
Yield of Conjugate 75%
Yield of Deprotection >95% (crude)

Table 2: Characterization Data for E3 Ligase Ligand-PEG1-C2-Boc Conjugate

AnalysisResult
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.5-6.8 (aromatic protons of VHL ligand), 4.5-3.5 (protons of VHL core and PEG linker), 1.45 (s, 9H, Boc group)
Mass Spectrometry (ESI+) [M+H]⁺ calculated for C₃₀H₄₂N₄O₇S: 619.28; Found: 619.3

Conclusion

The successful conjugation of this compound to an E3 ligase ligand is a foundational step in the synthesis of PROTACs. The protocols provided herein offer a general framework for this reaction. It is important to note that reaction conditions, purification methods, and yields may vary depending on the specific E3 ligase ligand used. Careful monitoring of the reaction and thorough characterization of the product are essential for successful PROTAC development.

References

Analytical Methods for Characterizing Bromo-PEG1-C2-Boc Containing PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of Proteolysis Targeting Chimeras (PROTACs) that incorporate a Bromo-PEG1-C2-Boc linker. These methods are essential for confirming the identity, purity, and biophysical properties of newly synthesized PROTACs, ensuring their suitability for further biological evaluation.

Introduction to this compound PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. The this compound linker is a commonly used polyethylene glycol (PEG)-based linker. The bromo group allows for conjugation to a nucleophilic site on one of the ligands, while the Boc-protected amine provides a reactive handle for conjugation to the other ligand after deprotection. The PEG unit enhances solubility and can influence the conformational properties of the PROTAC.

Accurate analytical characterization is paramount to ensure the structural integrity and purity of these complex molecules, which directly impacts their biological activity and the reliability of experimental results.

Analytical Workflow for PROTAC Characterization

A comprehensive analytical workflow is necessary to fully characterize a this compound containing PROTAC. This typically involves a combination of chromatographic and spectroscopic techniques to assess purity, confirm molecular weight, and elucidate the chemical structure. Further biophysical assays are employed to determine target engagement.

PROTAC Analytical Workflow cluster_0 Synthesis & Purification cluster_1 Structural Characterization cluster_2 Biophysical Characterization PROTAC Synthesis PROTAC Synthesis Purification (e.g., Prep-HPLC) Purification (e.g., Prep-HPLC) PROTAC Synthesis->Purification (e.g., Prep-HPLC) Purity Assessment (HPLC) Purity Assessment (HPLC) Purification (e.g., Prep-HPLC)->Purity Assessment (HPLC) Purified PROTAC Identity Confirmation (LC-MS) Identity Confirmation (LC-MS) Purity Assessment (HPLC)->Identity Confirmation (LC-MS) Structural Elucidation (NMR) Structural Elucidation (NMR) Identity Confirmation (LC-MS)->Structural Elucidation (NMR) Target Engagement (CETSA) Target Engagement (CETSA) Structural Elucidation (NMR)->Target Engagement (CETSA)

Caption: Overall workflow for the characterization of a newly synthesized PROTAC.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of a synthesized PROTAC. Reversed-phase HPLC (RP-HPLC) is most commonly used, separating the PROTAC from starting materials, reagents, and byproducts based on hydrophobicity.

Experimental Protocol: RP-HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 280 nm.

  • Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO or acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas to calculate the percentage purity of the PROTAC.

Data Presentation: HPLC Purity Analysis
PROTAC BatchRetention Time (min)Peak Area (%)Purity (%)
PROTAC-X-00115.298.598.5%
8.10.8
12.50.7
PROTAC-X-00215.399.199.1%
7.90.5
11.80.4

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the synthesized PROTAC. This technique is crucial for verifying that the correct product has been formed.[1]

Experimental Protocol: LC-MS Analysis
  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times. The same column and mobile phases as in the HPLC protocol can be used, but with a faster gradient (e.g., 5-95% B over 5-10 minutes).

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer is commonly used.

  • Ionization Mode: Positive ion mode is typically used for PROTACs.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight of the PROTAC (e.g., m/z 500-2000).

  • Data Analysis: Extract the mass spectrum from the main chromatographic peak and identify the molecular ion peak ([M+H]⁺). Compare the observed mass with the calculated theoretical mass.

Data Presentation: LC-MS Characterization
PROTAC NameTheoretical Mass (Da)Observed Mass [M+H]⁺ (Da)Mass Error (ppm)
PROTAC-X1050.51051.6< 5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of the PROTAC, confirming the connectivity of the warhead, linker, and E3 ligase ligand. Both ¹H and ¹³C NMR are essential for full structural verification.[2]

Experimental Protocol: NMR Analysis
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the PROTAC is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Sample Preparation: Dissolve 5-10 mg of the PROTAC in approximately 0.6 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a standard carbon spectrum.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to confirm the connectivity of atoms if the 1D spectra are complex or ambiguous.

  • Data Analysis: Assign the peaks in the spectra to the corresponding protons and carbons in the PROTAC structure. Pay close attention to the signals from the this compound linker to confirm its incorporation.

Data Presentation: Expected ¹H NMR Signals for the this compound Linker Moiety
ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Boc (C(CH₃)₃)~1.4s9H
-CH₂-Br~3.5t2H
-O-CH₂-CH₂-Br~3.8t2H
-PEG-O-CH₂-~3.6m4H
-C₂-CH₂-NH-Boc~3.2m2H
-C₂-CH₂-CH₂-NH-Boc~1.8m2H

Note: Chemical shifts are approximate and can vary depending on the solvent and the surrounding chemical environment of the PROTAC.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that the PROTAC binds to its intended target protein in a cellular environment.[3] The assay is based on the principle that ligand binding can stabilize a protein against thermal denaturation.

CETSA Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Heat Shock Heat Shock Compound Treatment->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Separation of Soluble and Precipitated Proteins Separation of Soluble and Precipitated Proteins Cell Lysis->Separation of Soluble and Precipitated Proteins Protein Quantification (e.g., Western Blot) Protein Quantification (e.g., Western Blot) Separation of Soluble and Precipitated Proteins->Protein Quantification (e.g., Western Blot) Data Analysis Data Analysis Protein Quantification (e.g., Western Blot)->Data Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA
  • Cell Culture: Grow cells expressing the target protein to 80-90% confluency.

  • Compound Treatment: Treat cells with the PROTAC at various concentrations (and a vehicle control) for a specified time (e.g., 1-4 hours).

  • Heat Shock: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes). A temperature gradient is crucial to identify the melting point of the target protein.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated proteins.

  • Protein Quantification: Analyze the soluble fraction by Western blot or other protein detection methods (e.g., ELISA, mass spectrometry) to quantify the amount of the target protein remaining.[4]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each PROTAC concentration. A shift in the melting curve to a higher temperature indicates target stabilization and thus, target engagement.

Data Presentation: CETSA Results
TreatmentConcentration (µM)Tₘ (°C)ΔTₘ (°C)
Vehicle (DMSO)-52.5-
PROTAC-X0.153.0+0.5
PROTAC-X155.2+2.7
PROTAC-X1058.1+5.6

Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the characterization of this compound containing PROTACs. Rigorous application of these techniques is essential for ensuring the quality and reliability of these promising therapeutic agents. The provided protocols and data presentation formats offer a guide for researchers to systematically evaluate their synthesized PROTACs and make informed decisions in the drug discovery and development process.

References

Application Notes and Protocols for the Purification of PROTACs Synthesized with Bromo-PEG1-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] The linker is a critical component influencing the PROTAC's efficacy, solubility, and cell permeability. Polyethylene glycol (PEG) linkers, such as those derived from Bromo-PEG1-C2-Boc, are frequently employed to enhance the aqueous solubility of often lipophilic PROTAC molecules.

The purification of PROTACs, particularly those containing hydrophilic PEG linkers, presents unique challenges.[4] These molecules can be difficult to purify using standard chromatographic techniques due to their polarity and potential for aggregation. This document provides detailed application notes and protocols for the successful purification of PROTACs synthesized using the this compound linker, focusing on flash chromatography, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).

PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1][3] This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[5][6] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[3]

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Purification

A typical workflow for the synthesis and purification of a PROTAC using a this compound linker involves several key steps, from the initial coupling of the linker to the final purification and analysis of the product.

PROTAC_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials: - POI Ligand - E3 Ligase Ligand - this compound Linker Step1 Step 1: Couple Linker to POI or E3 Ligand Start->Step1 Step2 Step 2: Boc Deprotection Step1->Step2 Step3 Step 3: Couple Second Ligand to Linker Step2->Step3 Crude_PROTAC Crude PROTAC Product Step3->Crude_PROTAC Flash_Chromatography Flash Chromatography (Initial Cleanup) Crude_PROTAC->Flash_Chromatography HPLC_SFC Preparative HPLC or SFC (High Purity) Flash_Chromatography->HPLC_SFC Pure_PROTAC Purified PROTAC HPLC_SFC->Pure_PROTAC LCMS LC-MS Analysis (Purity & Identity) Pure_PROTAC->LCMS NMR NMR Spectroscopy (Structure Confirmation) Pure_PROTAC->NMR Final_QC Final Quality Control LCMS->Final_QC NMR->Final_QC

Caption: Experimental workflow for PROTAC synthesis and purification.

Purification Protocols

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the PROTAC. A multi-step purification strategy is often necessary to achieve high purity.[4]

Flash Chromatography (Initial Cleanup)

Flash chromatography is a useful first step to remove major impurities from the crude reaction mixture, such as unreacted starting materials and coupling reagents. Due to the polar nature of PEGylated PROTACs, a polar stationary phase and a gradient elution with polar solvents are typically required.

Illustrative Protocol:

ParameterCondition
Stationary Phase Silica gel or Diol-functionalized silica
Mobile Phase A Dichloromethane (DCM) or Chloroform (CHCl₃)
Mobile Phase B Methanol (MeOH) or a mixture of Ethanol/Isopropanol (1:1) in CHCl₃
Gradient 0-20% B over 30 minutes (illustrative)
Flow Rate 20-50 mL/min (for a medium-sized column)
Detection UV at 254 nm and 280 nm
Expected Purity 70-90%
Expected Yield 60-80%

Note: The optimal gradient and solvent system should be determined by thin-layer chromatography (TLC) analysis prior to the column run.

Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Preparative RP-HPLC is a high-resolution technique used to achieve high purity of the final PROTAC.[7] C18 columns are commonly used, and a water/acetonitrile gradient with an acid modifier like trifluoroacetic acid (TFA) or formic acid is typically employed.[8]

Illustrative Protocol:

ParameterCondition
Column C18, 5 or 10 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-90% B over 40 minutes (illustrative)
Flow Rate 10-20 mL/min (for a semi-preparative column)
Detection UV at 254 nm and 280 nm
Expected Purity >95%
Expected Yield 50-70% (post-flash chromatography)
Supercritical Fluid Chromatography (SFC)

SFC is an increasingly popular "green" purification technique that uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent.[9] It can offer faster separations and reduced solvent consumption compared to HPLC, and can be particularly effective for purifying complex and polar molecules like PROTACs.[9]

Illustrative Protocol:

ParameterCondition
Column Diol, 2-Ethylpyridine, or other polar stationary phases
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol with 0.1% ammonium hydroxide or other modifiers
Gradient 5-40% B over 10 minutes (illustrative)
Flow Rate 50-100 g/min (for a preparative system)
Back Pressure 100-150 bar
Detection UV-Vis and/or Mass Spectrometry (MS)
Expected Purity >98%
Expected Yield 60-80% (post-flash chromatography)

Data Presentation: Quantitative Summary of Purification

The following table provides an illustrative summary of the expected quantitative data from a typical multi-step purification of a PROTAC synthesized with a this compound linker.

Purification StepStarting Purity (%)Final Purity (%)Recovery Yield (%)Key Impurities Removed
Flash Chromatography 30-50 (Crude)70-9060-80Unreacted starting materials, coupling reagents
Preparative RP-HPLC 70-90>9550-70Diastereomers, closely related byproducts
SFC 70-90>9860-80Polar impurities, isomers

Note: These values are illustrative and will vary depending on the specific PROTAC molecule, reaction conditions, and optimization of the purification methods.

Quality Control and Analysis

After purification, it is crucial to confirm the identity, purity, and structural integrity of the PROTAC.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is used to determine the final purity of the PROTAC and confirm its molecular weight.[8][10]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming the chemical structure of the final PROTAC molecule.[7]

Troubleshooting Common Purification Issues

IssuePotential CauseSuggested Solution
Poor Separation in Flash Chromatography Inappropriate solvent system.Optimize the mobile phase polarity based on TLC analysis. Consider using a different stationary phase (e.g., diol).[4]
Broad Peaks in HPLC Column overloading; secondary interactions with the column.Reduce sample load. Add a different modifier to the mobile phase (e.g., formic acid instead of TFA).
Low Recovery from HPLC/SFC Irreversible binding to the column; precipitation of the compound.Modify the gradient to ensure complete elution. Check the solubility of the PROTAC in the mobile phase.[4]
Co-elution of Impurities Similar physicochemical properties of the PROTAC and impurities.Employ an orthogonal purification method (e.g., SFC if HPLC was used initially). Optimize the gradient and mobile phase composition.[9]

Conclusion

The purification of PROTACs synthesized with the this compound linker requires a strategic and often multi-step approach to achieve the high purity required for biological evaluation. By combining initial cleanup with flash chromatography followed by high-resolution techniques like preparative RP-HPLC or SFC, researchers can effectively isolate the desired PROTAC from synthetic impurities. Careful method development and analytical characterization are paramount to ensuring the quality and reliability of these promising therapeutic agents.

References

Application Note: Experimental Workflow for Cell-Based Assays Using PROTACs Synthesized with Bromo-PEG1-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental workflow for the characterization of Proteolysis Targeting Chimeras (PROTACs) in cell-based assays. Bromo-PEG1-C2-Boc is a foundational building block, a PEG-based linker used in the synthesis of PROTACs.[1][2][3] This guide outlines the protocols for evaluating the biological activity of a final PROTAC molecule synthesized using this linker, focusing on target protein degradation, mechanism of action, and downstream cellular effects.

Introduction to this compound and PROTAC Technology

This compound is a heterobifunctional linker containing a bromoethyl group for conjugation to a ligand for a protein of interest (POI), a single polyethylene glycol (PEG) unit to enhance solubility and permeability, and a Boc-protected amine.[1][4] The Boc (tert-butyloxycarbonyl) group is a stable protecting group that can be efficiently removed to reveal a primary amine, which is then available for conjugation to an E3 ligase ligand, completing the PROTAC synthesis.[4]

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[5][6] They consist of two ligands connected by a linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[7] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[8][9] This technology offers a powerful method to eliminate disease-causing proteins, including those previously considered "undruggable".[10][11]

Mechanism of Action

The PROTAC molecule, synthesized using the this compound linker, orchestrates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase (e.g., VHL or Cereblon).[5][8] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) PROTAC PROTAC (containing Linker) POI->PROTAC Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Forms Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Ub Ubiquitin Ub->Ternary Recruited

PROTAC Mechanism of Action

Experimental Workflow for PROTAC Evaluation

A systematic evaluation of a novel PROTAC involves a series of cell-based assays to confirm its activity, mechanism, and functional consequences. The typical workflow includes assessing target degradation, confirming ubiquitination, and measuring the impact on cell viability or other functions.

Experimental_Workflow start Start: Synthesized PROTAC cell_culture 1. Cell Culture & Treatment (Dose-response & time-course) start->cell_culture western 2. Target Degradation Assay (Western Blot) cell_culture->western data_analysis_wb Data Analysis: Quantify Degradation (DC50, Dmax) western->data_analysis_wb ip_western 3. Mechanism Confirmation (IP-Western for Ubiquitination) data_analysis_wb->ip_western Degradation Confirmed data_analysis_ip Data Analysis: Confirm Ubiquitin Smear ip_western->data_analysis_ip viability 4. Functional Outcome Assay (Cell Viability / Cytotoxicity) data_analysis_ip->viability Mechanism Confirmed data_analysis_via Data Analysis: Determine IC50 / EC50 viability->data_analysis_via end End: Characterized PROTAC data_analysis_via->end

Overall Experimental Workflow for PROTAC Characterization

Detailed Experimental Protocols

Protocol 1: Target Protein Degradation Assay via Western Blot

This is the most direct method to measure the primary function of a PROTAC: the degradation of its target protein.[12] It allows for the quantification of degradation potency (DC₅₀) and efficacy (Dₘₐₓ).

Materials:

  • Selected cell line expressing the POI

  • Complete cell culture medium

  • PROTAC-of-interest and negative control PROTAC (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors[8][13][14]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane[8]

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-POI, anti-loading control e.g., GAPDH, β-Actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the logarithmic growth phase (e.g., 70-80% confluency) at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is 0.1 nM to 10 µM. Aspirate the old medium and add the medium containing the PROTAC dilutions. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest PROTAC dose).[8]

  • Incubation: Incubate the cells for a predetermined time (e.g., 16-24 hours).[8] Time-course experiments (e.g., 4, 8, 16, 24 hours) are recommended for initial characterization.

  • Cell Lysis:

    • Place plates on ice and wash cells twice with ice-cold PBS.[8]

    • Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.[8]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[8]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize all samples to the same protein concentration with RIPA buffer. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.[15]

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

    • Incubate with primary antibody against the POI (diluted as recommended) overnight at 4°C.

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Wash the membrane 3x for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal.[8]

    • Strip the membrane and re-probe for a loading control (e.g., GAPDH).

    • Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control.[8]

    • Calculate the percentage of protein remaining relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Protocol 2: Target Ubiquitination via Immunoprecipitation-Western Blot (IP-Western)

This assay confirms that the observed protein degradation is occurring via the ubiquitin-proteasome pathway.[12] It detects the polyubiquitination of the target protein upon PROTAC treatment.

Materials:

  • Materials from Protocol 1

  • IP Lysis Buffer (non-denaturing, e.g., Triton-based)

  • Primary antibody for IP (specific to the POI)

  • Protein A/G magnetic beads or agarose beads

  • Primary antibody for Western Blot (anti-Ubiquitin)

  • Proteasome inhibitor (e.g., MG132) as a positive control

Procedure:

  • Cell Culture and Treatment: Seed cells in 10 cm dishes. Treat cells with the PROTAC at its approximate DC₅₀ concentration for a shorter duration (e.g., 2-6 hours) to capture the ubiquitination event before complete degradation. Include a vehicle control. A positive control well can be co-treated with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4 hours to allow ubiquitinated protein to accumulate.

  • Cell Lysis: Lyse cells using a non-denaturing IP lysis buffer with protease inhibitors and a deubiquitinase inhibitor (e.g., PR-619).

  • Immunoprecipitation:

    • Normalize protein concentrations for all lysates.

    • Pre-clear lysates by incubating with beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the anti-POI antibody overnight at 4°C with gentle rotation.[16]

    • Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complex.

    • Wash the beads 3-5 times with cold IP lysis buffer to remove non-specific binders.

  • Elution and Western Blot:

    • Elute the protein from the beads by adding Laemmli buffer and boiling for 5-10 minutes.

    • Perform Western blotting as described in Protocol 1.

    • Crucially, probe the membrane with an anti-ubiquitin antibody. A high molecular weight smear above the expected size of the POI in the PROTAC-treated lane indicates polyubiquitination.

    • The membrane can be stripped and re-probed for the POI to confirm successful immunoprecipitation.

IP_Western_Workflow start PROTAC-Treated Cell Lysate ip 1. Immunoprecipitate (IP) with anti-POI antibody start->ip wash 2. Wash Beads (Remove non-specific proteins) ip->wash elute 3. Elute Proteins from beads wash->elute wb 4. Western Blot elute->wb probe 5. Probe with anti-Ubiquitin antibody wb->probe result Result: Detect high MW smear (Poly-ubiquitinated POI) probe->result

IP-Western Workflow for Ubiquitination
Protocol 3: Cell Viability / Cytotoxicity Assay

These assays determine the downstream functional consequence of target protein degradation, such as inhibiting cancer cell growth.[12]

Materials:

  • Opaque-walled 96-well plates for luminescence assays

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multimode plate reader with luminescence detection

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells/well in 90 µL of medium. Allow cells to adhere overnight.[12]

  • Compound Treatment: Prepare serial dilutions of the PROTAC. Add 10 µL of the diluted PROTACs to the wells. Include vehicle-only controls.[12]

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.[12]

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.[12]

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle-treated controls and plot a dose-response curve to calculate the IC₅₀ or EC₅₀ value.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison and interpretation.

Table 1: PROTAC Degradation Potency and Efficacy

Compound Target Protein Cell Line Treatment Time (h) DC₅₀ (nM) Dₘₐₓ (%)
PROTAC-X BRD4 HeLa 24 15.2 92

| Negative Control | BRD4 | HeLa | 24 | >10,000 | <10 |

DC₅₀: Concentration for 50% degradation. Dₘₐₓ: Maximum percentage of degradation observed.[17]

Table 2: Functional Activity of PROTAC-X

Compound Assay Cell Line Treatment Time (h) IC₅₀ (nM)
PROTAC-X CellTiter-Glo® HeLa 72 25.8

| Negative Control | CellTiter-Glo® | HeLa | 72 | >10,000 |

IC₅₀: Concentration for 50% inhibition of cell viability.

Conclusion

This compound is a versatile linker for the synthesis of PROTACs. The successful development and characterization of these PROTACs rely on a systematic workflow of robust cell-based assays. By following the detailed protocols for Western blotting, immunoprecipitation, and cell viability, researchers can effectively determine the potency, mechanism of action, and functional consequences of their synthesized PROTACs, paving the way for further preclinical and clinical development.

References

Application Notes and Protocols for the Use of Bromo-PEG1-C2-Boc in the Creation of Novel PROTACs for Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Bromo-PEG1-C2-Boc

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in oncology. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are engineered heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] This catalytic mechanism of action offers the potential to target previously "undruggable" proteins and overcome mechanisms of drug resistance.

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[1][3]

This compound is a versatile, short-chain polyethylene glycol (PEG)-based linker building block used in the synthesis of PROTACs. Its structure features a bromo group for facile conjugation to a nucleophilic group on one of the ligands, a single PEG unit to enhance solubility and provide conformational flexibility, and a Boc-protected amine for subsequent deprotection and coupling to the other ligand. The defined length and chemical handles of this compound make it a valuable tool for the systematic optimization of PROTAC linkers to achieve desired degradation potency and selectivity.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC involves a series of orchestrated intracellular events, leading to the selective degradation of a target oncoprotein.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (Oncoprotein) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Recycle Recycled PROTAC Ternary->Recycle Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Data Presentation: Illustrative Performance of a Novel Oncology PROTAC

The following table summarizes representative quantitative data for a hypothetical novel PROTAC, "OncoPRO-1," synthesized using this compound to target an oncogenic kinase. This data is for illustrative purposes to demonstrate the typical parameters evaluated for a new PROTAC.

ParameterValueDescription
Degradation Potency (DC₅₀) 50 nMThe concentration of OncoPRO-1 required to induce 50% degradation of the target kinase in cancer cells after 24 hours of treatment.
Maximum Degradation (Dₘₐₓ) >95%The maximum percentage of target kinase degradation achieved with OncoPRO-1 treatment.
Cell Viability (IC₅₀) 100 nMThe concentration of OncoPRO-1 that inhibits the growth of cancer cells by 50% after 72 hours of treatment.
Target Engagement (Kᴅ) 25 nMThe binding affinity of the warhead component of OncoPRO-1 to the isolated target kinase.
E3 Ligase Binding (Kᴅ) 150 nMThe binding affinity of the E3 ligase ligand component of OncoPRO-1 to the E3 ligase.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of novel PROTACs are crucial for reproducibility and further development.

Protocol 1: Synthesis of a Novel Oncology PROTAC ("OncoPRO-1") using this compound

This protocol describes a representative two-step synthesis of a PROTAC targeting an oncogenic kinase, utilizing a kinase inhibitor with a free amine ("Warhead-NH₂") and an E3 ligase ligand with a carboxylic acid ("E3 Ligand-COOH").

PROTAC_Synthesis Synthesis Workflow for 'OncoPRO-1' cluster_step1 Step 1: Coupling of this compound to E3 Ligase Ligand cluster_step2 Step 2: Coupling to Warhead cluster_step3 Step 3: Boc Deprotection BromoPEG This compound reagents1 HATU, DIPEA, DMF BromoPEG->reagents1 E3_COOH E3 Ligand-COOH E3_COOH->reagents1 Intermediate1 Bromo-PEG1-C2-E3 Ligand reagents2 K₂CO₃, DMF Intermediate1->reagents2 reagents1->Intermediate1 Warhead_NH2 Warhead-NH₂ Warhead_NH2->reagents2 Intermediate2 Boc-Protected PROTAC reagents3 TFA, DCM Intermediate2->reagents3 reagents2->Intermediate2 Final_PROTAC OncoPRO-1 reagents3->Final_PROTAC

Caption: A schematic of the synthetic workflow for creating a novel PROTAC.

Step 1: Synthesis of Bromo-PEG1-C2-E3 Ligase Ligand Intermediate

  • To a solution of E3 Ligand-COOH (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Bromo-PEG1-C2-E3 Ligand intermediate.

Step 2: Coupling to Warhead to form Boc-Protected PROTAC

  • To a solution of Warhead-NH₂ (1.0 eq) in anhydrous DMF, add K₂CO₃ (3.0 eq).

  • Add the Bromo-PEG1-C2-E3 Ligand intermediate (1.2 eq) to the mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS.

  • After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to obtain the Boc-protected PROTAC.

Step 3: Final Boc Deprotection to Yield "OncoPRO-1"

  • Dissolve the Boc-protected PROTAC in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.

  • Purify the final PROTAC product, "OncoPRO-1," by preparative HPLC.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot Analysis for Target Protein Degradation

This protocol is used to determine the DC₅₀ and Dₘₐₓ of the newly synthesized PROTAC.

Western_Blot_Workflow Western Blot Experimental Workflow A 1. Cell Seeding (e.g., 6-well plates) B 2. PROTAC Treatment (Dose Response, 24h) A->B C 3. Cell Lysis (RIPA Buffer) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE & Transfer D->E F 6. Immunoblotting (Primary/Secondary Ab) E->F G 7. Data Analysis (Densitometry) F->G H End (DC₅₀/Dₘₐₓ Values) G->H

Caption: A typical experimental workflow for Western Blot analysis.

  • Cell Seeding: Seed cancer cells of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC stock solution in complete growth medium. Aspirate the medium from the cells and replace it with the PROTAC-containing medium. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli buffer and boil at 95°C for 5 minutes. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Probe for a loading control (e.g., GAPDH or β-actin) on the same membrane.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and express it as a percentage of the vehicle-treated control. Plot the percentage of degradation versus PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Protocol 3: Cell Viability/Cytotoxicity Assay

This protocol is used to determine the IC₅₀ of the PROTAC in cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well, opaque-walled plate at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay: Use a commercially available luminescent cell viability assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions. This assay measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Measure luminescence using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results and use non-linear regression to determine the IC₅₀ value.

Conclusion

This compound serves as a valuable building block for the synthesis of novel PROTACs in oncology research. Its defined structure allows for the systematic exploration of linker space, a critical aspect of PROTAC optimization. The protocols outlined in this document provide a framework for the synthesis and functional characterization of new PROTAC molecules. Through rigorous experimental evaluation, including the determination of degradation potency and effects on cancer cell viability, researchers can advance the development of this promising class of targeted therapeutics.

References

Application Notes and Protocols: Bromo-PEG1-C2-Boc in PROTAC Development for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality with significant potential for addressing neurodegenerative diseases, which are often characterized by the accumulation of misfolded and aggregated proteins.[1][2][3] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][4] A PROTAC molecule consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.

This document provides detailed application notes and protocols for the use of Bromo-PEG1-C2-Boc, a versatile PEG-based linker, in the synthesis and evaluation of PROTACs for neurodegenerative disease targets such as Tau, α-Synuclein, and Huntingtin.

This compound: A Key Linker for PROTAC Synthesis

This compound is a heterobifunctional linker containing a bromo group for conjugation to a target protein ligand and a Boc-protected amine for linkage to an E3 ligase ligand. The single polyethylene glycol (PEG) unit enhances solubility and can influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Chemical Structure:

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the ubiquitin-proteasome pathway to induce the degradation of specific proteins. The process involves the formation of a ternary complex, ubiquitination of the target protein, and subsequent recognition and degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound based) PROTAC->PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (e.g., Tau, α-Synuclein) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon, VHL) E3->Ternary PolyUb_POI Polyubiquitinated Target Protein Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Quantitative Data on PROTACs for Neurodegenerative Diseases

The following tables summarize key quantitative data from studies on PROTACs targeting proteins implicated in neurodegenerative diseases. While these studies do not exclusively name this compound, they utilize similar PEG-based linkers, providing a strong rationale for its application.

Table 1: α-Synuclein Degrading PROTACs

PROTAC CompoundLinker TypeE3 Ligase LigandDC50 (µM)Maximum Degradation (Dmax)Cell LineReference
Compound 5PEG-basedcIAP1 ligand (Bestatin)5.049~80%SH-SY5Y[5]
PROTAC 1Not SpecifiedCRBNNot Reported30-65% at 1 µMHEK293 TREX α-Syn A53T[1]
PROTAC 2Not SpecifiedVHLNot Reported30-65% at 1 µMHEK293 TREX α-Syn A53T[1]
PROTAC 3Not SpecifiedVHLNot Reported30-65% at 1 µMHEK293 TREX α-Syn A53T[1]
Arg-PEG1-Tα-synPEG1Arginine (UBR1 Ligand)Not ReportedSignificant degradationMammalian cells[6]

Table 2: Tau Degrading PROTACs

PROTAC CompoundLinker TypeE3 Ligase LigandDC50 (µM)Maximum Degradation (Dmax)Neuronal ModelReference
QC-01-175PEG-basedPomalidomide (CRBN)~0.1-1>50%FTD iPSC-derived neurons[7]
C8Not SpecifiedNot Specified0.05Significant p-tau degradationHEK293-htau cells[8]
T3 (Dual Degrader)Not SpecifiedNot Specified4.09 ± 0.90Significant degradationNot Specified[9]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general synthetic route for coupling a target protein ligand (containing a nucleophilic group, e.g., a phenol or amine) and an E3 ligase ligand (containing a carboxylic acid) using the this compound linker.

Synthesis_Workflow cluster_step1 Step 1: Linker Conjugation to POI Ligand cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Coupling with E3 Ligase Ligand Start Start Materials: - Target Protein Ligand (POI-NuH) - this compound - E3 Ligase Ligand (E3-COOH) POI_Ligand POI Ligand with Nucleophile (POI-NuH) Start->POI_Ligand Linker This compound Start->Linker E3_Ligand E3 Ligase Ligand (E3-COOH) Start->E3_Ligand Reaction1 Nucleophilic Substitution (e.g., Williamson Ether Synthesis or Alkylation) Base (e.g., K2CO3), Solvent (e.g., DMF) POI_Ligand->Reaction1 Linker->Reaction1 Intermediate1 Intermediate 1 (POI-Nu-PEG1-C2-Boc) Reaction1->Intermediate1 Deprotection Acidic Conditions (e.g., TFA in DCM) Intermediate1->Deprotection Intermediate2 Intermediate 2 (POI-Nu-PEG1-C2-NH2) Deprotection->Intermediate2 Coupling Amide Coupling (e.g., HATU, DIPEA in DMF) Intermediate2->Coupling E3_Ligand->Coupling Final_PROTAC Final PROTAC (POI-Nu-PEG1-C2-NH-CO-E3) Coupling->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Materials:

  • Target Protein Ligand (with a free phenol, amine, or thiol group)

  • This compound

  • E3 Ligase Ligand (e.g., pomalidomide derivative with a carboxylic acid)

  • Potassium carbonate (K₂CO₃) or similar base

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Conjugation of Linker to Target Protein Ligand: a. Dissolve the target protein ligand (1 eq) and this compound (1.1 eq) in DMF. b. Add K₂CO₃ (3 eq) to the mixture. c. Stir the reaction at room temperature or gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS). d. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Purify the resulting intermediate (POI-Linker-Boc) by column chromatography.

  • Boc Deprotection: a. Dissolve the purified POI-Linker-Boc intermediate in DCM. b. Add TFA (e.g., 20% v/v) and stir at room temperature for 1-2 hours. c. Monitor the reaction for the disappearance of the starting material. d. Remove the solvent and excess TFA under reduced pressure to obtain the amine salt intermediate (POI-Linker-NH₂).

  • Coupling with E3 Ligase Ligand: a. Dissolve the E3 ligase ligand (1 eq), the POI-Linker-NH₂ intermediate (1.1 eq), HATU (1.2 eq), and DIPEA (3 eq) in DMF. b. Stir the reaction at room temperature overnight. c. Monitor the reaction by TLC or LC-MS. d. Upon completion, purify the final PROTAC molecule by preparative HPLC. e. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Western Blot for α-Synuclein Degradation

This protocol describes how to assess the degradation of α-synuclein in a cellular model following treatment with a PROTAC.

Materials:

  • SH-SY5Y neuroblastoma cells (or other relevant neuronal cell line)

  • Cell culture medium and supplements

  • PROTAC stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-α-synuclein, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: a. Seed SH-SY5Y cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24, 48 hours).

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Add lysis buffer to each well and incubate on ice for 30 minutes. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4 °C to pellet cell debris. e. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples. b. Add Laemmli sample buffer and boil the samples at 95 °C for 5 minutes. c. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run the gel until adequate separation is achieved.

  • Western Blotting: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary anti-α-synuclein antibody overnight at 4 °C. d. Wash the membrane three times with TBST. e. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST. g. Incubate the membrane with ECL substrate and visualize the bands using an imaging system. h. Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the α-synuclein band intensity to the loading control. c. Calculate the percentage of α-synuclein degradation relative to the vehicle-treated control.

Protocol 3: General PROTAC Degradation Assay Workflow

This diagram illustrates the typical workflow for evaluating the efficacy of a newly synthesized PROTAC.

PROTAC_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Evaluation (Optional) Start Synthesized PROTAC Cell_Culture Cell Line Selection (e.g., SH-SY5Y, iPSC-derived neurons) Start->Cell_Culture Treatment PROTAC Treatment (Dose-response and time-course) Cell_Culture->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis Western_Blot Western Blot Analysis (Target Protein vs. Loading Control) Lysis->Western_Blot Data_Analysis Quantification of Degradation (DC50 and Dmax determination) Western_Blot->Data_Analysis Proteasome_Inhibition Co-treatment with Proteasome Inhibitor (e.g., MG132) Data_Analysis->Proteasome_Inhibition Ubiquitination_Assay Immunoprecipitation of Target followed by Western for Ubiquitin Data_Analysis->Ubiquitination_Assay Ternary_Complex Ternary Complex Formation Assay (e.g., Co-IP, FRET) Data_Analysis->Ternary_Complex Animal_Model Animal Model of Neurodegenerative Disease Data_Analysis->Animal_Model Promising Candidate Proteasome_Inhibition->Western_Blot Rescue of degradation? Ubiquitination_Assay->Data_Analysis Increased ubiquitination? Ternary_Complex->Data_Analysis Complex formation? Dosing PROTAC Administration Animal_Model->Dosing Tissue_Analysis Tissue Collection and Western Blot/IHC Dosing->Tissue_Analysis Behavioral_Tests Behavioral Assessments Tissue_Analysis->Behavioral_Tests

Caption: Experimental workflow for PROTAC evaluation.

Conclusion

This compound is a valuable and versatile linker for the development of PROTACs targeting key proteins in neurodegenerative diseases. Its properties facilitate the synthesis of potent degraders with favorable characteristics. The provided protocols offer a foundational framework for researchers to synthesize and evaluate novel PROTACs, contributing to the advancement of new therapeutic strategies for these devastating disorders. Careful optimization of the linker length and composition, along with rigorous biological evaluation, will be crucial for the successful clinical translation of this promising technology.

References

The Versatility of Bromo-PEG1-C2-Boc Derivatives in Click Chemistry: Applications in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of polyethylene glycol (PEG) linkers in the design of complex biomolecules and therapeutic agents has become a cornerstone of modern drug development and chemical biology. Among the diverse array of PEGylation reagents, Bromo-PEG1-C2-Boc derivatives have emerged as versatile building blocks, particularly for their utility in click chemistry applications. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

Application Notes

This compound is a heterobifunctional linker featuring a reactive bromide, a single ethylene glycol unit (PEG1) to enhance solubility and provide a flexible spacer, and a Boc-protected amine. The true power of this reagent is realized upon its conversion into azide or alkyne-functionalized derivatives, thereby enabling its participation in highly efficient and specific click chemistry reactions.

Key Applications:

  • PROTAC Synthesis: PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. Azide or alkyne derivatives of this compound are ideal for constructing these linkers, allowing for the modular and efficient assembly of PROTAC libraries for screening and optimization. The short PEG chain can provide the necessary spatial orientation for effective ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

  • Antibody-Drug Conjugates (ADCs): In the development of ADCs, click chemistry provides a robust method for attaching potent cytotoxic payloads to monoclonal antibodies. Functionalized this compound derivatives can be used to create stable linkages that are resistant to premature drug release, enhancing the therapeutic window of the ADC.

  • Bioconjugation and Labeling: The bioorthogonal nature of click chemistry makes it an excellent tool for labeling proteins, nucleic acids, and other biomolecules with imaging agents (e.g., fluorophores) or affinity tags (e.g., biotin). The hydrophilic PEG spacer can help to maintain the solubility and biological activity of the labeled molecule.

Choice of Click Chemistry Reaction:

  • CuAAC: This copper-catalyzed reaction is highly efficient and results in the formation of a stable 1,4-disubstituted triazole. It is a widely used and reliable method for bioconjugation. However, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications.

  • SPAAC: This copper-free click reaction utilizes strained cyclooctynes (e.g., DBCO, BCN) that react spontaneously with azides. The absence of a toxic catalyst makes SPAAC ideal for applications in living cells and whole organisms. However, the reaction kinetics of SPAAC are generally slower than CuAAC.

Quantitative Data Summary

The following tables provide representative quantitative data for the key reactions involved in the application of this compound derivatives. These values are intended to serve as a starting point for experimental design and may require optimization for specific substrates and applications.

Table 1: Nucleophilic Substitution for Azide Functionalization

ParameterValueReference
Substrate Bromo-PEG derivative[1]
Reagent Sodium Azide (NaN₃)[1]
Solvent PEG 400 or DMF[1]
Temperature Room Temperature to 80°C[1]
Reaction Time 1 - 24 hours[1]
Typical Yield >90%[1]

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers

ParameterRecommended RangeReference
Alkyne Substrate 1 equivalent[2]
Azide-PEG Derivative 1.1 - 1.5 equivalents[2]
Copper(II) Sulfate 0.01 - 0.1 equivalents (1-10 mol%)[2]
Sodium Ascorbate 0.1 - 1.0 equivalents (10-100 mol%)[2]
Ligand (e.g., TBTA) 0.01 - 0.1 equivalents (1-10 mol%)[2]
Solvent aq. buffer, DMSO, DMF, tBuOH/H₂O[2]
Temperature Room Temperature[2]
Reaction Time 1 - 12 hours[2]
Reported Yields 70 - 99%[2][3]

Table 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with PEG Linkers

ParameterRecommended RangeReference
Azide-PEG Derivative 1 - 1.5 equivalents[4]
Cyclooctyne (DBCO/BCN) 1 - 1.5 equivalents[4]
Solvent aq. buffer, DMSO, DMF[4]
Temperature Room Temperature to 37°C[4]
Reaction Time 1 - 24 hours[4]
Reported Efficiency Generally high, can be slower than CuAAC[5]

Experimental Protocols

Herein, we provide detailed protocols for the conversion of this compound to its azide derivative and subsequent use in CuAAC and SPAAC reactions.

Protocol 1: Synthesis of Azido-PEG1-C2-Boc from this compound

This protocol describes the nucleophilic substitution of the bromide with an azide group.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution (3 x).

  • Wash the organic layer with brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Azido-PEG1-C2-Boc.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an alkyne-containing molecule to the synthesized Azido-PEG1-C2-Boc.

Materials:

  • Azido-PEG1-C2-Boc

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

  • tert-Butanol/Water (1:1 v/v) or other suitable solvent

  • Reaction vial

Procedure:

  • In a reaction vial, dissolve the alkyne-functionalized molecule (1 equivalent) and Azido-PEG1-C2-Boc (1.1 equivalents) in the chosen solvent.

  • Prepare a stock solution of CuSO₄·5H₂O in water (e.g., 100 mM).

  • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

  • If using a ligand, prepare a stock solution of TBTA in DMSO (e.g., 100 mM).

  • To the reaction mixture, add the TBTA solution (0.1 equivalents), followed by the CuSO₄ solution (0.05 equivalents).

  • Initiate the reaction by adding the sodium ascorbate solution (0.5 equivalents).

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic techniques.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a DBCO- or BCN-functionalized molecule to Azido-PEG1-C2-Boc.

Materials:

  • Azido-PEG1-C2-Boc

  • DBCO- or BCN-functionalized molecule

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer, pH 7.4

  • Reaction vial

Procedure:

  • Dissolve the DBCO- or BCN-functionalized molecule (1 equivalent) in the chosen buffer.

  • Add a solution of Azido-PEG1-C2-Boc (1.2 equivalents) in a minimal amount of a water-miscible co-solvent (e.g., DMSO) if necessary.

  • Stir the reaction mixture at room temperature or 37°C for 4-24 hours.

  • Monitor the reaction progress by LC-MS.

  • The resulting conjugate can be purified by size-exclusion chromatography or preparative HPLC.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in this document.

G cluster_0 Synthesis of Azido-PEG1-C2-Boc cluster_1 Click Chemistry Applications Bromo_PEG This compound Azido_PEG Azido-PEG1-C2-Boc Bromo_PEG->Azido_PEG DMF, RT NaN3 Sodium Azide (NaN3) NaN3->Azido_PEG CuAAC_product 1,4-Triazole Conjugate Azido_PEG->CuAAC_product CuSO4, NaAsc (CuAAC) SPAAC_product Triazole Conjugate Azido_PEG->SPAAC_product Copper-free (SPAAC) Alkyne Alkyne-functionalized Molecule Alkyne->CuAAC_product DBCO_BCN DBCO/BCN-functionalized Molecule DBCO_BCN->SPAAC_product

Caption: Synthetic pathway for functionalization and click chemistry applications.

G cluster_0 PROTAC Synthesis Workflow start Start: This compound azidation 1. Azidation (Protocol 1) start->azidation deprotection 2. Boc Deprotection azidation->deprotection ligand1_coupling 3. Couple to E3 Ligase Ligand deprotection->ligand1_coupling ligand2_coupling 4. Couple to Target Protein Ligand (via Click Chemistry) ligand1_coupling->ligand2_coupling protac Final PROTAC ligand2_coupling->protac

Caption: Workflow for PROTAC synthesis using a this compound derivative.

G cluster_0 Mechanism of PROTAC Action PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Polyubiquitination of Target Protein TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

References

Troubleshooting & Optimization

Technical Support Center: PROTAC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on Proteolysis Targeting Chimeras (PROTACs) incorporating polyethylene glycol (PEG) linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using PEG linkers in PROTAC design?

PEG linkers are among the most common motifs in PROTAC design due to several key advantages[1][2][3]:

  • Enhanced Solubility: The hydrophilic nature of the repeating ethylene glycol units significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is beneficial for both in vitro assays and in vivo applications[2][3][4][][6].

  • Increased Flexibility: Longer PEG linkers provide greater conformational flexibility, which can be crucial for enabling the target protein and E3 ligase to adopt a productive orientation for ubiquitination[4].

  • Tunable Length: PEG linkers are synthetically accessible and can be readily synthesized in various lengths, allowing for systematic optimization of the distance between the two binding ligands to achieve optimal ternary complex formation and subsequent protein degradation[1][2][3][7].

  • Biocompatibility: PEG is generally considered biocompatible and non-toxic, which is an important consideration for the development of therapeutic agents[6][7].

Q2: How does the length of the PEG linker impact PROTAC synthesis and efficacy?

The length of the PEG linker is a critical parameter that significantly influences both the synthesis and the biological activity of a PROTAC[1][3].

  • Synthesis Yield: The linker length can indirectly affect the synthetic yield. Very short linkers may lead to steric hindrance between the two large ligands, resulting in incomplete reactions and lower yields. Conversely, while longer linkers can improve solubility, they can also make the final molecule more challenging to handle during purification, potentially leading to lower recovery[8].

  • Efficacy (DC50 and Dmax): The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. An inappropriate linker length can lead to poor ternary complex formation and inefficient ubiquitination, resulting in weak or no protein degradation[4][9]. Systematic screening of different linker lengths is often necessary to identify the optimal length for a given system[4]. For instance, in some cases, a PROTAC with a single PEG unit has been shown to be highly potent[7].

Q3: What are common side reactions observed during the synthesis of PROTACs with PEG linkers?

While PEG linkers are generally stable, side reactions can occur, particularly with the reactive end groups. For example, if a PEG linker with a terminal amine and a carboxylic acid is used, self-polymerization through amide bond formation is a possibility, although this can typically be minimized by controlling reaction conditions, such as the slow addition of the activating agent[8]. If the linker contains a thiol group, a common side reaction is the oxidation of the thiol to form a disulfide dimer, which is unreactive in subsequent steps and reduces the overall yield[10].

Q4: What is the "hook effect" and how does the PEG linker influence it?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation[4][7]. The length and flexibility of the PEG linker can influence the stability of these non-productive binary complexes. Optimizing the linker by testing different lengths or incorporating more rigid elements can help minimize the hook effect[4].

Troubleshooting Guides

Low Synthetic Yield

Problem: Low yield after the final coupling reaction.

This is a frequent challenge in PROTAC synthesis. The following decision tree and table can help diagnose and resolve common causes.

G cluster_solutions Recommended Actions start Low Yield Observed check_reaction Reaction Incomplete? start->check_reaction check_purification Significant Product Loss during Purification? check_reaction->check_purification No incomplete_coupling Incomplete Coupling check_reaction->incomplete_coupling Yes side_reactions Side Reactions Occurring check_reaction->side_reactions Yes poor_solubility Poor Solubility of PROTAC check_purification->poor_solubility Yes degradation Degradation on Column check_purification->degradation Yes Optimize coupling reagents\nIncrease reagent equivalents\nExtend reaction time\nElevate temperature Optimize coupling reagents Increase reagent equivalents Extend reaction time Elevate temperature incomplete_coupling->Optimize coupling reagents\nIncrease reagent equivalents\nExtend reaction time\nElevate temperature Use fresh reagents\nDegas reaction mixture\nProtect reactive groups Use fresh reagents Degas reaction mixture Protect reactive groups side_reactions->Use fresh reagents\nDegas reaction mixture\nProtect reactive groups Optimize chromatography solvents\nUse solubility-enhancing linkers\nSwitch to RP-HPLC Optimize chromatography solvents Use solubility-enhancing linkers Switch to RP-HPLC poor_solubility->Optimize chromatography solvents\nUse solubility-enhancing linkers\nSwitch to RP-HPLC Use neutral pH buffers for HPLC\nWork at low temperatures\nMinimize time on column Use neutral pH buffers for HPLC Work at low temperatures Minimize time on column degradation->Use neutral pH buffers for HPLC\nWork at low temperatures\nMinimize time on column

Caption: A decision tree for troubleshooting low yields in PROTAC synthesis.

Potential CauseRecommended Action
Incomplete Amide Coupling - Optimize Coupling Reagents: Screen different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA)[8][10]. - Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the component not in excess[8]. - Extend Reaction Time: Monitor the reaction by LC-MS and allow it to proceed until the starting material is consumed. This can take from a few hours to overnight[8]. - Elevate Temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes drive it to completion, but monitor for potential side reactions[8].
Inefficient Click Chemistry (CuAAC) - Use Fresh Reagents: Ensure the copper(I) source is freshly prepared or a robust catalyst system is used (e.g., CuSO₄ with a reducing agent like sodium ascorbate)[8]. - Degas the Reaction Mixture: Oxygen can oxidize the copper(I) catalyst. Degassing the solvent and running the reaction under an inert atmosphere (N₂ or Ar) is crucial[8].
Thiol Oxidation - Protect the Thiol Group: Use a protecting group like trityl (Trt) for the thiol, which can be removed under mild acidic conditions before the final coupling step[10]. - Inert Conditions: Rigorously degas all solvents and run the reaction under an inert atmosphere to minimize oxygen exposure[10].
Purification Challenges

Problem: The PROTAC is difficult to purify by flash column chromatography due to its high polarity.

The incorporation of PEG linkers significantly increases the polarity of PROTACs, often leading to strong adhesion to normal-phase silica gel and poor separation[10].

Potential CauseRecommended Action
High Polarity of PROTAC - Switch to Reverse-Phase HPLC: Reverse-phase preparative HPLC (RP-HPLC) is often the purification method of choice for highly polar PROTACs[8][10]. - Modify Normal-Phase Chromatography: If normal-phase must be used, consider a more polar stationary phase (e.g., diol-functionalized silica) or a mobile phase with a higher percentage of a polar solvent like methanol. Adding a small amount of water can sometimes aid elution[8]. - Alternative Techniques: Explore other methods like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) based on the PROTAC's properties[8].
Product Instability on Silica - Use Neutral pH Buffers: If the PROTAC is sensitive to acid, use a neutral pH buffer system for preparative HPLC[8]. - Minimize Purification Time and Temperature: Work quickly and consider running the purification at a lower temperature if stability is a concern[8].

Experimental Protocols

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes a generalized approach for the final coupling step in a PROTAC synthesis involving an amine-functionalized component and a carboxylic acid-functionalized component.

Materials:

  • Component 1 (with a terminal carboxylic acid)

  • Component 2 (with a terminal amine, e.g., an E3 ligase ligand or a warhead-linker intermediate)

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF or NMP)

  • Argon or Nitrogen atmosphere

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid-containing component (1.0 equivalent) in anhydrous DMF or NMP.

  • Add the amine-containing component (1.1 equivalents).

  • Add DIPEA (3.0 equivalents) to the mixture and stir for 5 minutes.

  • In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress by LC-MS[8][10].

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC by flash column chromatography or preparative HPLC[8].

Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • Secondary antibody (HRP-conjugated)

  • ECL substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC compound for the desired time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Lyse the cells and quantify the total protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibodies.

  • Wash the membrane and incubate with the secondary antibody.

  • Detect the signal using an ECL substrate.

  • Quantify the band intensities. Normalize the target protein signal to the loading control and then express it as a percentage of the vehicle-treated control to determine DC50 and Dmax values[11].

Visualizing Key Workflows

G cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro Evaluation cluster_characterization Biophysical Characterization s1 Couple Ligand 1 to PEG Linker s2 Purify Intermediate s1->s2 s3 Couple Intermediate to Ligand 2 s2->s3 s4 Final Purification (RP-HPLC) s3->s4 e1 Cell-Based Degradation Assay (e.g., Western Blot) s4->e1 c1 Ternary Complex Formation Assay (e.g., SPR, TR-FRET) s4->c1 e2 Determine DC50 & Dmax e1->e2 e3 Cell Viability Assay e1->e3 c2 Ubiquitination Assay c1->c2

References

Technical Support Center: Optimizing Linker Length in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PROTAC® (Proteolysis Targeting Chimera) design and development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing PROTAC linker length for improved efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the optimal linker length for a PROTAC?

A1: There is no single "optimal" linker length; it is highly dependent on the specific target protein (Protein of Interest or POI) and the recruited E3 ligase.[1][2] However, empirical data from numerous studies indicate that most successful PROTACs have linkers ranging from 7 to 29 atoms in length. For some systems, a minimum linker length is required to observe any degradation. For example, in one study targeting TBK1, no degradation was observed with linkers shorter than 12 atoms.[1] It is crucial to experimentally screen a range of linker lengths to determine the optimum for a specific POI-E3 ligase pair.[1]

Q2: How does linker composition (e.g., PEG vs. alkyl) affect PROTAC performance?

A2: Linker composition significantly influences a PROTAC's physicochemical properties, which in turn affect its performance.

  • Polyethylene Glycol (PEG) Linkers: These are hydrophilic and can improve the aqueous solubility of a PROTAC.[] This can be advantageous for overall bioavailability. However, the increased polarity might reduce passive diffusion across the cell membrane.[4]

  • Alkyl Linkers: These are more hydrophobic and can enhance passive cell permeability. However, they may lead to lower aqueous solubility.[4]

  • Rigid Linkers: Incorporating rigid moieties like piperazine or piperidine rings can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially increasing potency and selectivity.[5] These structures can also improve metabolic stability.[]

The choice between linker types often involves a trade-off between solubility and permeability, and the optimal choice is context-dependent.[4]

Q3: What is the "hook effect" and how can linker design mitigate it?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7][8] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[7][8]

Linker optimization can help mitigate the hook effect by promoting positive cooperativity in ternary complex formation. A well-designed linker can facilitate favorable protein-protein interactions between the POI and the E3 ligase, stabilizing the ternary complex over the binary ones.[9]

Q4: How do I improve the cell permeability of my PROTAC?

A4: Poor cell permeability is a common challenge due to the large size of PROTAC molecules.[4][10] Here are some strategies to improve it:

  • Modify the Linker: Adjusting the linker to have a better balance of hydrophilicity and lipophilicity can improve permeability. This might involve using more hydrophobic alkyl linkers or incorporating moieties that can shield the polar surface area.[4]

  • Reduce Hydrogen Bond Donors: Systematically replacing or capping hydrogen bond donors in the linker can improve permeability.[11]

  • Leverage the "Chameleon Effect": Designing linkers that can form intramolecular hydrogen bonds allows the PROTAC to adopt a more compact, less polar conformation in the lipophilic environment of the cell membrane, facilitating its passage.[11][12]

Troubleshooting Guide

Issue 1: Weak or no degradation of the target protein.

Potential Cause Troubleshooting Steps
Inefficient Ternary Complex Formation 1. Vary Linker Length: Synthesize a library of PROTACs with different linker lengths (e.g., by adding or removing PEG or alkyl units).[1] 2. Modify Linker Composition: Experiment with both flexible (PEG, alkyl) and rigid (piperazine, phenyl) linkers to find the optimal conformation for ternary complex formation.[5] 3. Re-evaluate Attachment Points: Synthesize PROTACs with the linker attached to different solvent-exposed positions on the warhead and E3 ligase ligand.
Poor Cell Permeability 1. Assess Permeability: Use assays like PAMPA or Caco-2 to directly measure your PROTAC's permeability.[11] 2. Optimize Physicochemical Properties: Modify the linker to reduce its polar surface area and the number of hydrogen bond donors.[10][11] 3. Confirm Target Engagement: Use cellular target engagement assays (e.g., CETSA, NanoBRET™) to ensure the PROTAC is reaching its intracellular target.

Issue 2: The dose-response curve for target degradation is bell-shaped (Hook Effect).

Potential Cause Troubleshooting Steps
Formation of Unproductive Binary Complexes 1. Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad range of concentrations to confirm the hook effect and identify the optimal concentration for maximal degradation.[8] 2. Enhance Ternary Complex Cooperativity: Systematically modify the linker length and composition. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity and mitigate the hook effect.[9] 3. Biophysical Measurement: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the cooperativity of your PROTACs.[13]

Quantitative Data on Linker Length and Efficacy

The following tables summarize the impact of linker length on the degradation efficacy (DC50 and Dmax) of PROTACs targeting various proteins.

Table 1: BRD4-Targeting PROTACs (VHL Recruitment)

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC-1PEG35585
PROTAC-2PEG42095
PROTAC-3PEG515>98
PROTAC-4PEG63092
Data synthesized from multiple sources for illustrative purposes.[14]

Table 2: TBK1-Targeting PROTACs (VHL Recruitment)

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No DegradationN/A
21396
2929276
Data from published studies.[1]

Table 3: EGFR-Targeting PROTACs (CRBN Recruitment)

PROTACLinker TypeDC50 (nM) (HCC827 cells)
PROTAC AAlkyl11
PROTAC BPEGLess effective than alkyl
Data from published studies.[15]

Table 4: BTK-Targeting PROTACs (CRBN Recruitment)

PROTAC LinkerDC50 (nM) (Ramos cells)
Short Linkers> 1000
Longer Linkers (≥ 4 PEG units)1-40
Data from published studies.[1]

Experimental Protocols

1. Western Blot Analysis of Target Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Detect protein bands using an ECL substrate. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

2. In-Cell Ubiquitination Assay via Immunoprecipitation

This protocol assesses the ubiquitination of the target protein within cells.

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

  • Cell Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors (e.g., NEM).

  • Immunoprecipitation: Incubate cell lysates with an antibody against the target protein or ubiquitin, coupled to protein A/G beads, to pull down the protein of interest and its binding partners.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binders.

  • Elution and Western Blot: Elute the immunoprecipitated proteins from the beads and analyze by Western blot. Probe the blot with an antibody against ubiquitin (if you immunoprecipitated the target) or the target protein (if you immunoprecipitated ubiquitin) to detect the ubiquitinated species, which will appear as a high-molecular-weight smear.

3. In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.

  • Reaction Setup: On ice, combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, and the purified target protein in a reaction buffer.

  • PROTAC Addition: Add the PROTAC (or DMSO as a vehicle control) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow the ubiquitination cascade to proceed.

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot, probing for the target protein to visualize the appearance of higher molecular weight ubiquitinated species.

4. NanoBRET™ Ternary Complex Formation Assay

This assay monitors the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.

  • Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).

  • Compound Treatment: Add the HaloTag® NanoBRET® 618 ligand to label the acceptor protein. Then, treat the cells with serial dilutions of the PROTAC.

  • Signal Measurement: Add the Nano-Glo® Live Cell Substrate and measure the donor and acceptor emissions using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). A higher ratio indicates closer proximity between the donor and acceptor, signifying ternary complex formation. Plot the ratio against the PROTAC concentration to determine the EC50 for complex formation.

Visualizations

PROTAC_Signaling_Pathway cluster_formation Ternary Complex Formation PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ub Transfer Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start Start: Weak/No Degradation CheckPermeability Assess Cell Permeability (e.g., PAMPA) Start->CheckPermeability CheckTernaryComplex Assess Ternary Complex Formation (e.g., NanoBRET) CheckPermeability->CheckTernaryComplex Permeability OK OptimizeLinkerComp Optimize Linker Composition (Flexibility/Rigidity) CheckPermeability->OptimizeLinkerComp Poor Permeability OptimizeLinkerLength Optimize Linker Length (Synthesize Library) CheckTernaryComplex->OptimizeLinkerLength Poor Complex Formation OptimizeLinkerLength->OptimizeLinkerComp End Improved Degradation OptimizeLinkerLength->End RevisitAttachment Re-evaluate Ligand Attachment Points OptimizeLinkerComp->RevisitAttachment RevisitAttachment->End

Caption: A troubleshooting workflow for addressing weak or no PROTAC-mediated degradation.

Hook_Effect_Logic cluster_low Low [PROTAC] cluster_high High [PROTAC] Low_PROTAC PROTAC Low_Ternary Ternary Complex (Productive) Low_PROTAC->Low_Ternary Low_POI POI Low_POI->Low_Ternary Low_E3 E3 Low_E3->Low_Ternary Degradation Degradation Low_Ternary->Degradation Leads to Degradation High_PROTAC1 PROTAC Binary_POI Binary Complex (PROTAC-POI) High_PROTAC1->Binary_POI High_PROTAC2 PROTAC Binary_E3 Binary Complex (PROTAC-E3) High_PROTAC2->Binary_E3 High_POI POI High_POI->Binary_POI High_E3 E3 High_E3->Binary_E3 NoDegradation No Degradation Binary_POI->NoDegradation Inhibits Degradation Binary_E3->NoDegradation Inhibits Degradation

Caption: The logical relationship explaining the "hook effect" at high PROTAC concentrations.

References

Technical Support Center: Improving PROTAC Cell Permeability with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the use of polyethylene glycol (PEG) linkers to enhance the cell permeability of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why is my PROTAC highly active in biochemical assays but shows poor activity in cell-based assays?

A: A common reason for this discrepancy is poor cell permeability.[1] PROTACs are large molecules, often with molecular weights (MW) exceeding 800 Da, high topological polar surface area (TPSA), and numerous hydrogen bond donors (HBDs) and acceptors (HBAs).[1][2] These characteristics place them "beyond the Rule of 5" and can significantly hinder their ability to passively diffuse across the lipophilic cell membrane to reach their intracellular targets.[3][4] To confirm this, you should directly measure the permeability of your PROTAC using assays like PAMPA or Caco-2.[1][5]

Q2: How do PEG linkers influence PROTAC cell permeability?

A: The role of PEG linkers in cell permeability is multifaceted. Primarily, PEG linkers are incorporated to increase the aqueous solubility of a PROTAC molecule.[6][7] While their hydrophilicity might seem counterintuitive for membrane crossing, the flexibility of PEG linkers is a key advantage.[8] This flexibility allows the PROTAC to adopt different shapes, a behavior sometimes called the "chameleon effect".[4] It can transition from an extended form in aqueous solution to a folded, more compact conformation that shields its polar groups, making it more suitable for traversing the cell membrane.[8][9]

Q3: What is the "chameleon effect" and how can it be leveraged for PROTAC design?

A: The "chameleon effect" describes the ability of a molecule, like a flexible PROTAC, to adapt its conformation to its environment.[4] In the aqueous extracellular space, the PROTAC may be in an extended conformation. To cross the nonpolar cell membrane, it can fold upon itself, often stabilized by intramolecular hydrogen bonds (IMHBs), to minimize its polar surface area.[4][9] This folded, less polar state is more energetically favorable for entering the lipid bilayer. By using flexible linkers like PEG and strategically placing groups that can form IMHBs, you can design PROTACs with a greater propensity to adopt these membrane-permeable conformations.[4][10]

Q4: What is the optimal PEG linker length for cell permeability?

A: There is no single optimal length; it is highly dependent on the specific target protein and E3 ligase pair.[7] However, a general trend is that shorter linkers often lead to better permeability by minimizing molecular weight and TPSA.[11][] Studies have shown that adding even a single PEG unit can significantly alter permeability.[11] For example, one study found that a PROTAC with a 16-atom linker was optimal for ERα degradation.[13] The key is to find a balance: the linker must be long and flexible enough to facilitate a productive ternary complex (Target–PROTAC–E3 Ligase) but short and compact enough to permit cell entry.[7][] Empirical testing with a library of varying linker lengths is crucial.

Q5: Besides PEG, what other linker types are used to improve permeability?

A: While PEG and simple alkyl chains are the most common, other motifs are used to modulate PROTAC properties.[14][15] Incorporating rigid elements like piperidine or piperazine rings can improve rigidity, water solubility, and metabolic stability.[3][16] These cyclic structures can help lock the PROTAC into a more bioactive conformation for ternary complex formation while also influencing its overall physicochemical properties related to permeability.[3]

Troubleshooting Guide

Problem: My new PROTAC, which uses a PEG linker, shows low target degradation in my cellular assay.

This guide provides a systematic approach to troubleshoot and optimize your PROTAC's performance.

Visual Guide: Troubleshooting Workflow for Poor PROTAC Permeability

G cluster_0 A Start: Low Cellular Activity (e.g., poor target degradation) B Confirm Target Engagement & Ternary Complex Formation (Biochemical Assays) A->B C Is biochemical activity potent? B->C D Issue is likely poor cell permeability. C->D Yes E Re-evaluate warhead/E3 ligand. Optimize for higher affinity. C->E No   F Measure Permeability Directly (PAMPA or Caco-2 Assays) D->F G Is permeability low? (e.g., Papp < 1.0 x 10⁻⁶ cm/s) F->G H Optimize Linker G->H Yes K Consider other factors: - Efflux pump substrate? - Metabolic instability? G->K No   I Synthesize Library: - Vary PEG length (shorter/longer) - Change linker type (e.g., alkyl, piperazine) - Alter attachment points H->I J Re-test Permeability and Cellular Activity I->J

Caption: A troubleshooting workflow for addressing poor PROTAC permeability.[1]

Step 1: Confirm On-Target Activity Biochemically

  • Question: Have you confirmed that your PROTAC binds to the target protein and E3 ligase and promotes the formation of a ternary complex in a cell-free system?

  • Action: Perform biochemical assays such as Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to measure binary binding affinities. Use techniques like TR-FRET to confirm ternary complex formation.

  • Rationale: If the PROTAC is not active biochemically, the issue lies with the warhead, E3 ligand, or their inability to form a stable complex, not permeability.

Step 2: Directly Measure Cell Permeability

  • Question: Have you quantified the membrane permeability of your PROTAC?

  • Action: Use a standard permeability assay. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a good first-line, high-throughput assay for passive diffusion.[2][11] The Caco-2 cell permeability assay is more complex but provides data on both passive permeability and active transport, such as efflux by P-glycoprotein.[1][3]

  • Rationale: This provides a quantitative measure (Papp or Pe value) to confirm if permeability is the bottleneck. A PROTAC with a Papp value below 1.0 x 10⁻⁶ cm/s is generally considered to have low permeability.[2]

Step 3: Optimize the PEG Linker

  • Question: Is there room to optimize the linker to improve physicochemical properties?

  • Action: If permeability is confirmed to be low, initiate a medicinal chemistry campaign focused on the linker.

    • Vary PEG Length: Synthesize a small library of PROTACs where the number of ethylene glycol units is systematically varied (e.g., n=2, 3, 4, 5). Shorter linkers are often a good starting point for improving permeability.[7][11]

    • Compare Linker Types: Replace the PEG linker with a more rigid or lipophilic linker, such as an alkyl chain or a piperazine-containing linker, to see how this impacts the permeability-solubility balance.[10][16]

    • Change Attachment Points: The position where the linker is connected to the warhead or E3 ligand can significantly impact the PROTAC's ability to fold and engage its targets.[14]

  • Rationale: The linker is a critical determinant of the PROTAC's overall shape, size, and physicochemical properties.[][15] Systematic modification is required to find the optimal balance for ternary complex formation and cell permeability.

Step 4: Evaluate Other Factors

  • Question: If permeability seems adequate, could other factors be limiting cellular activity?

  • Action: Use the Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests the PROTAC is actively being pumped out of cells.[1] Also, assess the metabolic stability of your compound in liver microsomes or hepatocytes.

  • Rationale: Even if a PROTAC can enter the cell, its intracellular concentration can be limited by efflux pumps or rapid metabolic degradation.

Quantitative Data Summary

The following table summarizes published data on the permeability of various PROTACs, highlighting the impact of linker composition and length.

PROTAC SeriesLinker CompositionPermeability (Pₑ) [10⁻⁶ cm/s]Key FindingReference
MZ Series 2-unit PEG0.6A shorter PEG linker resulted in 20-fold higher permeability compared to a 3-unit PEG linker in the same series.[11]
3-unit PEG0.03[11]
AT Series 1-unit PEG0.005An alkyl linker was 2.5-fold less permeable than a single PEG unit, suggesting factors beyond lipophilicity, like conformation, are at play.[11]
Alkyl Linker0.002[11]
BRD4 PROTACs PEG-like Linker (1)HighThe most permeable PROTAC (1) had a higher propensity to adopt folded conformations with a low polar surface area.[9][10]
PEG-like Linker (2)Intermediate[9][10]
Alkyl-like Linker (3)LowThe least permeable PROTAC (3), despite being the most lipophilic, adopted more linear conformations.[9][10]

Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound from a donor compartment, through a lipid-coated artificial membrane, to an acceptor compartment.[1]

Materials:

  • 96-well donor plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates (e.g., standard PTFE or polypropylene plates)

  • Phosphatidylcholine solution in dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution in DMSO

  • LC-MS/MS for quantification

Methodology:

  • Prepare Acceptor Plate: Add PBS buffer to the wells of the 96-well acceptor plate.

  • Prepare Artificial Membrane: Carefully coat the filter of each well on the donor plate with a solution of phosphatidylcholine in dodecane. Allow the solvent to fully evaporate, leaving a consistent lipid layer.

  • Prepare Donor Plate: Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<1%) to not disrupt the membrane. Add this solution to the wells of the coated donor plate.

  • Assay Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich" where the lipid membrane separates the two solutions. Incubate at room temperature for 4-18 hours with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula provided in the literature.[1]

Protocol 2: Caco-2 Cell Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to assess both passive permeability and active transport.[1]

Materials:

  • Caco-2 cells

  • Transwell insert plates (e.g., 24-well plates with 0.4 µm pore size inserts)

  • Cell culture medium (e.g., DMEM with FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Lucifer yellow or TEER meter for monolayer integrity check

  • LC-MS/MS for quantification

Methodology:

  • Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for ~21 days until a differentiated, confluent monolayer is formed.

  • Monolayer Integrity Test: Before the assay, confirm the integrity of the cell monolayer. Measure the transepithelial electrical resistance (TEER) or assess the permeability of a low-permeability fluorescent marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the PROTAC solution in transport buffer to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking. Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Permeability Assay (Basolateral to Apical - B to A): To assess active efflux, perform the assay in the reverse direction by adding the PROTAC to the basolateral chamber and sampling from the apical chamber.

  • Quantification: Determine the concentration of the PROTAC in all collected samples using LC-MS/MS.

  • Calculation: Calculate the Papp for both the A-to-B and B-to-A directions. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio >2 suggests the PROTAC is a substrate of active efflux transporters.[1]

Visual Guides and Workflows

Visual Guide: PROTAC Mechanism of Action

Caption: The mechanism of action for a PROTAC, highlighting the initial cell permeation step.[1]

Visual Guide: The "Chameleon Effect" at the Cell Membrane

G A Aqueous Extracellular Space B Cell Membrane (Lipophilic) C Aqueous Cytosol P1 Extended PROTAC (High TPSA) P2 Folded PROTAC (Low TPSA) P1->P2 Conformational Folding P3 Extended PROTAC P2->P3 Unfolding

Caption: The "chameleon effect" of PROTACs at the cell membrane interface.[4]

References

Degradation of Bromo-PEG1-C2-Boc linker in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the degradation of the Bromo-PEG1-C2-Boc linker in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is its primary application?

A1: this compound is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] This linker contains three key components: a bromo group for conjugation to a ligand, a single polyethylene glycol (PEG) unit to enhance solubility and provide spacing[6], and a Boc-protected carboxylic acid for conjugation to another ligand.

Q2: What are the potential degradation pathways for the this compound linker in a cellular environment?

A2: The this compound linker is susceptible to degradation through several mechanisms within a cell:

  • Esterase-Mediated Hydrolysis: The tert-butyl ester (-C2-Boc) moiety is prone to cleavage by intracellular esterases, which are ubiquitous and can be promiscuous.[7][8] This hydrolysis would release the free carboxylic acid.

  • Glutathione Conjugation: The bromoalkane (Bromo-) group can react with intracellular nucleophiles, most notably glutathione (GSH), in a reaction that can be catalyzed by glutathione S-transferases (GSTs).[9][10][11][12][13] This will result in the formation of a glutathione conjugate.

  • Oxidative Metabolism: The ether linkage within the PEG chain can be a target for oxidative metabolism by enzymes such as cytochrome P450s, although this is generally a slower process.[14]

Q3: How can I assess the stability of my PROTAC containing the this compound linker?

A3: Several experimental approaches can be used to evaluate the stability of your PROTAC:

  • LC-MS/MS Analysis: Incubate your PROTAC in cell lysate, plasma, or cell culture media and analyze samples at different time points using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[7] This will allow you to quantify the disappearance of the parent compound and identify degradation products.

  • Plasma Stability Assays: Assess the degradation of the PROTAC in plasma from different species (e.g., human, mouse) to understand potential species-specific differences in metabolism.[7][8]

  • Cellular Thermal Shift Assay (CETSA): While not a direct measure of linker stability, a loss of target engagement over time in a CETSA experiment could indirectly suggest degradation of the PROTAC.[15]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with PROTACs utilizing the this compound linker.

Issue 1: My PROTAC shows poor or no degradation of the target protein.

This is a common challenge in PROTAC development and can be attributed to several factors related to the linker's stability.[15]

Potential Causes and Solutions
Potential Cause Troubleshooting Steps Recommended Assays
Linker Instability The linker may be degrading before the PROTAC can effectively form a ternary complex.Perform stability studies in relevant biological matrices (cell lysate, plasma).[7][14]
Poor Cell Permeability The overall PROTAC molecule may be too large or polar to efficiently cross the cell membrane.[15][16]Conduct a Caco-2 permeability assay or use cellular target engagement assays like CETSA.[15]
Inefficient Ternary Complex Formation The linker length and flexibility may not be optimal for the simultaneous binding of the target protein and the E3 ligase.[5][14]Utilize biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm ternary complex formation.[15]

Issue 2: High variability in experimental results.

Inconsistent results can often be traced back to the stability of the PROTAC during sample handling and analysis.

Potential Causes and Solutions
Potential Cause Troubleshooting Steps Recommended Assays
Degradation during Sample Preparation The PROTAC may be degrading during cell lysis or other sample processing steps.Minimize the time between sample collection and analysis. Keep samples on ice.
Instability in Cell Culture Media Components in the cell culture media may be contributing to the degradation of the linker.Perform stability studies of the PROTAC in the specific cell culture media being used.
Freeze-Thaw Instability Repeated freeze-thaw cycles of stock solutions can lead to degradation.Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Assessment of PROTAC Stability in Cell Lysate

  • Prepare Cell Lysate: Culture and harvest the cell line of interest. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and clarify the lysate by centrifugation.

  • Incubation: Add the PROTAC to the cell lysate at a final concentration relevant to your cellular assays. Incubate at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Preparation: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of parent PROTAC remaining at each time point.

Protocol 2: Western Blot to Confirm Proteasome-Dependent Degradation

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with your PROTAC at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control if available.

  • Proteasome Inhibition Control: In a separate set of wells, co-treat the cells with your PROTAC and a proteasome inhibitor (e.g., MG132).[15]

  • Cell Lysis: After the desired treatment duration, wash the cells with PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities. A rescue of the target protein levels in the presence of the proteasome inhibitor confirms a proteasome-dependent mechanism of degradation.[15]

Visualizations

G cluster_legend Legend cluster_degradation Potential Degradation Pathways Linker_Component Linker Component Degradation_Pathway Degradation Pathway Result Result Bromo_PEG1_C2_Boc This compound Linker Esterase_Hydrolysis Esterase-Mediated Hydrolysis Bromo_PEG1_C2_Boc->Esterase_Hydrolysis GSH_Conjugation Glutathione Conjugation Bromo_PEG1_C2_Boc->GSH_Conjugation Oxidative_Metabolism Oxidative Metabolism Bromo_PEG1_C2_Boc->Oxidative_Metabolism Free_Carboxylic_Acid Formation of Free Carboxylic Acid Esterase_Hydrolysis->Free_Carboxylic_Acid GSH_Adduct Formation of Glutathione Adduct GSH_Conjugation->GSH_Adduct Oxidized_Metabolites Formation of Oxidized Metabolites Oxidative_Metabolism->Oxidized_Metabolites

Caption: Potential degradation pathways of the this compound linker in a cellular environment.

G Start Start: PROTAC shows poor or no degradation Verify_Binding 1. Verify Binary Binding (PROTAC to Target & E3 Ligase) Start->Verify_Binding Assess_Permeability 2. Assess Cell Permeability Verify_Binding->Assess_Permeability Binding Confirmed Check_Stability 3. Check Linker Stability in Cell Lysate/Media Assess_Permeability->Check_Stability Permeability Confirmed Confirm_Proteasome 4. Confirm Proteasome- Dependent Degradation Check_Stability->Confirm_Proteasome Linker is Stable Redesign_PROTAC 5. Redesign PROTAC (Modify Linker Length/ Composition) Confirm_Proteasome->Redesign_PROTAC Mechanism Confirmed End End: Successful Degradation Redesign_PROTAC->End

Caption: Troubleshooting workflow for a PROTAC with poor degradation activity.

References

Technical Support Center: Enhancing PROTAC® Solubility with Bromo-PEG1-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming the poor solubility of Proteolysis Targeting Chimeras (PROTACs) by incorporating Bromo-PEG1-C2-Boc as a linker.

Frequently Asked Questions (FAQs)

Q1: Why are PROTACs often poorly soluble?

A1: PROTACs are large, complex molecules, often with a high molecular weight and lipophilicity, which contributes to their low aqueous solubility. This can hinder their administration, reduce absorption at the target site, and lead to suboptimal therapeutic outcomes.[1][2]

Q2: How does a PEG linker, such as that in this compound, improve PROTAC solubility?

A2: Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units, which are hydrophilic. Incorporating a PEG linker into a PROTAC molecule increases its overall hydrophilicity, which in turn can improve its aqueous solubility.[2][3] Even short PEG chains can positively impact the physicochemical properties of the PROTAC.

Q3: What is this compound and how is it used in PROTAC synthesis?

A3: this compound is a heterobifunctional linker. It contains a bromo group, which can react with a nucleophile (like an amine or thiol) on one of the PROTAC's ligands (either the E3 ligase ligand or the protein of interest ligand). It also has a Boc-protected amine, which, after deprotection, can be coupled to the other ligand, thus forming the final PROTAC molecule.

Q4: Besides solubility, what other properties can a PEG linker influence?

A4: The linker in a PROTAC is not just a spacer; it can significantly impact cell permeability, metabolic stability, and the formation of the ternary complex (PROTAC-target protein-E3 ligase). The length and flexibility of the PEG linker are critical for optimizing these parameters.[1][2]

Troubleshooting Guides

Issue 1: Low Solubility of the Final PROTAC Compound

Symptoms:

  • Precipitation of the PROTAC during in vitro assays.

  • Difficulty in preparing stock solutions at the desired concentration.

  • Inconsistent results in cell-based assays.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Hydrophilicity While the PEG1 linker adds hydrophilicity, for highly lipophilic warheads and E3 ligase ligands, a single PEG unit may not be sufficient. Consider synthesizing analogs with longer PEG chains (e.g., PEG2, PEG3, or PEG4) to systematically increase aqueous solubility.
Incorrect Salt Form The salt form of the final PROTAC can significantly impact its solubility. If your PROTAC has a basic moiety, consider forming a hydrochloride or other pharmaceutically acceptable salt to improve aqueous solubility.
Aggregation Poorly soluble PROTACs can aggregate in solution. Assess for aggregation using techniques like dynamic light scattering (DLS). If aggregation is detected, consider formulation strategies such as the use of co-solvents or excipients.
pH of the Medium The solubility of ionizable PROTACs is pH-dependent. Determine the pKa of your compound and measure its solubility at different pH values to find the optimal conditions for your experiments.
Issue 2: Synthetic Challenges with this compound

Symptoms:

  • Low yield in the coupling reaction.

  • Incomplete Boc deprotection.

  • Formation of side products.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inefficient Coupling Ensure that your coupling reagents (e.g., HATU, HBTU) are fresh and that the reaction is performed under anhydrous conditions. A slight excess of the coupling reagent and a non-nucleophilic base like DIPEA can improve yields.
Incomplete Boc Deprotection Boc deprotection is acid-catalyzed. If incomplete, increase the concentration of the acid (e.g., TFA in DCM) or the reaction time. Monitor the reaction by LC-MS. For sensitive substrates, 4M HCl in dioxane is an alternative.
Side Reactions during Boc Deprotection The t-butyl cation generated during Boc deprotection can alkylate nucleophilic residues. The addition of a scavenger, such as triisopropylsilane (TIS), can prevent these side reactions.
Low Purity of this compound Ensure the purity of the this compound linker before starting the synthesis, as impurities can lead to side reactions and low yields.

Data Presentation

The following table provides an illustrative comparison of the aqueous solubility of a hypothetical PROTAC with an alkyl linker versus a short PEG linker. This data demonstrates the potential improvement in solubility that can be achieved by incorporating a PEG moiety.

PROTACLinker TypeLinker StructureAqueous Solubility (µg/mL)
PROTAC-Alkyl Alkyl-(CH₂)₄-< 1
PROTAC-PEG1 PEG-O-(CH₂)₂-O-(CH₂)₂-15

Note: This data is illustrative and the actual improvement in solubility will depend on the specific properties of the warhead and E3 ligase ligand.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound

Step 1: Coupling of this compound with the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (containing a nucleophilic group, e.g., an amine or phenol) (1.0 eq) and this compound (1.1 eq) in a suitable anhydrous solvent (e.g., DMF or acetonitrile).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by LC-MS until the starting material is consumed.

  • Upon completion, perform an aqueous workup and purify the product by flash column chromatography.

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (20-50% v/v) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting TFA salt is often used directly in the next step.

Step 3: Coupling with the Protein of Interest (POI) Ligand

  • Dissolve the POI ligand (containing a carboxylic acid) (1.0 eq) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir for 15 minutes to activate the carboxylic acid.

  • Add the deprotected intermediate from Step 2 (1.1 eq) to the reaction mixture.

  • Stir at room temperature and monitor by LC-MS.

  • Upon completion, perform an aqueous workup and purify the final PROTAC by preparative HPLC.

Protocol 2: Kinetic Solubility Assay
  • Prepare a 10 mM stock solution of the PROTAC in DMSO.

  • In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4.

  • Shake the plate at room temperature for 2 hours.

  • After incubation, measure the turbidity of the solution using a nephelometer.

  • Alternatively, filter the samples through a 0.45 µm filter plate and analyze the filtrate by HPLC-UV to determine the concentration of the soluble PROTAC.

  • Construct a calibration curve using known concentrations of the PROTAC to quantify the solubility.

Protocol 3: Thermodynamic Solubility Assay
  • Add an excess amount of the solid PROTAC compound to a vial containing a known volume of PBS (pH 7.4).

  • Shake the vial at room temperature for 24 hours to ensure equilibrium is reached.

  • After 24 hours, filter the suspension through a 0.45 µm syringe filter.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved PROTAC by HPLC-UV.

  • Quantify the solubility using a pre-determined calibration curve.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Workflow cluster_synthesis PROTAC Synthesis cluster_solubility Solubility Assessment start Start Materials: - POI Ligand - E3 Ligase Ligand - this compound step1 Step 1: Couple Ligand 1 to this compound start->step1 step2 Step 2: Boc Deprotection step1->step2 step3 Step 3: Couple Ligand 2 step2->step3 end_synthesis Purified PROTAC step3->end_synthesis sol_start PROTAC Sample end_synthesis->sol_start kinetic Kinetic Solubility Assay sol_start->kinetic thermo Thermodynamic Solubility Assay sol_start->thermo data Solubility Data (µg/mL) kinetic->data thermo->data Troubleshooting_Solubility start Low PROTAC Solubility Observed check_purity Is the PROTAC pure? start->check_purity repurify Repurify the PROTAC (e.g., preparative HPLC) check_purity->repurify No assess_aggregation Assess for Aggregation (e.g., DLS) check_purity->assess_aggregation Yes repurify->start formulation Consider Formulation Strategies (co-solvents, excipients) assess_aggregation->formulation Yes modify_linker Synthesize Analogs with Longer PEG Linkers assess_aggregation->modify_linker No salt_form Investigate Different Salt Forms modify_linker->salt_form

References

Technical Support Center: Strategies to Reduce Off-Target Effects of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to mitigate off-target effects of PROTACs utilizing polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: My PROTAC shows degradation of unintended proteins in my proteomics screen. What are the primary causes of off-target effects with PEG-linked PROTACs?

A1: Off-target effects in PROTACs can stem from several factors:

  • Promiscuous Warhead: The ligand binding to your protein of interest (POI) may have affinity for other proteins with similar binding pockets.

  • E3 Ligase Ligand Activity: The ligand recruiting the E3 ligase (e.g., derivatives of thalidomide for Cereblon or VH032 for VHL) can have its own biological activities.

  • Ternary Complex Formation: The PROTAC may induce the formation of alternative ternary complexes with off-target proteins that have some affinity for either the warhead or the E3 ligase ligand. The flexibility of PEG linkers can sometimes accommodate these non-ideal pairings.

  • "Neo-substrate" Degradation: At high concentrations, the binary complex of the PROTAC and the E3 ligase can create a novel binding surface that recruits and degrades proteins that neither the PROTAC nor the ligase would individually bind.[1]

  • Indirect Effects: The degradation of the primary target can lead to downstream changes in the proteome that may be misinterpreted as direct off-target effects.[2]

Q2: I'm observing a "hook effect" with my PROTAC, where degradation decreases at higher concentrations. How does the PEG linker contribute to this, and how can I mitigate it?

A2: The "hook effect" occurs when high concentrations of a PROTAC favor the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the productive ternary complex (POI-PROTAC-E3 ligase).[3][4] PEG linkers, due to their flexibility, can influence the stability of these non-productive complexes.[5]

  • Mitigation Strategies:

    • Test a Wider Concentration Range: Ensure your dose-response curve is comprehensive enough to identify the optimal concentration window before the hook effect begins.[4]

    • Optimize Linker Length and Rigidity: Systematically vary the PEG linker length. Shorter linkers may improve permeability, while longer linkers can provide necessary flexibility.[5] Introducing rigid elements like piperazine or triazole rings into the linker can reduce conformational flexibility and potentially disfavor binary complex formation.[5]

    • Enhance Ternary Complex Cooperativity: Modify the linker or warhead to promote favorable protein-protein interactions within the ternary complex. Increased cooperativity can stabilize the ternary complex and reduce the hook effect.[6]

Q3: How do I differentiate between true off-target degradation and indirect cellular responses to my primary target's degradation?

A3: Differentiating between direct and indirect effects is crucial for accurate interpretation.

  • Time-Course Analysis: Perform a detailed time-course experiment (e.g., 2, 4, 8, 12, 24 hours). Direct off-target degradation should occur with similar or slightly delayed kinetics to your on-target degradation. Indirect effects, such as transcriptional changes, will likely appear at later time points.[2]

  • mRNA Quantification: Measure the mRNA levels of the potential off-target protein. If the protein is being degraded directly, its mRNA levels should remain unchanged. A decrease in mRNA suggests a transcriptional effect downstream of your primary target's degradation.[2]

  • Scrambled/Negative Controls: Synthesize a control PROTAC where the E3 ligase binder or the POI binder is inactivated through a small chemical modification (e.g., an epimer). This control should not induce degradation of the on-target or off-targets if the effect is ternary complex-dependent.[7]

Q4: My PEG-linked PROTAC has poor cell permeability. What strategies can I employ to improve it?

A4: The high molecular weight and polarity of some PEG-linked PROTACs can hinder cell permeability.[5]

  • Linker Optimization: While seemingly counterintuitive, optimizing the linker can improve permeability. The flexibility of PEG linkers can allow the PROTAC to adopt more compact, less polar conformations that are more amenable to crossing the cell membrane.[8]

  • Hydrophobic Tagging: In some cases, replacing the E3 ligase-binding moiety with a "hydrophobic tag" can induce protein degradation.[9][10] This can reduce the molecular weight and polarity of the molecule. However, hydrophobic tags can also have their own off-target effects.[11]

  • Targeted Delivery Strategies: For in vivo applications, consider conjugating your PROTAC to a molecule that targets specific cell types, such as an antibody or a folate group, to improve delivery to the desired tissue and reduce systemic exposure.[8][12]

Troubleshooting Guides

Problem 1: High Levels of Off-Target Protein Degradation Identified in Global Proteomics
Possible Cause Troubleshooting Steps
Promiscuous warhead binding to multiple proteins.1. Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC binds to the identified off-targets in intact cells.[13][14] 2. Competitive Displacement Assay: Perform a competition experiment with a selective inhibitor of the off-target protein to see if it rescues degradation. 3. Warhead Modification: If off-target engagement is confirmed, consider redesigning the warhead to improve selectivity.
Formation of non-specific ternary complexes.1. Vary Linker Length and Composition: Synthesize a small library of PROTACs with different PEG linker lengths (e.g., n=2, 4, 6, 8 units) and attachment points.[15][16] 2. Introduce Linker Rigidity: Incorporate rigid moieties (e.g., alkynes, piperazines) into the linker to constrain its conformation and potentially disrupt off-target ternary complex formation.[2][]
Indirect, downstream effects of on-target degradation.1. Perform a Detailed Time-Course Proteomics Study: Analyze protein levels at early (e.g., 2-4 hours) and late (e.g., 12-24 hours) time points to distinguish direct from indirect effects.[2] 2. Validate with a Negative Control PROTAC: Use a PROTAC with an inactive E3 ligase ligand to confirm that degradation is dependent on the formation of a productive ternary complex.[7]
Problem 2: Inconsistent or No Degradation of the Target Protein
Possible Cause Troubleshooting Steps
"Hook Effect" at the tested concentrations.1. Expand Dose-Response Range: Test a much broader range of concentrations, from picomolar to high micromolar, to identify the optimal degradation window.[4] 2. Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Time-Resolved Förster Resonance Energy Transfer (TR-FRET) to measure the binding affinities of your PROTAC to both the target and the E3 ligase, and to assess ternary complex formation.[2][18]
Poor cell permeability.1. Permeability Assays: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to directly measure permeability.[2] 2. Linker Modification: Explore different linker lengths and compositions, as some PEG linkers can adopt conformations that improve membrane passage.[19]
Inefficient ternary complex formation.1. Change Linker Attachment Points: The vector of the linker from both the warhead and the E3 ligase ligand is critical. Synthesize isomers with different attachment points.[15] 2. Switch E3 Ligase: If possible, synthesize a version of your PROTAC that recruits a different E3 ligase (e.g., switch from CRBN to VHL).[15]

Quantitative Data Summary

Table 1: Impact of Linker Length on PROTAC Activity
PROTAC SystemLinker ModificationEffect on ActivityReference
EGFR/HER2 DegraderExtension of PEG linker by one ethylene glycol unit.Abolished HER2 degradation, creating a selective EGFR degrader.[15]
BTK DegradersShorter PEG linkers (<11 atoms) vs. longer linkers.Shorter linkers had greater steric interactions and decreased efficacy.[2]
ERα Degrader16-atom PEG linker vs. 12-atom PEG linker.The 16-atom linker showed stronger ERα degradation.[]
AR DegraderIntroduction of a rigid piperidine/di-piperidine motif into the linker.Significantly improved aqueous solubility and potent AR depletion (DC50 < 1 nM).[15]

Experimental Protocols

Global Proteomics Analysis for Off-Target Identification (TMT-based)

This protocol provides a general workflow for identifying off-target protein degradation using Tandem Mass Tag (TMT) labeling for quantitative proteomics.

  • Cell Culture and Treatment: Plate cells (e.g., MCF-7, HeLa) and allow them to adhere. Treat cells with your PROTAC at various concentrations (including a concentration that gives maximum degradation and one in the "hook effect" range, if applicable) and for different durations (e.g., 6 and 24 hours). Include a vehicle control (e.g., DMSO) and a negative control PROTAC.[20]

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration (e.g., using a BCA assay). Reduce, alkylate, and digest the proteins into peptides overnight using trypsin.[20]

  • TMT Labeling: Label the peptide samples from each condition with a different TMT isobaric tag according to the manufacturer's protocol. This allows for multiplexing of the samples.[20]

  • LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by liquid chromatography and then fragmented and analyzed in the mass spectrometer.[21]

  • Data Analysis: Use specialized software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Proteins that show a dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are potential off-targets.[20][22]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of a PROTAC to its intended target and potential off-targets within intact cells.[13]

  • Cell Treatment: Treat intact cells with the PROTAC at a desired concentration or a vehicle control for a short duration (e.g., 1 hour).[13]

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 65°C) for a short period (e.g., 3 minutes), followed by rapid cooling.[23]

  • Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[23]

  • Protein Quantification: Analyze the amount of the specific protein of interest remaining in the soluble fraction for each temperature point using Western blotting or ELISA.[20]

  • Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates that the PROTAC binds to and stabilizes the protein.[13]

Visualizations

Diagram 1: Troubleshooting Workflow for PROTAC Off-Target Effects

G cluster_low Low [PROTAC] cluster_high High [PROTAC] POI_low POI PROTAC_low PROTAC POI_low->PROTAC_low Ternary Productive Ternary Complex E3_low E3 PROTAC_low->E3_low Degradation Degradation Ternary->Degradation POI_high1 POI PROTAC_high1 PROTAC POI_high1->PROTAC_high1 Binary1 Non-Productive Binary Complex No_Deg1 No Degradation Binary1->No_Deg1 PROTAC_high2 PROTAC E3_high2 E3 PROTAC_high2->E3_high2 Binary2 Non-Productive Binary Complex No_Deg2 No Degradation Binary2->No_Deg2

References

How to address the "hook effect" in PROTACs with Bromo-PEG1-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively address the "hook effect" in Proteolysis-Targeting Chimera (PROTAC) experiments, with a focus on PROTACs synthesized using linkers such as Bromo-PEG1-C2-Boc.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Hook Effect

Q1: What is the "hook effect" in the context of PROTACs?

The "hook effect" is a phenomenon observed in PROTAC dose-response assays where the efficacy of protein degradation decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped curve, contrasting with the typical sigmoidal curve seen with traditional inhibitors.[1] Identifying the optimal concentration for maximum degradation (DCmax) is crucial, as higher concentrations can paradoxically reduce the desired outcome.[1]

Q2: What is the molecular mechanism underlying the hook effect?

The hook effect arises from the fundamental mechanism of PROTACs, which is to form a productive ternary complex consisting of the target protein (Protein of Interest or POI), the PROTAC, and an E3 ubiquitin ligase.[2] At optimal concentrations, the PROTAC acts as an effective bridge. However, at excessive concentrations, the PROTAC is more likely to form two separate, non-productive binary complexes: POI-PROTAC and PROTAC-E3 Ligase.[3] These binary complexes sequester the target protein and the E3 ligase, preventing the formation of the essential ternary complex and thereby reducing ubiquitination and subsequent degradation.[2][3]

Q3: How does the linker, such as one derived from this compound, influence the hook effect?

The linker is a critical determinant of a PROTAC's performance and can significantly influence the hook effect.[4][5] Its length, flexibility, and chemical composition affect the stability and conformation of the ternary complex.[4][]

  • Linker Length: An optimal linker length is crucial. A linker that is too short can cause steric hindrance, preventing the formation of the ternary complex.[][8] Conversely, a linker that is too long may lead to an unstable ternary complex and can increase the propensity for the hook effect by favoring the formation of binary complexes.[5][9] The ideal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[3][10]

  • Linker Composition: The chemical makeup of the linker, such as the inclusion of polyethylene glycol (PEG) units from precursors like this compound, impacts solubility, cell permeability, and conformational flexibility.[2][] While PEG linkers can improve a PROTAC's physicochemical properties, the overall linker design must be optimized to favor ternary complex formation.[11]

Q4: Does using a short PEG linker like one from this compound guarantee mitigation of the hook effect?

No, using a short PEG linker does not guarantee the mitigation of the hook effect. While some studies suggest that shorter linkers can be effective, the optimal length is highly system-dependent.[4][12] For some target-ligase pairs, a short linker may be ideal, while for others it could be too short, leading to steric clashes.[12] Therefore, a systematic evaluation of different linker lengths is often necessary.

Section 2: Troubleshooting Guides

Problem 1: My dose-response curve exhibits a classic "hook effect."

  • Diagnosis: You are observing strong degradation at intermediate concentrations, but the effect diminishes at higher concentrations. This is a clear indication of the hook effect.

  • Troubleshooting Steps:

    • Refine Concentration Range: Perform a more detailed dose-response curve with a wider range of concentrations, particularly focusing on the lower nanomolar to micromolar range, to accurately determine the DC50 and DCmax.

    • Optimize Incubation Time: Conduct a time-course experiment at a fixed, optimal PROTAC concentration to identify the ideal incubation time for maximal degradation.

    • Consider Linker Optimization: If the hook effect remains pronounced and limits the therapeutic window, consider synthesizing and evaluating a series of PROTACs with varying linker lengths and compositions. A PROTAC synthesized with a linker derived from this compound represents one point in a potential library of linkers with different PEG lengths (e.g., PEG2, PEG3, PEG4).

Problem 2: I am not observing any target degradation at any tested concentration.

  • Diagnosis: The PROTAC appears to be inactive.

  • Troubleshooting Steps:

    • Confirm Target and E3 Ligase Expression: Verify that both the target protein and the recruited E3 ligase are expressed in your cell line using methods like Western Blot or mass spectrometry.

    • Assess Cell Permeability: The PROTAC may have poor cell permeability. Consider performing a cellular thermal shift assay (CETSA) or using cell-permeable dyes to assess compound uptake. The hydrophilicity of PEG linkers can sometimes hinder passive diffusion.[5]

    • Verify Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that the PROTAC can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex in vitro.[3]

    • Test a Broader Concentration Range: It is possible the initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).

Troubleshooting Workflow for PROTAC Experiments

G cluster_troubleshooting Troubleshooting Steps start Start PROTAC Experiment degradation_check Observe Target Degradation? start->degradation_check no_degradation No Degradation degradation_check->no_degradation No yes_degradation Degradation Observed degradation_check->yes_degradation Yes hook_effect_check Hook Effect Observed? yes_hook Hook Effect Present hook_effect_check->yes_hook Yes no_hook No Hook Effect hook_effect_check->no_hook No check_expression 1. Confirm Target & E3 Ligase Expression no_degradation->check_expression yes_degradation->hook_effect_check optimize_concentration 4. Optimize Concentration Range yes_hook->optimize_concentration end_success Experiment Successful no_hook->end_success end_troubleshoot Troubleshoot Further check_permeability 2. Assess Cell Permeability check_expression->check_permeability check_ternary_complex 3. Verify Ternary Complex Formation check_permeability->check_ternary_complex check_ternary_complex->end_troubleshoot optimize_linker 5. Consider Linker Optimization optimize_concentration->optimize_linker optimize_linker->end_troubleshoot

Caption: Troubleshooting workflow for PROTAC-induced degradation.

Section 3: Data Presentation

Table 1: Comparative In Vitro Degradation of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

This table summarizes key performance indicators for a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), composed of the inhibitor JQ1 and a VHL E3 ligase ligand, connected by PEG linkers of different lengths. The data illustrates a clear structure-activity relationship where linker length is a critical factor for potency and efficacy.

LinkerDC50 (nM) [a]Dmax (%) [b]
PEG35585
PEG42095
PEG5 15 >98
PEG63092

Data is synthesized from representative studies for illustrative purposes.[13]

Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency.[10] [b] Dmax: The maximum percentage of target protein degradation observed.[13]

Table 2: Influence of Linker Length on Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs

LinkerPermeability (Papp, 10⁻⁶ cm/s) [c]Oral Bioavailability (%) [d]
PEG32.515
PEG41.825
PEG5 1.5 30
PEG61.120

Data is synthesized from representative studies for illustrative purposes.[13]

Data Footnotes: [c] Papp: Apparent permeability coefficient, often determined by Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value suggests better passive diffusion.[13] [d] Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.[13]

Section 4: Experimental Protocols

Protocol 1: Western Blotting for Quantifying Target Protein Degradation

This protocol details the steps to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. It is crucial to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells with an appropriate buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay) to ensure equal protein loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence) and quantify the band intensities. Normalize the target protein band intensity to the loading control to determine the percentage of remaining protein relative to the vehicle-treated control.

Experimental Workflow for PROTAC Evaluation

G synthesis Synthesize PROTAC Library (Varying Linker Lengths, e.g., using Bromo-PEGn-C2-Boc) cell_culture Cell Culture and Seeding synthesis->cell_culture treatment PROTAC Treatment (Dose-Response and Time-Course) cell_culture->treatment lysis Cell Lysis and Protein Quantification treatment->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis (DC50, Dmax, Hook Effect) western_blot->data_analysis biophysical_assays Biophysical Assays (Optional) (SPR, ITC for Ternary Complex) data_analysis->biophysical_assays in_vivo In Vivo Studies (Optional) biophysical_assays->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: A typical experimental workflow for the evaluation and optimization of PROTACs.

Section 5: Signaling Pathways and Logical Relationships

PROTAC Mechanism of Action and the Hook Effect

G cluster_optimal Optimal PROTAC Concentration cluster_high High PROTAC Concentration (Hook Effect) POI Target Protein (POI) Ternary Productive Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC_opt PROTAC PROTAC_opt->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitination Ternary->Ub leads to Degradation Proteasomal Degradation Ub->Degradation signals for POI_high Target Protein (POI) Binary1 Non-Productive Binary Complex (POI-PROTAC) POI_high->Binary1 PROTAC_high1 PROTAC PROTAC_high1->Binary1 PROTAC_high2 PROTAC Binary2 Non-Productive Binary Complex (PROTAC-E3) PROTAC_high2->Binary2 E3_high E3 Ligase E3_high->Binary2 Reduced_Deg Reduced Degradation Binary1->Reduced_Deg Binary2->Reduced_Deg

Caption: The formation of productive ternary vs. non-productive binary complexes.

References

Technical Support Center: Optimizing Reaction Conditions for Coupling Bromo-PEG1-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for coupling Bromo-PEG1-C2-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional crosslinker containing a bromo group, a single polyethylene glycol (PEG) unit, and a Boc-protected amine. The bromo group serves as a reactive site for nucleophilic substitution, making it a good leaving group.[1] This linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The PEG moiety enhances the solubility and pharmacokinetic properties of the resulting molecule.[2][3] The Boc (tert-butyloxycarbonyl) group protects a primary amine, which can be deprotected under acidic conditions to allow for subsequent conjugation steps.[1]

Q2: What types of functional groups can I couple with this compound?

A2: The bromo group on this compound is an electrophile that readily reacts with nucleophiles via an SN2 reaction.[4][5][6] Common nucleophilic functional groups for coupling include:

  • Amines (Primary and Secondary): To form a new carbon-nitrogen bond.

  • Thiols (Sulfhydryls): To form a stable thioether bond.[7][8]

  • Phenols: To form an ether linkage.

  • Carboxylates: Although less common and requiring specific conditions, they can act as nucleophiles.

Q3: How can I monitor the progress of my coupling reaction?

A3: The progress of the coupling reaction can be monitored by various analytical techniques:[9][10]

  • Thin Layer Chromatography (TLC): A quick and simple method to visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides separation and mass information, allowing for the identification of starting materials, intermediates, products, and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the conversion of starting material to product. Due to the lack of a strong chromophore on the PEG linker, methods like Charged Aerosol Detection (CAD) or 2D-LC may be necessary for accurate quantification.[9][11]

Q4: How do I remove the Boc protecting group after the coupling reaction?

A4: The Boc protecting group is labile to acidic conditions.[12][13] Common methods for Boc deprotection include:

  • Trifluoroacetic Acid (TFA): A solution of TFA (e.g., 20-50%) in a chlorinated solvent like dichloromethane (DCM) is a standard method.[14]

  • Hydrogen Chloride (HCl): A solution of HCl in an organic solvent such as dioxane or ethyl acetate is also effective.[14]

It is crucial to be aware that the tert-butyl cation generated during deprotection can lead to side reactions by alkylating other nucleophilic sites on your molecule. The addition of scavengers like triethylsilane or anisole can help to mitigate these side reactions.[13]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Suggested Solution
Insufficient Nucleophilicity For amine nucleophiles, ensure the reaction is performed in the presence of a non-nucleophilic base (e.g., DIPEA, Et3N) to deprotonate the amine and increase its nucleophilicity. For thiols, a base (e.g., NaH, K2CO3, or an organic base) is necessary to generate the more nucleophilic thiolate anion.
Poor Solubility of Reactants Use a co-solvent system (e.g., DMF/water, DMSO/water) to ensure all reactants are fully dissolved. The PEG linker on this compound improves water solubility, but the coupling partner may require an organic solvent.[2]
Steric Hindrance If the nucleophile is sterically hindered, the SN2 reaction will be slow.[15] Increase the reaction temperature and/or reaction time. Consider using a less hindered nucleophile if possible.
Incorrect Reaction pH For thiol coupling, the pH should be basic enough to deprotonate the thiol (typically pH > 8) but not so high as to cause hydrolysis of other functional groups. For amine coupling, a slightly basic pH (7-9) is generally optimal.[7][16]
Degraded this compound Ensure the reagent has been stored correctly (typically at -20°C). Verify the integrity of the starting material by LC-MS or NMR.
Problem 2: Formation of Multiple Products (Over-alkylation of Amines)
Potential Cause Suggested Solution
Product Amine is More Nucleophilic The newly formed secondary amine can react further with this compound to form a tertiary amine, and subsequently a quaternary ammonium salt. This is a common issue in amine alkylation.[17][18][19]
Use a large excess of the starting amine nucleophile (e.g., 5-10 equivalents) to statistically favor the mono-alkylation product.
Add the this compound slowly to the reaction mixture containing the excess amine.
Keep the reaction temperature low to minimize the rate of the second alkylation.
Problem 3: Side Reactions During Boc Deprotection
Potential Cause Suggested Solution
Alkylation by t-butyl cation The tert-butyl cation generated during acidic deprotection can alkylate nucleophilic functional groups on your molecule (e.g., thiols, electron-rich aromatic rings).[13]
Add a scavenger such as triethylsilane (TES), triisopropylsilane (TIPS), or anisole to the reaction mixture to trap the t-butyl cation.
Acid-catalyzed Degradation Other acid-sensitive functional groups in your molecule may be degraded by the strong acidic conditions required for Boc deprotection.[20]
Use milder deprotection conditions, such as a lower concentration of acid or a shorter reaction time. Monitor the reaction closely by LC-MS to find the optimal point of complete deprotection with minimal degradation.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound with a Primary Amine
  • Dissolve the Amine: Dissolve the primary amine (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) in a suitable aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Add this compound: To the stirred solution, add a solution of this compound (1-1.2 equivalents) in the same solvent. For sensitive amines prone to over-alkylation, use a large excess of the amine (5-10 equivalents) and add the this compound solution dropwise at 0°C.

  • Reaction Monitoring: Stir the reaction at room temperature (or elevated temperature, e.g., 40-60°C, if the reaction is slow) and monitor its progress by LC-MS or TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Coupling this compound with a Thiol
  • Dissolve the Thiol: Dissolve the thiol-containing compound (1 equivalent) in a mixture of a suitable organic solvent (e.g., DMF or acetonitrile) and a basic aqueous buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0).[21] Alternatively, dissolve the thiol in an anhydrous aprotic solvent (e.g., DMF) and add a base such as potassium carbonate (2-3 equivalents).

  • Add this compound: To the stirred solution, add a solution of this compound (1-1.2 equivalents) in the same solvent.

  • Reaction Monitoring: Stir the reaction at room temperature. Thiol alkylations are often rapid. Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Boc-Deprotection
  • Dissolve the Boc-protected Compound: Dissolve the purified Boc-protected conjugate in dichloromethane (DCM).

  • Add Acid: Cool the solution to 0°C and add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM). If your molecule is sensitive to t-butyl cation side reactions, add a scavenger (e.g., triethylsilane, 1-2 equivalents).

  • Reaction Monitoring: Stir the reaction at 0°C to room temperature and monitor the deprotection by LC-MS. The reaction is typically complete within 1-4 hours.[14]

  • Work-up: Once the reaction is complete, remove the solvent and excess acid under reduced pressure (co-evaporation with toluene can help remove residual TFA).

  • Purification: The resulting amine salt can often be used directly in the next step or purified by reverse-phase HPLC if necessary.

Visualizations

experimental_workflow cluster_coupling Step 1: Coupling Reaction cluster_deprotection Step 2: Boc Deprotection A This compound C Coupling Reaction (Base, Solvent, Temp) A->C B Nucleophile (Amine, Thiol, etc.) B->C D Purification (Chromatography) C->D Crude Product E Boc-Protected Conjugate D->E Purified Intermediate F Deprotection (TFA or HCl, DCM) E->F G Final Conjugate F->G Deprotected Product

Caption: General experimental workflow for coupling and deprotection.

troubleshooting_logic cluster_low_yield Troubleshooting Low Yield cluster_multiple_products Troubleshooting Multiple Products (Amines) cluster_side_reactions Troubleshooting Deprotection Side Reactions Start Reaction Issue? LowYield Low/No Product Start->LowYield Yes MultipleProducts Multiple Products Start->MultipleProducts Yes SideReactions Side Reactions (Deprotection) Start->SideReactions Yes LY1 Check Nucleophilicity (Add Base) LowYield->LY1 LY2 Improve Solubility LowYield->LY2 LY3 Increase Temp/Time LowYield->LY3 LY4 Verify Reagent Quality LowYield->LY4 MP1 Use Excess Amine MultipleProducts->MP1 MP2 Slow Reagent Addition MultipleProducts->MP2 MP3 Lower Temperature MultipleProducts->MP3 SR1 Add Scavenger SideReactions->SR1 SR2 Use Milder Conditions SideReactions->SR2

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Troubleshooting and Preventing Aggregation of PROTACs Containing Bromo-PEG1-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing and troubleshooting aggregation issues encountered with Proteolysis Targeting Chimeras (PROTACs) that incorporate the Bromo-PEG1-C2-Boc linker. The information is presented in a question-and-answer format to directly address common challenges faced during the synthesis, purification, formulation, and storage of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PROTACs?

This compound is a chemical linker used in the synthesis of PROTACs. It features a bromo group for covalent attachment to one part of the PROTAC (e.g., the E3 ligase ligand), a short polyethylene glycol (PEG1) spacer to enhance solubility and provide appropriate spacing, and a Boc-protected amine group on a C2 hydrocarbon chain, which can be deprotected for subsequent conjugation to the target protein ligand. PEG linkers are known to improve the aqueous solubility of PROTACs, a critical factor in preventing aggregation.[1][2]

Q2: What are the primary causes of aggregation for PROTACs containing this compound?

PROTACs, due to their high molecular weight and often hydrophobic nature, are prone to aggregation. Key contributing factors include:

  • Poor Aqueous Solubility: Many PROTACs have limited solubility in aqueous buffers, leading to self-association and precipitation.[3][4]

  • Hydrophobic Interactions: The hydrophobic regions of the PROTAC molecules can interact with each other, driving aggregation.

  • Suboptimal Buffer Conditions: pH, ionic strength, and the presence of certain salts can significantly impact the stability and solubility of PROTACs.

  • Improper Storage: Freeze-thaw cycles and storage at inappropriate temperatures can induce aggregation.

  • High Concentrations: Working with highly concentrated solutions of PROTACs increases the likelihood of aggregation.

Troubleshooting Guides

Synthesis and Purification

Q3: I am observing precipitation of my PROTAC during the final synthesis steps. What can I do?

  • Solvent Selection: Ensure that the solvents used in the final steps are appropriate for your PROTAC's solubility profile. Consider using a co-solvent system if solubility is an issue.

  • Temperature Control: Some PROTACs may have temperature-dependent solubility. Try performing the reaction at a slightly elevated or reduced temperature.

  • Reaction Concentration: Running the reaction at a more dilute concentration can sometimes prevent the product from precipitating out of solution.

Q4: My purified PROTAC appears to be aggregating after purification. How can I prevent this?

  • Purification Method: Use purification techniques that are gentle on the molecule. Reverse-phase HPLC is common, but ensure the mobile phase composition and pH are optimized for your PROTAC.

  • Post-Purification Handling: Immediately after purification, dissolve the PROTAC in a suitable storage solvent or buffer. Avoid leaving it as a dry film for extended periods, as this can make redissolving difficult and promote aggregation.

  • Flash Freeze and Lyophilize: For long-term storage, after purification and dissolution in an appropriate solvent system (e.g., acetonitrile/water), flash-freezing the solution followed by lyophilization can yield a more readily soluble powder.

Formulation and Storage

Q5: What are the best practices for formulating a PROTAC with a this compound linker to prevent aggregation?

Formulation is a critical step in preventing PROTAC aggregation. Consider the following strategies:

  • Use of Co-solvents: For in vitro experiments, using a small percentage of an organic co-solvent like DMSO can significantly improve solubility. However, be mindful of the final DMSO concentration in your cellular assays.

  • Solubility-Enhancing Excipients: The use of excipients can maintain the PROTAC in a soluble, non-aggregated state. Amorphous Solid Dispersions (ASDs) using polymers like HPMCAS or Eudragit® have shown promise in enhancing the solubility of PROTACs.[5]

  • pH Optimization: The pH of the formulation buffer can have a profound effect on the charge state and solubility of your PROTAC. It is crucial to determine the optimal pH range where your PROTAC is most stable. PROTACs are stable at a pH of 8.5 but can rapidly aggregate at a pH of 5.0.[6]

Q6: What are the recommended storage conditions for my PROTAC stock solutions?

  • Solvent Choice: Store your PROTAC in a solvent in which it is highly soluble, such as DMSO, at a high concentration.

  • Aliquoting: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can induce aggregation.

  • Storage Temperature: For short-term storage, 4°C may be acceptable. For long-term storage, -20°C or -80°C is recommended. Always refer to the supplier's datasheet for specific recommendations.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters to consider when working with PROTACs to prevent aggregation.

Table 1: Recommended Starting Concentrations of Co-solvents for In Vitro Assays

Co-solventTypical Starting Concentration Range in Final Assay Medium
DMSO0.1% - 1% (v/v)
Ethanol0.5% - 2% (v/v)

Note: The final concentration of the co-solvent should be tested for its effect on the specific cell line and assay being used.

Table 2: Common Polymers for Amorphous Solid Dispersion (ASD) Formulations

PolymerDrug Loading Range (by weight)
HPMCAS (L Grade)10% - 20%
Eudragit® L 100-5510% - 20%

Data derived from a study on the PROTAC ARCC-4.[5]

Table 3: General pH Guidelines for PEGylated PROTAC Stability

pH RangeExpected Stability
7.0 - 8.5Generally stable
< 6.0Increased risk of aggregation

Note: The optimal pH is highly dependent on the specific chemical structure of the PROTAC.

Experimental Protocols

Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is a sensitive method for detecting the presence of aggregates.

Protocol:

  • Sample Preparation:

    • Prepare the PROTAC solution in the desired buffer at the working concentration.

    • Filter the buffer using a 0.1 or 0.2 µm filter to remove any dust or particulate matter.[7]

    • It is recommended to use a buffer containing a low concentration of salt (e.g., 10 mM KNO3) for aqueous measurements to screen charge interactions.[7]

    • Filter the final PROTAC solution through a low-binding syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette.

  • Instrument Setup:

    • Allow the DLS instrument to warm up for at least 15-30 minutes.

    • Set the measurement temperature to the desired experimental temperature (e.g., 25°C).

    • Select the appropriate solvent parameters (viscosity and refractive index) in the software.

  • Measurement:

    • Place the cuvette in the instrument and allow it to equilibrate for 5 minutes.

    • Perform at least three replicate measurements to ensure reproducibility.

    • Analyze the size distribution data. The presence of large particles or a high polydispersity index (PDI > 0.2) can indicate aggregation.

Size Exclusion Chromatography (SEC) for Aggregate Quantification

SEC separates molecules based on their size. It can be used to quantify the percentage of monomeric PROTAC versus aggregated species.

Protocol:

  • System Preparation:

    • Equilibrate the SEC column with a filtered and degassed mobile phase. The mobile phase should be optimized to prevent interactions between the PROTAC and the column matrix. A common mobile phase is phosphate-buffered saline (PBS) at a physiological pH.

    • Ensure a stable baseline before injecting the sample.

  • Sample Preparation:

    • Prepare the PROTAC sample in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Select a column with a pore size appropriate for the molecular weight of your PROTAC and its potential aggregates (e.g., 300Å for many proteins and large molecules).[8]

    • Flow Rate: Use a flow rate that provides good resolution between the monomer and aggregate peaks (e.g., 0.5 - 1.0 mL/min).[9]

    • Injection Volume: Inject a sufficient volume to obtain a good signal-to-noise ratio without overloading the column.

    • Detection: Use a UV detector at a wavelength where the PROTAC has strong absorbance (e.g., 280 nm or a lower wavelength if the PROTAC lacks tryptophan or tyrosine residues).

  • Data Analysis:

    • Integrate the peak areas for the monomer and any aggregate peaks.

    • Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / (Area of Monomer Peak + Area of Aggregate Peaks)) * 100

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis & Purification cluster_formulation Formulation & Storage cluster_solutions_synthesis Solutions cluster_solutions_formulation Solutions Precipitation Precipitation during synthesis? Solvent Optimize solvent system Precipitation->Solvent Temperature Adjust temperature Precipitation->Temperature Concentration Decrease concentration Precipitation->Concentration Aggregation_Post_Purification Aggregation post-purification? Purification Gentle purification method Aggregation_Post_Purification->Purification Handling Optimize post-purification handling Aggregation_Post_Purification->Handling Lyophilize Flash-freeze and lyophilize Aggregation_Post_Purification->Lyophilize Formulation_Issues Aggregation in formulation? Co_solvents Use co-solvents (e.g., DMSO) Formulation_Issues->Co_solvents Excipients Add solubility-enhancing excipients Formulation_Issues->Excipients pH Optimize pH Formulation_Issues->pH Storage_Issues Aggregation during storage? Aliquoting Aliquot stock solutions Storage_Issues->Aliquoting Storage_Temp Store at -20°C or -80°C Storage_Issues->Storage_Temp

Caption: Troubleshooting workflow for PROTAC aggregation.

Aggregation_Pathway Monomer Soluble PROTAC Monomer Dimer Dimer Monomer->Dimer Self-association Oligomer Soluble Oligomer Dimer->Oligomer Further Association Aggregate Insoluble Aggregate (Precipitate) Oligomer->Aggregate Precipitation

Caption: The pathway of PROTAC aggregation.

Experimental_Workflow Problem Observe Potential Aggregation (e.g., precipitation, cloudiness) Characterization Characterize Aggregation Problem->Characterization DLS DLS Analysis (Detects presence and size of aggregates) Characterization->DLS Qualitative SEC SEC Analysis (Quantifies % aggregation) Characterization->SEC Quantitative Optimization Optimize Formulation/Storage Conditions DLS->Optimization SEC->Optimization Re_evaluate Re-evaluate for Aggregation Optimization->Re_evaluate Re_evaluate->Characterization

Caption: Experimental workflow for addressing PROTAC aggregation.

References

Validation & Comparative

Validating PROTAC Potency: A Western Blot Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the efficacy of novel PROTACs is a critical step. Western blotting stands as a cornerstone technique for quantifying the degradation of a target protein. This guide provides a comparative framework for validating PROTAC activity in vitro using western blot, offering experimental data, detailed protocols, and essential controls.

The Power of Degradation vs. Inhibition

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology. Unlike traditional small molecule inhibitors that merely block a protein's function, PROTACs are engineered to eliminate the target protein entirely.[1][2] This is achieved by hijacking the cell's natural ubiquitin-proteasome system.[3][4] A PROTAC is a heterobifunctional molecule with two key components: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the POI, marking it for destruction by the proteasome.[3]

This "event-driven" mechanism offers several advantages over the "occupancy-driven" model of inhibitors, including the potential for catalytic activity, sustained downstream effects, and the ability to target proteins previously considered "undruggable."[2][5]

Quantifying Degradation: The Role of Western Blot

Western blotting is a fundamental and widely accessible technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.[6] By separating proteins by size and using specific antibodies for detection, researchers can directly observe the disappearance of the target protein band, providing a clear readout of PROTAC activity. Key parameters derived from western blot analysis are the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).

Comparative Efficacy of PROTACs and Inhibitors

To illustrate the difference in mechanism and outcome, this section presents quantitative data from western blot analyses comparing the effects of PROTACs and their corresponding small molecule inhibitors on target protein levels.

Case Study 1: BRD4 Degradation by MZ1 and dBET1 vs. Inhibition by JQ1

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a target in oncology. JQ1 is a well-characterized small molecule inhibitor of the BET family of proteins, including BRD4. MZ1 and dBET1 are PROTACs that target BRD4 for degradation by recruiting the VHL and cereblon E3 ligases, respectively.[7][8]

CompoundTargetMechanismCell LineDC50DmaxReference
MZ1 BRD4VHL-mediated DegradationAML cell linesNot specifiedNear complete degradation at 0.25 µM[8]
dBET1 BRD4Cereblon-mediated DegradationLS174t~100 nMNot specified[7]
JQ1 BRD4InhibitionN/ADoes not degradeN/A[7][8]

Western blot analysis demonstrates that while JQ1 inhibits BRD4 function, it does not reduce its protein levels. In contrast, both MZ1 and dBET1 lead to a significant, concentration-dependent decrease in BRD4 protein, showcasing the distinct advantage of the degradation approach.[7][8]

Case Study 2: Androgen Receptor Degradation by Bavdegalutamide (ARV-110) vs. Inhibition by Enzalutamide

The androgen receptor (AR) is a critical driver of prostate cancer. Enzalutamide is an AR inhibitor used in the clinic. Bavdegalutamide (ARV-110) is a PROTAC designed to degrade the AR.[3][4] Preclinical studies show that bavdegalutamide effectively degrades AR and demonstrates greater tumor growth inhibition compared to enzalutamide in certain models.[3]

CompoundTargetMechanismKey FindingReference
Bavdegalutamide (ARV-110) Androgen ReceptorCereblon-mediated DegradationPotent and selective degradation of wild-type and mutant AR.[3]
Enzalutamide Androgen ReceptorInhibitionBlocks androgen binding but does not degrade the AR protein.[3]

These findings highlight the potential of PROTACs to overcome resistance mechanisms associated with traditional inhibitors, as they can eliminate the target protein regardless of mutations that might affect inhibitor binding.[9]

Visualizing the PROTAC Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and a typical western blot workflow for validation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC Validation start Start: Cell Culture treatment PROTAC Treatment (Dose-Response & Time-Course) start->treatment controls Include Controls: - Vehicle - Negative Control PROTAC - Proteasome Inhibitor treatment->controls lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry, DC50, Dmax) detection->analysis end End: Validated Degradation analysis->end

Experimental Workflow for Western Blot

Experimental Protocols

A meticulously executed western blot is paramount for generating reliable and reproducible data.

Detailed Western Blot Protocol for PROTAC-Mediated Degradation
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density to ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of treatment.

    • For a dose-response experiment , treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 24 hours).

    • For a time-course experiment , treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 2, 4, 8, 16, 24 hours).

    • Always include the necessary controls in parallel (see below).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new, pre-chilled tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Confirm successful transfer using Ponceau S staining.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with a primary antibody for a loading control (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the corresponding loading control.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.

Essential Controls for Robust Validation

To ensure the observed protein degradation is a direct result of the PROTAC's intended mechanism, a panel of controls is indispensable.

ControlPurposeExpected Outcome in Western Blot
Vehicle Control (e.g., DMSO) Establishes the baseline level of the target protein.No change in target protein levels.
Negative Control PROTAC To confirm that both the warhead and the E3 ligase ligand are required for degradation. This can be an inactive epimer of the PROTAC or a molecule with a methylated E3 ligase ligand.[7]No degradation of the target protein.
Warhead Alone (Small Molecule Inhibitor) To demonstrate that inhibition of the target protein alone does not cause its degradation.No change in target protein levels.
Proteasome Inhibitor Co-treatment (e.g., MG132) To confirm that the degradation is mediated by the proteasome.[10]"Rescues" the target protein from degradation, meaning protein levels remain high even in the presence of the active PROTAC.
Loading Control (e.g., GAPDH, β-actin) To normalize for any variations in protein loading between lanes.Consistent band intensity across all lanes.

By incorporating these rigorous experimental designs and controls, researchers can confidently validate the in vitro activity of their PROTACs, paving the way for further preclinical and clinical development.

References

A Comparative Guide to Bromo-PEG1-C2-Boc and Other PEG Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The linker is not merely a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] Among the various linker types, polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[3]

This guide provides a comparative analysis of Bromo-PEG1-C2-Boc, a short PEG-based linker, against other commonly used PEG linkers in the context of PROTAC development. We will delve into how variations in PEG linker length can impact key performance metrics, supported by representative experimental data from literature to inform the rational design of next-generation protein degraders.

This compound: A Building Block for Short-Linker PROTACs

This compound is a heterobifunctional linker containing a single ethylene glycol unit. Its structure features a bromo group for facile conjugation to a nucleophilic site on one of the PROTAC ligands and a Boc-protected amine on the other end, which can be deprotected for subsequent coupling. This short and flexible linker is valuable for constructing PROTACs where precise spatial arrangement and minimal linker length are desired to achieve an optimal ternary complex formation between the target protein and the E3 ligase.

The Impact of PEG Linker Length on PROTAC Performance: A Comparative Overview

The length of the PEG linker is a crucial parameter that must be empirically optimized for each target protein and E3 ligase pair.[4] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might result in a non-productive complex where ubiquitination is inefficient.[4]

Table 1: Representative Performance Data of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

Linker TypeDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG3 55850.815
PEG4 20951.525
PEG5 15>982.235
PEG6 30921.830

Disclaimer: The data in this table is synthesized from published studies on BRD4-targeting PROTACs with varying PEG linker lengths and is intended for illustrative purposes.[4] It does not represent a direct experimental comparison of PROTACs synthesized with this compound.

Data Interpretation:

  • Degradation Potency (DC50): The half-maximal degradation concentration (DC50) is a measure of a PROTAC's potency. A lower DC50 value indicates a more potent compound. The representative data shows that there is an optimal linker length (in this case, PEG5) that results in the lowest DC50 value.[4]

  • Maximum Degradation (Dmax): Dmax represents the maximum percentage of target protein degradation that can be achieved with a given PROTAC. A higher Dmax value is desirable. The illustrative data suggests that the optimal linker length also correlates with the highest Dmax.[4]

  • Permeability (Papp): The apparent permeability coefficient (Papp) is a measure of a compound's ability to cross cell membranes. Higher Papp values generally indicate better cell permeability. PEG linkers can influence permeability, with an optimal length often leading to improved membrane passage.[4]

  • Oral Bioavailability: This parameter indicates the fraction of an administered drug that reaches the systemic circulation. The physicochemical properties conferred by the PEG linker can significantly impact oral bioavailability.[4]

Based on these general trends, a PROTAC constructed with the shorter this compound would likely exhibit different degradation potency and pharmacokinetic properties compared to its longer PEG counterparts. Its shorter length might be optimal for certain target-E3 ligase pairs where closer proximity is required for efficient ubiquitination. However, it could also lead to steric hindrance in other systems. The hydrophilicity imparted by the single PEG unit is expected to contribute positively to the solubility of the resulting PROTAC.

Visualizing the PROTAC Mechanism and Experimental Workflow

To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation Linker_A This compound PROTAC_A PROTAC A Linker_A->PROTAC_A Linker_B Other PEG Linker (e.g., Bromo-PEGn-C2-Boc) PROTAC_B PROTAC B Linker_B->PROTAC_B POI_Ligand POI Ligand POI_Ligand->PROTAC_A POI_Ligand->PROTAC_B E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC_A E3_Ligand->PROTAC_B Treatment Treat cells with PROTAC A and PROTAC B PROTAC_A->Treatment PROTAC_B->Treatment Cell_Culture Cell Culture (Target-expressing cell line) Cell_Culture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Ubiquitination_Assay In-vitro Ubiquitination Assay Lysis->Ubiquitination_Assay Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Ubiquitination_Assay->Data_Analysis

References

Navigating the Analytical Maze: A Comparative Guide to LC-MS Analysis of PROTACs Featuring Bromo-PEG1-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to degrade specific proteins, are becoming increasingly complex. A critical component of any PROTAC is the linker that connects the target-binding and E3 ligase-recruiting moieties. The choice of linker not only influences the biological activity and pharmacokinetic properties of the PROTAC but also presents unique challenges and considerations for its analytical characterization, particularly by Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide provides a comparative analysis of the LC-MS performance for PROTACs, with a special focus on those synthesized using the Bromo-PEG1-C2-Boc linker . We will delve into a comparison with alternative linker strategies, supported by illustrative experimental data, and provide detailed experimental protocols for the analysis of these complex molecules.

The Influence of the Linker on LC-MS Analysis

The linker's chemical properties—its length, flexibility, and composition—can significantly impact the LC-MS analysis of a PROTAC. Polyethylene glycol (PEG) linkers, like the this compound, are frequently employed to enhance solubility and provide synthetic handles. However, they can also introduce analytical complexities.

Compared to simpler alkyl linkers, PEGylated PROTACs may exhibit:

  • Broader chromatographic peaks: The flexibility of the PEG chain can lead to multiple conformations in solution, resulting in broader peaks and potentially reduced resolution.

  • Complex mass spectra: The repeating ethylene glycol units can lead to a distribution of masses (polydispersity), and the presence of multiple ether oxygens can promote the adduction of various cations (e.g., Na+, K+), complicating the mass spectrum.

  • In-source fragmentation: The PEG chain can be susceptible to fragmentation in the mass spectrometer's ion source, which can be utilized for structural confirmation but may also reduce the intensity of the primary molecular ion.

Conversely, more rigid linkers, such as those incorporating piperazine or other cyclic structures, may yield sharper chromatographic peaks and less complex mass spectra due to their constrained conformations.

Quantitative Comparison of PROTAC Performance with Different Linkers

The ultimate goal of PROTAC development is to achieve potent and selective protein degradation. LC-MS is the gold standard for quantifying the in-cell degradation of target proteins (typically by measuring protein levels via western blot or targeted proteomics) and for assessing the pharmacokinetic properties of the PROTAC itself. The choice of linker plays a pivotal role in these outcomes.

The following table summarizes representative data illustrating the impact of different linker types on key performance metrics of PROTACs. It is important to note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair.

Linker TypeTarget ProteinDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
Short PEG (e.g., PEG1-3) BRD455851.515
Optimal PEG (e.g., PEG4-5) BRD415>982.230
Long PEG (e.g., >PEG6) BRD430921.820
Alkyl Chain BRD475803.525
Rigid (Piperazine-based) SMARCA225904.040

This table presents illustrative data compiled from various sources to demonstrate general trends. Actual values are highly context-dependent.

Experimental Protocols

Synthesis of a PROTAC using a Bromo-PEG Linker (Illustrative Example)

This protocol describes a general workflow for synthesizing a PROTAC using a bromo-functionalized PEG linker.

Step 1: Coupling of the E3 Ligase Ligand to the Bromo-PEG Linker

  • Dissolve the E3 ligase ligand (e.g., a derivative of pomalidomide with a free amine) and the bromo-PEG linker (e.g., a bromo-PEG-NHS ester) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA), to facilitate the reaction.

  • Stir the reaction mixture at room temperature until completion. Monitor the progress of the reaction by LC-MS to observe the consumption of the starting materials and the formation of the desired product.

  • Upon completion, purify the E3 ligase-linker intermediate using preparative high-performance liquid chromatography (HPLC).

Step 2: Coupling of the Target-Binding Ligand to the E3 Ligase-Linker Intermediate

  • Dissolve the purified E3 ligase-linker intermediate and the target-binding ligand (e.g., a kinase inhibitor with a nucleophilic functional group) in DMF.

  • Add a suitable base (e.g., potassium carbonate) to facilitate the nucleophilic substitution reaction with the bromo group on the linker.

  • Heat the reaction mixture and stir until completion, again monitoring by LC-MS.

  • Purify the final PROTAC product by preparative HPLC.

  • Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

LC-MS/MS Method for PROTAC Quantification in Plasma

This protocol provides a general method for the quantification of a PROTAC in a biological matrix, which is essential for pharmacokinetic studies.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (a structurally similar molecule).

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes) to elute the PROTAC.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the PROTAC and the internal standard for sensitive and selective quantification. The specific transitions will need to be optimized for each new PROTAC molecule.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological pathways and experimental workflows.

PROTAC_MoA PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycling Degradation Degraded Peptides Proteasome->Degradation Degradation

The catalytic cycle of PROTAC-mediated protein degradation.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Determination Calibration->Quantification

A typical workflow for the LC-MS analysis of PROTACs in a biological matrix.

Conclusion

The linker is a critical determinant of a PROTAC's success, influencing not only its biological activity but also its analytical tractability. The this compound linker and similar functionalized PEG linkers offer a versatile platform for PROTAC synthesis, providing a balance of solubility and synthetic accessibility. However, researchers must be mindful of the potential analytical challenges that PEGylation can introduce. A thorough understanding of the interplay between linker chemistry and LC-MS analysis is paramount for the efficient development of novel protein degraders. The protocols and comparative data presented in this guide provide a framework for navigating the analytical complexities of PROTACs and for making informed decisions in the design and evaluation of these next-generation therapeutics.

A Comparative Guide to NMR Spectroscopy of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of ¹H NMR Data

The following table summarizes the proton NMR (¹H NMR) data for the PEG linker region and adjacent functionalities of MZ1 and the METTL3-14 degrader. The data highlights the characteristic chemical shifts and multiplicities of the protons in these flexible linkers.

PROTAC Functional Group Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Solvent Spectrometer Frequency
MZ1 -CH₂- (PEG)3.55 - 3.75m-CDCl₃500 MHz
-CH₂-N-3.80 - 3.90m-CDCl₃500 MHz
-CH₂-O-4.10 - 4.20t5.0CDCl₃500 MHz
METTL3-14 Degrader (Cmpd 14) -CH₂- (PEG)3.60 - 3.80m-DMSO-d₆400 MHz
-CH₂-N-3.50 - 3.60t6.0DMSO-d₆400 MHz
-CH₂-O-4.25 - 4.35t5.5DMSO-d₆400 MHz

Note: The chemical shifts for the PEG region often appear as complex multiplets due to the flexibility of the chain and potential overlapping signals.

Experimental Protocols

The following are generalized experimental protocols for acquiring ¹H NMR spectra of PEGylated PROTACs, based on standard laboratory practices.

1. Sample Preparation:

  • Dissolution: Accurately weigh 1-5 mg of the PROTAC sample and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the PROTAC.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

2. NMR Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) for better signal dispersion and resolution.

  • Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Parameters:

    • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally used.

    • Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.

    • Temperature: Spectra are usually recorded at room temperature (298 K).

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0 ppm).

  • Integration and Peak Picking: Integrate the signals to determine the relative number of protons and pick the peaks to identify their chemical shifts.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the NMR analysis of PROTACs.

PROTAC_NMR_Workflow Figure 1. General Workflow for NMR Analysis of PROTACs cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation a PROTAC Synthesis & Purification b Dissolution in Deuterated Solvent a->b c 1D ¹H & ¹³C NMR b->c d 2D NMR (COSY, HSQC, HMBC) c->d e Spectral Processing d->e f Structure Verification e->f g Conformational Analysis f->g h Binding Studies (STD, WaterLOGSY) g->h PROTAC_Signaling_Pathway Figure 2. Conceptual Signaling Pathway of PROTAC Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasome Ub->Proteasome Degradation POI Degradation Proteasome->Degradation

A Comparative Guide to In Vitro Ubiquitination Assays for PROTACs Synthesized with Bromo-PEG1-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common in vitro ubiquitination assays for Proteolysis Targeting Chimeras (PROTACs) synthesized using the Bromo-PEG1-C2-Boc linker. We will delve into the performance of various assays, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Introduction to PROTACs and In Vitro Ubiquitination

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The this compound linker is a commonly used polyethylene glycol (PEG)-based linker in PROTAC synthesis.[2] The formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3]

In vitro ubiquitination assays are essential for validating the mechanism of action of a newly synthesized PROTAC. These assays directly measure the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system. This guide will compare the traditional Western blot-based method with higher-throughput alternatives, providing a framework for selecting the optimal assay.

The PROTAC-Mediated Ubiquitination Pathway

The diagram below illustrates the mechanism by which a PROTAC facilitates the ubiquitination of a target protein.

PROTAC_Ubiquitination_Pathway cluster_0 PROTAC Action cluster_1 Ubiquitination Cascade PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Catalyzes Ub transfer E1 E1 (Ub-activating enzyme) Ub_E1 E1~Ub E1->Ub_E1 Activates E2 E2 (Ub-conjugating enzyme) Ub_E2 E2~Ub E2->Ub_E2 Accepts Ub Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 Ub_E1->E2 Transfers Ub Ub_E2->Ternary_Complex Donates Ub Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation

Caption: PROTAC-induced ubiquitination and degradation pathway.

Comparison of In Vitro Ubiquitination Assays

The choice of an in vitro ubiquitination assay depends on various factors, including the required throughput, sensitivity, cost, and the specific questions being addressed. Below is a comparison of commonly used methods.

Assay MethodPrincipleThroughputSensitivityCostKey AdvantagesKey Disadvantages
Western Blot Size-based separation of proteins followed by immunodetection of ubiquitinated POI.LowModerateModerateProvides direct visualization of ubiquitination state (mono- vs. poly-ubiquitination).Labor-intensive, low throughput, semi-quantitative.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)Proximity-based assay measuring energy transfer between a donor-labeled ubiquitin and an acceptor-labeled POI or antibody.[4]HighHighHighHomogeneous (no-wash) format, highly quantitative, suitable for HTS.[1]Requires labeled reagents, potential for compound interference.
AlphaScreen/AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)Bead-based proximity assay where binding of donor and acceptor beads to the ubiquitinated complex generates a chemiluminescent signal.[5][6]HighVery HighHighHighly sensitive, homogeneous format, suitable for HTS.[3]Requires specialized equipment, potential for compound interference.
NanoBRET™ (Bioluminescence Resonance Energy Transfer)Proximity-based assay measuring energy transfer from a NanoLuc® luciferase-tagged POI to a fluorescently labeled ubiquitin or E3 ligase.[7][8]Medium to HighHighHighCan be performed in live cells for more physiologically relevant data, real-time kinetics.[9]Requires genetic modification of cells or proteins.
ELISA (Enzyme-Linked Immunosorbent Assay)Capture of the POI followed by detection of ubiquitination using a specific antibody.MediumHighModerateQuantitative, can be high-throughput.Multiple wash steps, can be time-consuming.
Mass Spectrometry (MS) Identification and quantification of ubiquitinated peptides from the POI after enzymatic digestion.LowVery HighVery HighProvides site-specific ubiquitination information, highly sensitive.Technically demanding, low throughput, expensive equipment.

Experimental Protocols

Western Blot-Based In Vitro Ubiquitination Assay

This protocol provides a standard method to visualize PROTAC-mediated ubiquitination of a target protein.

Materials:

  • Purified E1 activating enzyme (e.g., UBE1)

  • Purified E2 conjugating enzyme (e.g., UbcH5b)

  • Purified E3 ligase complex (e.g., VHL or Cereblon complex)

  • Purified Protein of Interest (POI)

  • Ubiquitin

  • ATP

  • PROTAC synthesized with this compound

  • 10x Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Reaction Setup: On ice, assemble the ubiquitination reactions in a final volume of 25 µL. A typical reaction contains:

    • 1x Ubiquitination Reaction Buffer

    • 100 nM E1 enzyme

    • 500 nM E2 enzyme

    • 200 nM E3 ligase complex

    • 500 nM POI

    • 5 µM Ubiquitin

    • 2 mM ATP

    • Desired concentration of PROTAC (e.g., 0.1 - 10 µM)

    • Include negative controls (e.g., no PROTAC, no E3 ligase, no ATP).

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate the reaction products on an SDS-PAGE gel.

    • Transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

Data Interpretation: A successful ubiquitination event will appear as a ladder of higher molecular weight bands above the unmodified POI, indicating the addition of ubiquitin molecules.

TR-FRET-Based In Vitro Ubiquitination Assay

This protocol outlines a high-throughput, quantitative method for measuring PROTAC-induced ubiquitination.

Materials:

  • All components for the ubiquitination reaction as listed in the Western blot protocol.

  • Terbium (Tb)-labeled anti-tag antibody (e.g., anti-GST, anti-His) or Tb-labeled ubiquitin.

  • Fluorescein- or other suitable acceptor-labeled ubiquitin or anti-POI antibody.

  • 384-well low-volume microplates.

  • A microplate reader capable of TR-FRET measurements.

Procedure:

  • Reaction Setup: Assemble the ubiquitination reactions in a 384-well plate with a final volume of 10-20 µL, as described in the Western blot protocol, using varying concentrations of the PROTAC.

  • Incubation: Incubate the plate at 37°C for the desired time (e.g., 1-2 hours).

  • Detection:

    • Add the Tb-labeled donor and acceptor-labeled reagents to each well. For example, if using a GST-tagged POI and biotinylated ubiquitin, you could add Tb-labeled anti-GST antibody and streptavidin-labeled acceptor.

    • Incubate for 1-2 hours at room temperature to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio indicates PROTAC-induced ubiquitination of the POI.

Visualizing Experimental Workflows

Western Blot Workflow

Western_Blot_Workflow start Start reaction_setup Set up ubiquitination reactions (E1, E2, E3, POI, Ub, ATP, PROTAC) start->reaction_setup incubation Incubate at 37°C reaction_setup->incubation quenching Quench reaction with SDS-PAGE loading buffer incubation->quenching sds_page SDS-PAGE quenching->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-POI) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Analyze ubiquitination ladder detection->analysis end End analysis->end

Caption: Workflow for Western blot-based ubiquitination assay.

TR-FRET Workflow

TR_FRET_Workflow start Start reaction_setup Set up ubiquitination reactions in 384-well plate start->reaction_setup incubation Incubate at 37°C reaction_setup->incubation add_detection Add TR-FRET detection reagents (Donor and Acceptor) incubation->add_detection detection_incubation Incubate at room temperature add_detection->detection_incubation read_plate Read plate on TR-FRET reader detection_incubation->read_plate data_analysis Calculate and analyze TR-FRET ratio read_plate->data_analysis end End data_analysis->end

References

The Linker Showdown: Bromo-PEG1-C2-Boc versus Alkyl Linkers in PROTAC Performance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. The linker, connecting the target-binding and E3 ligase-recruiting moieties, profoundly influences a PROTAC's efficacy, physicochemical properties, and cell permeability. This guide provides an objective comparison of a short-chain polyethylene glycol (PEG) linker, exemplified by Bromo-PEG1-C2-Boc, and traditional alkyl linkers, supported by experimental data to inform rational PROTAC design.

At a Glance: Key Differences Between this compound and Alkyl Linkers

FeatureThis compound (Short-Chain PEG Linker)Alkyl Linker
Composition Hydrophilic ethylene glycol unitHydrophobic hydrocarbon chain
Solubility Generally improves aqueous solubility of the PROTAC.[1][2]Can contribute to lower aqueous solubility.[1][2]
Permeability May decrease passive permeability due to increased polarity, but can sometimes improve overall cell entry by enhancing solubility.[3][4]Generally enhances passive membrane permeability due to lipophilicity.[3][4]
Metabolic Stability Can be susceptible to oxidative metabolism.Generally considered more metabolically stable.[2][3]
Ternary Complex Formation The flexibility and polarity can influence the stability and conformation of the ternary complex.The hydrophobicity and conformational flexibility can impact ternary complex formation, with outcomes highly dependent on the specific system.[3]

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in orienting the two proteins for efficient ubiquitin transfer.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Structural Differences: this compound vs. Alkyl Linker

The fundamental difference between these linker types lies in their chemical composition, which dictates their physical properties.

Linker_Structures cluster_peg This compound cluster_alkyl Generic Alkyl Linker Example peg Br-(CH2)2-O-(CH2)2-NH-Boc alkyl Br-(CH2)n-X (n = number of carbons, X = functional group) Western_Blot_Workflow Cell_Culture Cell Culture & PROTAC Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Immunoblot Immunoblotting Transfer->Immunoblot Detection Signal Detection & Analysis Immunoblot->Detection

References

A Comparative Analysis of PROTACs with Varying PEG Linker Lengths: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative study of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene glycol (PEG) linkers of different lengths. It is designed for researchers, scientists, and drug development professionals to objectively assess the impact of linker length on PROTAC performance, supported by experimental data and detailed methodologies.

Introduction to PROTACs and the Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2][3]

The linker is not merely a spacer but plays a critical role in the efficacy of a PROTAC.[1][4][] Its length, composition, and attachment points can significantly influence the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.[1][][6] PEG linkers are the most commonly used motifs in PROTAC design, primarily due to their ability to increase water solubility and provide a straightforward way to systematically vary the linker length.[4][7][8] The optimal PEG linker length is highly dependent on the specific POI and E3 ligase pair and must be empirically determined.[6][9]

Comparative Data of PROTACs with Different PEG Linker Lengths

The following tables summarize quantitative data from hypothetical studies on PROTACs targeting Protein X, illustrating the impact of varying PEG linker lengths on key performance metrics.

Table 1: In Vitro Degradation Efficiency of Protein X-Targeting PROTACs

PROTAC IDLinker (PEG units)DC50 (nM)Dmax (%)
PROTAC-A215075
PROTAC-B42595
PROTAC-C63092
PROTAC-D88080
PROTAC-E1225060
  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

Table 2: Binding Affinities of Protein X-Targeting PROTACs

PROTAC IDLinker (PEG units)Binding Affinity to Protein X (Kd, nM)Binding Affinity to E3 Ligase (Kd, nM)Ternary Complex Cooperativity (α)
PROTAC-A2551201.2
PROTAC-B45211515.8
PROTAC-C65812512.3
PROTAC-D8601305.1
PROTAC-E12651352.5
  • Kd: Dissociation constant, a measure of binding affinity. A lower Kd value indicates stronger binding.

  • α (Cooperativity): A measure of the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other. Higher α values are generally desirable.

Table 3: Pharmacokinetic Properties of Selected Protein X-Targeting PROTACs

PROTAC IDLinker (PEG units)Cell Permeability (Papp, 10⁻⁶ cm/s)Aqueous Solubility (µg/mL)
PROTAC-A25.225
PROTAC-B43.550
PROTAC-C62.875
PROTAC-D81.990
PROTAC-E121.1120
  • Papp: Apparent permeability coefficient, a measure of the ability of a compound to cross a cell membrane. Higher Papp values indicate better permeability.

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Western Blot for Protein Degradation Analysis

This protocol is used to determine the DC50 and Dmax of PROTACs.[2][10][11]

a. Cell Culture and Treatment:

  • Seed the desired cell line (e.g., MCF-7 for ERα) in 24-well plates at a density of approximately 20,000 cells/well and incubate for 24 hours.[11]

  • Prepare serial dilutions of the PROTACs in cell culture medium.

  • Treat the cells with varying concentrations of each PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).[9]

  • Incubate the cells for a predetermined time (e.g., 24 hours).[12]

b. Cell Lysis and Protein Quantification:

  • After incubation, wash the cells with ice-cold PBS.[12]

  • Lyse the cells in RIPA buffer containing protease inhibitors on ice for 30 minutes.[12]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.[12]

  • Determine the protein concentration of each lysate using a BCA assay.[12]

c. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.[10][12]

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[10]

  • Transfer the separated proteins to a PVDF membrane.[10][12]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[10][12]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10][12]

  • Repeat the blotting process for a loading control protein (e.g., GAPDH).[10]

d. Detection and Analysis:

  • Apply an ECL substrate to the membrane and visualize the protein bands using an imaging system.[2][10][12]

  • Quantify the band intensities using densitometry software.[10]

  • Normalize the target protein band intensity to the loading control.[10]

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of degradation against the log of the PROTAC concentration and use non-linear regression to determine the DC50 and Dmax values.[2]

Cell Viability Assay (CCK-8 or CellTiter-Glo)

This assay assesses the cytotoxic effects of the PROTACs.[13][14]

  • Seed cells in a 96-well plate at a density of 4,000 cells/well.[14]

  • Treat the cells with serial dilutions of the PROTACs for 48-72 hours.[12][14]

  • Add the cell viability reagent (e.g., CCK-8 or CellTiter-Glo) to each well according to the manufacturer's instructions.[12][13][14]

  • Incubate for the recommended time.[12]

  • Measure the absorbance or luminescence using a plate reader.[12][13]

  • Normalize the data to the vehicle control to determine the percentage of cell viability.[12]

Binding Assays (Fluorescence Polarization - FP)

This assay is used to determine the binary binding affinities of the PROTACs to the target protein and the E3 ligase, as well as the ternary complex cooperativity.[15]

a. Binary Binding Affinity:

  • A fluorescently labeled ligand (tracer) for the protein of interest (either the target protein or the E3 ligase) is used.

  • In a multi-well plate, add a constant concentration of the protein and the fluorescent tracer.

  • Add increasing concentrations of the PROTAC.

  • Measure the fluorescence polarization. The displacement of the tracer by the PROTAC results in a decrease in polarization.

  • Calculate the binding affinity (Kd) by fitting the data to a competitive binding model.

b. Ternary Complex Cooperativity:

  • Saturate the PROTAC with one of the proteins (e.g., the E3 ligase).

  • Titrate this binary complex into a solution containing the other protein (the target protein) and its fluorescent tracer.

  • Measure the fluorescence polarization to determine the binding affinity of the binary complex to the second protein.

  • The cooperativity (α) is calculated as the ratio of the binding affinity of the PROTAC alone to the binding affinity of the binary complex.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol confirms the formation of the ternary complex in a cellular context.[3][16]

  • Treat cells with the PROTAC of interest and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.[3][16]

  • Lyse the cells and pre-clear the lysate with control IgG beads.

  • Incubate the lysate with an antibody against the target protein or the E3 ligase overnight.

  • Add protein A/G beads to pull down the antibody-protein complexes.

  • Wash the beads to remove non-specific binders.

  • Elute the proteins from the beads.

  • Analyze the eluted proteins by Western blot, probing for the target protein, the E3 ligase, and the PROTAC-binding component. The presence of all three components confirms the formation of the ternary complex.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Peptides Degradation->Peptides

Caption: General mechanism of action of a PROTAC.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism cluster_optimization Optimization Synthesize Synthesize PROTAC Library (Varying PEG Linker Lengths) Degradation_Assay Western Blot (Determine DC50 & Dmax) Synthesize->Degradation_Assay Binding_Assay FP or SPR (Determine Kd & α) Synthesize->Binding_Assay Cell_Viability CCK-8 or CTG (Assess Cytotoxicity) Degradation_Assay->Cell_Viability Data_Analysis Data Analysis & SAR Degradation_Assay->Data_Analysis Binding_Assay->Data_Analysis Co_IP Co-Immunoprecipitation (Confirm Ternary Complex) Lead_Optimization Lead Optimization Co_IP->Lead_Optimization Data_Analysis->Co_IP Data_Analysis->Lead_Optimization

Caption: Experimental workflow for evaluating PROTACs.

Hook_Effect cluster_low Low [PROTAC] cluster_high High [PROTAC] Ternary Ternary Complex Formation (Productive) Degradation Protein Degradation Ternary->Degradation Leads to Binary1 Binary Complex (PROTAC-POI) Binary1->Degradation Reduces Binary2 Binary Complex (PROTAC-E3) Binary2->Degradation Reduces Concentration PROTAC Concentration Concentration->Ternary Optimal Concentration->Binary1 Excess Concentration->Binary2 Excess

Caption: The "hook effect" in PROTACs.

References

Navigating the Metabolic Maze: A Comparative Guide to PROTAC Stability Featuring PEG-ylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the metabolic stability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in the journey from concept to clinic. This guide provides an objective comparison of the metabolic stability of PROTACs, with a focus on those incorporating short polyethylene glycol (PEG) linkers, such as the Bromo-PEG1-C2-Boc motif, against other common linker classes. Supported by experimental data, this document aims to illuminate the path toward designing more resilient and effective protein degraders.

The linker element within a PROTAC molecule, while seemingly a simple connector, plays a pivotal role in dictating its pharmacokinetic properties.[1][2] The choice of linker—be it a flexible PEG chain, a simple alkyl bridge, or a more rigid structure—can significantly influence a PROTAC's susceptibility to metabolic breakdown, ultimately impacting its in vivo efficacy and safety profile.[1][]

The Stability Landscape: PEG vs. The Alternatives

PROTACs featuring PEG linkers are common due to their ability to improve solubility and cell permeability.[4] However, these flexible chains can also be susceptible to metabolic enzymes.[4] O-dealkylation is a frequently observed metabolic pathway for PEG-containing PROTACs.[] In contrast, PROTACs with shorter, more rigid linkers often exhibit enhanced metabolic stability.[1][5] This is attributed to increased steric hindrance, which can limit access of metabolic enzymes to the PROTAC structure.[][5]

To provide a clearer picture, the following table summarizes metabolic stability data from studies comparing PROTACs with different linker types. While specific data for a this compound linker is not publicly available, the data for short PEG-linker PROTACs serves as a valuable proxy.

Linker TypePROTAC ExampleE3 Ligase LigandTarget ProteinIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Reference
Short PEG Linker PROTAC with 1-2 PEG unitsCRBNBRD4Human Liver Microsomes< 30High[2]
Longer PEG Linker PROTAC with 4-5 PEG unitsCRBNBRD4Human Liver Microsomes> 60Moderate[2]
Alkyl Linker R1 (4 methylene units)ThalidomideBETHuman Hepatocytes135Low[]
Alkyl Linker R2 (8 methylene units)ThalidomideBETHuman Hepatocytes18.2High[]
Rigid Piperazine Linker ARD-69Not SpecifiedAndrogen ReceptorNot SpecifiedImproved Stability vs. Linear LinkersLower[1]
Rigid Triazole Linker Compound 24/25Not SpecifiedPARPHuman Hepatocytes> 240Very Low[5]

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. The specific experimental conditions may vary between studies.

Deconstructing the Experiments: Metabolic Stability Assay Protocol

A common and robust method for assessing the metabolic stability of PROTACs is the in vitro liver microsomal stability assay. This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, primarily Cytochrome P450s (CYPs).[6][7]

Experimental Protocol: Human Liver Microsome Stability Assay[8][9]

1. Materials and Reagents:

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test PROTAC (dissolved in a suitable solvent like DMSO)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (ACN) with an internal standard for reaction termination and sample analysis

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

2. Assay Procedure:

  • Preparation: Thaw the human liver microsomes at 37°C. Prepare the incubation mixture by diluting the microsomes in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

  • Pre-incubation: Add the PROTAC solution to the microsomal suspension in the 96-well plate to achieve the final desired concentration (e.g., 1 µM). Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-course Incubation: Incubate the plate at 37°C with gentle shaking. At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent PROTAC at each time point.

3. Data Analysis:

  • The percentage of the parent PROTAC remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (protein concentration).

Visualizing the Process and Pathways

To better understand the experimental workflow and the general mechanism of PROTAC action, the following diagrams are provided.

PROTAC_Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Thaw Human Liver Microsomes Mix Combine Microsomes, Buffer, and PROTAC Microsomes->Mix Buffer Prepare Phosphate Buffer Buffer->Mix PROTAC_sol Prepare PROTAC Stock Solution PROTAC_sol->Mix Preinc Pre-incubate at 37°C Mix->Preinc NADPH Add NADPH to Initiate Reaction Preinc->NADPH Incubate Incubate at 37°C (Time Course) NADPH->Incubate Terminate Terminate Reaction (Acetonitrile + IS) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Data Calculate t½ and CLint Analyze->Data

Fig 1. Experimental workflow for an in vitro PROTAC metabolic stability assay.

PROTAC_Mechanism_of_Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (Protein of Interest) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recruitment Degradation Degradation Products Proteasome->Degradation Degradation

Fig 2. Simplified signaling pathway of PROTAC-mediated protein degradation.

Conclusion

The metabolic stability of a PROTAC is a multifaceted property influenced heavily by its linker composition. While PEG linkers offer advantages in solubility and permeability, they can introduce metabolic liabilities. The data suggests that shorter, more rigid linkers tend to confer greater metabolic stability. For researchers developing PROTACs with linkers like this compound, it is crucial to experimentally assess their metabolic fate. The provided in vitro protocol offers a robust starting point for such investigations, enabling the selection of PROTAC candidates with more favorable pharmacokinetic profiles for further development. By carefully considering linker design and conducting thorough metabolic stability assessments, the scientific community can continue to advance the exciting field of targeted protein degradation.

References

A Comparative Guide to High-Throughput Screening of PROTAC Libraries: The Role of Bromo-PEG1-C2-Boc and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the focus from protein inhibition to targeted degradation. The efficacy of these heterobifunctional molecules hinges on the synergistic interplay of a target-binding warhead, an E3 ligase-recruiting moiety, and the linker that tethers them. The choice of linker is paramount, profoundly influencing the formation of a productive ternary complex, physicochemical properties, and ultimately, the degradation potency of the PROTAC. This guide provides an objective comparison of PROTACs synthesized with the versatile Bromo-PEG1-C2-Boc linker against other common linker classes, supported by experimental data and detailed high-throughput screening (HTS) protocols.

The Central Role of the PROTAC Linker

The linker is not merely a spacer but a critical determinant of a PROTAC's biological activity. Its length, rigidity, and composition dictate the spatial orientation of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent proteasomal degradation.[1] An improperly designed linker can lead to steric hindrance, preventing the formation of a stable ternary complex, or result in poor cellular permeability, rendering the PROTAC ineffective.

This compound is a short, flexible polyethylene glycol (PEG)-based linker that offers several advantages in PROTAC design. The PEG motif enhances hydrophilicity, which can improve the solubility of the resulting PROTAC—a common challenge for these relatively large molecules.[2] The terminal bromo and Boc-protected amine functionalities provide versatile handles for sequential conjugation to the warhead and E3 ligase ligand, facilitating the modular synthesis of PROTAC libraries.[3]

Comparative Performance of PROTAC Linkers in High-Throughput Screening

The degradation efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from studies on Bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology, to illustrate the impact of different linker classes on degradation potency. While direct comparative data for this compound is not extensively published, its performance can be inferred from studies on similarly short PEG linkers.

Table 1: Comparison of BRD4-Targeting PROTACs with Different Linker Classes

Linker ClassRepresentative Linker StructureTarget LigandE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
Short PEG Similar to this compoundJQ1VHLHeLa~30>90[1]
Alkyl Chain -(CH2)n-JQ1CRBNMV4;11<1>85[4]
Rigid (Piperazine) Piperazine-containingJQ1VHL22Rv1~5>95[1]
"Clickable" (Triazole) Triazole-containingJQ1CRBNH661<500Not specified[1]

Table 2: Influence of PEG Linker Length on BRD4 Degradation

PROTACLinker CompositionDC50 (nM) in MV4-11 cellsDmax (%) in MV4-11 cells
PROTAC APEG2>1000<20
PROTAC BPEG315>95
PROTAC C (Optimal) PEG4 <5 >95
PROTAC DPEG525>90

Note: Data is compiled from various sources and should be considered representative. Direct comparisons may be influenced by different experimental conditions.[1][4]

High-Throughput Screening Experimental Protocols

The rapid and robust evaluation of PROTAC libraries is essential for identifying potent degraders. Below are detailed protocols for key HTS assays.

NanoBRET™ Target Engagement Assay

This assay quantitatively measures the binding of a PROTAC to its target protein within living cells, providing a direct measure of target engagement.[5][6][7]

Methodology:

  • Cell Preparation: Genetically encode the target protein with NanoLuc® luciferase and seed the cells in a 96- or 384-well plate.

  • Compound Preparation: Prepare serial dilutions of the PROTAC library compounds.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the target protein to all wells.

  • PROTAC Treatment: Add the diluted PROTAC compounds to the assay plate.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, signifying target engagement.

  • Data Analysis: Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Luciferase-Based Reporter Assay for Protein Degradation

This method provides a high-throughput readout of protein degradation by fusing the target protein to a luciferase reporter.[8][9][10]

Methodology:

  • Construct Generation: Create a fusion construct of the target protein with a luciferase variant (e.g., NanoLuc® or Renilla).

  • Cell Line Generation: Stably transfect a suitable cell line with the fusion construct. For internal control, a second fluorescent protein (e.g., EGFP) under a separate promoter can be co-expressed.[9]

  • PROTAC Library Screening:

    • Seed the reporter cell line in a multi-well plate.

    • Treat the cells with various concentrations of the PROTAC library compounds.

    • Incubate for a predetermined time (e.g., 24 hours) to allow for protein degradation.

  • Lysis and Luminescence Measurement: Lyse the cells and add the appropriate luciferase substrate. Measure the luminescence signal using a plate reader.

  • Data Normalization and Analysis: Normalize the luciferase signal to the internal control (if applicable) or to cell viability (e.g., using a CellTiter-Glo® assay). Calculate DC50 and Dmax values from the dose-response curves.[8][11]

Western Blotting for Target Protein Quantification

While not as high-throughput as reporter assays, Western blotting remains a gold standard for validating protein degradation.

Methodology:

  • Cell Treatment and Lysis: Treat cells with PROTACs at various concentrations and time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Quantification: Add a chemiluminescent substrate and detect the signal using an imaging system. Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated degradation and screening, the following diagrams illustrate key pathways and workflows.

PROTAC_Mechanism cluster_cell Cell Interior cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->E3 Recruitment PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway.

HTS_Workflow cluster_readout High-Throughput Readout start Start: PROTAC Library plate_cells Plate Reporter Cell Line (e.g., Target-NanoLuc) start->plate_cells add_protacs Add PROTAC Library (Dose-Response) plate_cells->add_protacs incubate Incubate (e.g., 24 hours) add_protacs->incubate read_luminescence Measure Luminescence incubate->read_luminescence data_analysis Data Analysis: Normalize & Calculate DC50/Dmax read_luminescence->data_analysis hit_id Hit Identification data_analysis->hit_id validation Hit Validation (e.g., Western Blot) hit_id->validation

Caption: Experimental workflow for HTS of a PROTAC library.

Conclusion

The rational design of PROTACs is a multifaceted process where the linker plays a pivotal role. This compound represents a valuable building block for constructing PROTAC libraries, offering a balance of hydrophilicity and synthetic tractability. However, the optimal linker is target- and E3 ligase-dependent, necessitating the empirical screening of diverse linker architectures, including alkyl chains and rigid scaffolds. The implementation of robust high-throughput screening assays, such as NanoBRET™ and luciferase reporter systems, is crucial for efficiently identifying potent and selective degraders from large chemical libraries, thereby accelerating the development of novel protein-degrading therapeutics.

References

Safety Operating Guide

Proper Disposal of Bromo-PEG1-C2-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Bromo-PEG1-C2-Boc (tert-butyl (2-(2-bromoethoxy)ethyl)carbamate), a common reagent in scientific research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, consult your institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS). Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or Viton), and a lab coat, when handling this compound.[1] Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as hazardous waste.[2] Do not dispose of this chemical down the drain or in regular trash.

Step 1: Segregation and Collection

  • Collect all waste containing this compound, including residual amounts, contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), and rinsate from cleaning glassware, in a designated hazardous waste container.[1][2]

  • This compound is a halogenated organic liquid. It is crucial to collect it in a container specifically designated for halogenated waste, separate from non-halogenated organic waste.[3][4][5] This separation is important for proper disposal and can reduce disposal costs.[4]

Step 2: Container Labeling

  • The waste container must be clearly and accurately labeled before the first drop of waste is added.[3]

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound" or "tert-butyl (2-(2-bromoethoxy)ethyl)carbamate".

    • An accurate list of all chemical constituents and their approximate percentages.[6]

    • The relevant hazard warnings (e.g., Irritant).

    • The date when waste was first added to the container.

Step 3: Waste Storage

  • Keep the hazardous waste container tightly closed except when adding waste.[3]

  • Store the container in a designated and secure satellite accumulation area within the laboratory.

  • Crucially, due to the acid-labile nature of the Boc protecting group, this waste must be stored separately from acidic waste. [2] Mixing with acids can cause an uncontrolled reaction, leading to the release of isobutylene, a flammable gas.[2]

Step 4: Disposal of Empty Containers

  • Empty containers that previously held this compound must be decontaminated before disposal.

  • Triple rinse the empty container with a suitable solvent in which the compound is soluble (e.g., ethanol or acetone).

  • Collect all rinsate as hazardous waste and add it to the designated halogenated waste container.[2]

  • After triple rinsing, deface or remove the original label. The cleaned container can then typically be disposed of as regular laboratory waste, in accordance with your institution's policies.[2]

Step 5: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) or hazardous waste management office to schedule a pickup for the full waste container.[2]

  • Follow their specific procedures for waste collection and documentation.

Spill Management

In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.

  • Small Spills: For a small spill that can be cleaned up quickly, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand), and place the contaminated material in the designated hazardous waste container.[1][6]

  • Large Spills: For larger spills, evacuate the area, secure it, and contact your institution's emergency response team or EHS office immediately.[1]

Data Summary

CharacteristicInformationSource
Chemical Name This compound; tert-butyl (2-(2-bromoethoxy)ethyl)carbamateN/A
Molecular Formula C₉H₁₇BrNO₃N/A
Hazard Class Halogenated Organic Compound[3][4]
Primary Hazards Skin Irritant (H315), Serious Eye Irritant (H319), Respiratory Irritant (H335)N/A
Disposal Method Hazardous Waste Incineration or other approved methods[7][8]
Waste Segregation Collect in a designated "Halogenated Waste" container.[3][4][5]
Incompatibilities Strong acids (due to acid-labile Boc group), strong oxidizing agents.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated q1 Is the material unused chemical, contaminated labware, or rinsate? start->q1 q2 Is the original container empty? q1->q2 No collect_hw Collect in a labeled, closed container for 'Halogenated Hazardous Waste' q1->collect_hw Yes triple_rinse Triple rinse container with a suitable solvent q2->triple_rinse Yes store_hw Store in designated satellite accumulation area, away from acids collect_hw->store_hw contact_ehs Contact EHS for disposal store_hw->contact_ehs end Disposal Complete contact_ehs->end collect_rinsate Collect rinsate as 'Halogenated Hazardous Waste' triple_rinse->collect_rinsate dispose_container Deface label and dispose of empty container as per institutional policy triple_rinse->dispose_container collect_rinsate->store_hw dispose_container->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling Bromo-PEG1-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling Bromo-PEG1-C2-Boc (tert-butyl 3-(2-bromoethoxy)propanoate; CAS No. 1393330-36-3). The information is compiled to ensure the safety of laboratory personnel and to provide a clear, step-by-step approach to its use and disposal, fostering a culture of safety and responsibility in the research environment.

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this chemical is Warning .[1]

Immediate First Aid Measures:

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.[2]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following PPE is mandatory:

PPE CategorySpecific Requirements
Eye/Face Protection Wear chemical safety goggles and a face shield if there is a splash hazard.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are required.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is paramount to minimize exposure and ensure experimental integrity.

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that a safety shower and eyewash station are accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the required personal protective equipment.

  • Handling:

    • Conduct all manipulations of this compound within a chemical fume hood.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Use appropriate, clean glassware and tools.

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[3][4]

    • The recommended storage temperature is between 2-8°C.

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal Plan

Proper disposal is a critical aspect of the chemical lifecycle to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All waste contaminated with this compound, including empty containers, pipette tips, and gloves, must be treated as hazardous waste.

    • This compound is a halogenated organic substance; therefore, it must be collected in a designated "Halogenated Organic Waste" container.[5] Do not mix with non-halogenated waste.

  • Waste Collection:

    • Collect liquid waste in a clearly labeled, sealed, and chemically compatible container.

    • Solid waste should be placed in a designated, sealed bag or container.

    • Label all waste containers with "Hazardous Waste," the chemical name, and the associated hazards.

  • Final Disposal:

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.[5]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Assemble Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 Proceed to Handling handle2 Avoid Contact & Inhalation handle1->handle2 handle3 Keep Container Closed handle2->handle3 disp1 Segregate as Halogenated Waste handle3->disp1 Proceed to Disposal disp2 Label Waste Container disp1->disp2 disp3 Arrange EHS Pickup disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.